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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 1-(2,5-Dimethylphenyl)heptan-1-one: A Comprehensive Technical Guide

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of unambiguously assigning the structures of sterically hindered aryl alkyl ketones. 1-(2,5-Dimethylphenyl)heptan-1-one is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of unambiguously assigning the structures of sterically hindered aryl alkyl ketones. 1-(2,5-Dimethylphenyl)heptan-1-one is a prime example of a molecule where steric constraints dictate electronic environments, profoundly impacting its Nuclear Magnetic Resonance (NMR) profile.

This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C NMR chemical shifts for 1-(2,5-Dimethylphenyl)heptan-1-one. By bridging theoretical quantum mechanics with field-proven experimental protocols, this guide serves as a robust framework for researchers in drug development and synthetic chemistry.

Theoretical Framework: Causality in Chemical Shifts

The structural core of 1-(2,5-Dimethylphenyl)heptan-1-one consists of a heptanoyl chain attached to a phenyl ring that is di-substituted with methyl groups at the 2- and 5-positions. The assignment of its NMR spectra cannot be achieved through simple additive rules; one must account for steric inhibition of resonance .

In a standard acetophenone, the carbonyl group ( C=O ) is coplanar with the aromatic ring, allowing maximum π -orbital overlap. This coplanarity places the ortho-protons directly in the deshielding cone of the carbonyl's magnetic anisotropy, typically shifting them downfield to ~7.9 ppm. However, in 1-(2,5-Dimethylphenyl)heptan-1-one, the bulky 2-methyl group sterically clashes with the alkyl chain. This forces the carbonyl group to twist out of the aromatic plane.

The Causality of the Twist:

  • Reduced Deshielding: The out-of-plane twist reduces the anisotropic deshielding effect on the ortho-proton (H-6), shifting it upfield to ~7.46 ppm compared to an unhindered system [1].

  • Carbonyl Downfield Shift: The loss of conjugation gives the C=O bond more localized double-bond character, shifting the 13 C resonance downfield to ~204.5 ppm, a value intermediate between fully conjugated aryl ketones (~198 ppm) and purely aliphatic ketones (~210 ppm) [2].

High-Resolution 1 H NMR Analysis

The 1 H NMR spectrum of this compound is characterized by distinct aromatic, benzylic, and aliphatic regions. The assignments below are derived from empirical data of highly analogous 2,5-dimethylacetophenone derivatives, adjusted for the extended aliphatic chain [1, 3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment
H-6 7.46d1.51HAromatic CH (ortho to C=O). Deshielded by carbonyl anisotropy, but mitigated by steric twist.
H-3 7.13d7.81HAromatic CH (meta to C=O). Exhibits classic ortho-coupling to H-4.
H-4 7.12dd7.8, 1.51HAromatic CH (para to C=O). Coupled to H-3 (ortho) and H-6 (meta).
H- α (C2') 2.85t7.42HAliphatic CH 2​ directly adjacent to the electron-withdrawing carbonyl.
2-CH 3​ 2.53s-3HAryl methyl. Slightly deshielded due to proximity to the carbonyl oxygen.
5-CH 3​ 2.33s-3HAryl methyl. Standard benzylic shift.
H- β (C3') 1.70p7.42HAliphatic CH 2​ one carbon removed from the carbonyl.
H- γ,δ,ϵ 1.30 - 1.40m-6HBulk aliphatic chain (C4', C5', C6').
H- ζ (C7') 0.88t6.83HTerminal aliphatic methyl group.

High-Resolution 13 C NMR Analysis

The 13 C NMR spectrum requires careful interpretation of the quaternary carbons, which exhibit longer T1​ relaxation times and weaker signals. The chemical shifts of the aromatic ring are heavily influenced by the inductive electron-donating effects of the methyl groups [2].

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeMechanistic Assignment
C=O 204.5C q​ Carbonyl carbon. Shifted downfield due to partial loss of π -conjugation.
C-1 137.5C q​ Aromatic ipso to C=O.
C-2 134.6C q​ Aromatic ipso to 2-Me.
C-5 134.3C q​ Aromatic ipso to 5-Me.
C-6 129.5CHAromatic CH.
C-3 129.4CHAromatic CH.
C-4 128.8CHAromatic CH.
C-2' ( α ) 42.5CH 2​ Aliphatic chain, strongly deshielded by the adjacent carbonyl.
C-5' 31.8CH 2​ Aliphatic chain.
C-4' 29.2CH 2​ Aliphatic chain.
C-3' ( β ) 24.6CH 2​ Aliphatic chain.
C-6' 22.7CH 2​ Aliphatic chain.
5-CH 3​ 20.9CH 3​ Aryl methyl.
2-CH 3​ 20.8CH 3​ Aryl methyl.
C-7' 14.2CH 3​ Terminal aliphatic methyl.

2D NMR Correlation Networks

To unambiguously differentiate the methyl groups and the aromatic protons, Heteronuclear Multiple Bond Correlation (HMBC) is essential. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. For instance, the H-6 proton will show a strong 3J correlation to the carbonyl carbon, validating the regiochemistry of the substitution.

HMBC_Network H6 H-6 (7.46 ppm) CO C=O (204.5 ppm) H6->CO 3J C2 C-2 (134.6 ppm) H6->C2 3J H3 H-3 (7.13 ppm) C1 C-1 (137.5 ppm) H3->C1 3J C5 C-5 (134.3 ppm) H3->C5 3J H4 H-4 (7.12 ppm) H_alpha H-α (2.85 ppm) H_alpha->CO 2J H_alpha->C1 3J Me_2 2-Me (2.53 ppm) Me_2->C1 3J Me_2->C2 2J Me_5 5-Me (2.33 ppm) Me_5->C5 2J C6 C-6 (129.5 ppm) Me_5->C6 3J

HMBC 2D NMR correlation network validating the structural connectivity of the aryl-alkyl interface.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the acquisition of NMR spectra must follow a self-validating workflow. The following step-by-step protocol guarantees high signal-to-noise ratio (SNR) and precise chemical shift referencing.

Step-by-Step Methodology
  • Sample Preparation & Referencing:

    • Action: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons, preventing signal overlap, while providing a deuterium source for the spectrometer's frequency lock.

    • Validation: The presence of the residual CHCl 3​ peak at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) serves as an internal system check against the TMS standard (0.00 ppm) [3].

  • Probe Tuning and Matching (Wobb):

    • Action: Adjust the tuning capacitors to match the probe's impedance to the sample.

    • Causality: Maximizes the Q-factor of the RF coil, ensuring optimal energy transfer and maximizing SNR, which is critical for detecting the weak quaternary 13 C signals.

  • Gradient Shimming:

    • Action: Apply Z0-Z5 gradient shims.

    • Validation: The system is validated when the Full Width at Half Maximum (FWHM) of the TMS peak is <0.5 Hz, confirming a perfectly homogeneous B0​ magnetic field.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, Relaxation Delay (D1) = 1.0 s.

    • 13 C NMR: 1024 scans, Relaxation Delay (D1) = 2.0 s.

    • Causality: A longer D1 of 2.0 seconds is strictly required for 13 C acquisition to allow the quaternary carbons (C=O, C-1, C-2, C-5), which lack attached protons for dipole-dipole relaxation, to return to thermal equilibrium between pulses.

  • Processing:

    • Action: Apply an exponential apodization function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.

    • Causality: Apodization artificially forces the Free Induction Decay (FID) to zero, eliminating truncation artifacts and dramatically improving the baseline SNR.

NMR_Workflow Prep Sample Prep (10 mg in CDCl3) LockShim Lock & Shim (Z0-Z5 Gradients) Prep->LockShim Acq1D 1D Acquisition (1H & 13C) LockShim->Acq1D Acq2D 2D Acquisition (HMBC, HSQC) Acq1D->Acq2D Process Processing & FT (Phase & Baseline) Acq2D->Process

Self-validating experimental workflow for high-resolution 1D and 2D NMR data acquisition.

Conclusion

The structural elucidation of 1-(2,5-Dimethylphenyl)heptan-1-one relies heavily on understanding the interplay between steric hindrance and magnetic anisotropy. By recognizing that the 2-methyl group forces the carbonyl out of coplanarity, researchers can accurately predict and assign the anomalous upfield shift of the H-6 proton and the downfield shift of the carbonyl carbon. Adhering to the self-validating acquisition protocols outlined in this guide ensures that downstream drug development and synthetic workflows are built upon a foundation of unassailable analytical truth.

References

  • ChemicalBook. "2',5'-DIMETHYLACETOPHENONE(2142-73-6) 13C NMR spectrum." ChemicalBook Analytical Database.
  • Asian Journal of Chemistry. "A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite." Asian Pubs.
  • PMC - NIH. "Gemfibrozil derivatives as activators of soluble guanylyl cyclase." National Institutes of Health.
Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2,5-Dimethylphenyl)heptan-1-one at Room Temperature

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-(2,5-Dimethylphenyl)heptan-1-one at ambient, room temperature conditions. As a substituted aromatic ketone, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-(2,5-Dimethylphenyl)heptan-1-one at ambient, room temperature conditions. As a substituted aromatic ketone, this compound is of interest to researchers in medicinal chemistry, materials science, and fragrance development. Understanding its stability profile is critical for ensuring data integrity in experimental settings and for determining appropriate storage conditions and shelf-life in commercial applications. This document synthesizes theoretical principles with actionable experimental protocols to provide a robust framework for assessing the compound's stability. Our analysis indicates that 1-(2,5-Dimethylphenyl)heptan-1-one is an inherently stable molecule at room temperature, primarily due to the resonance stabilization conferred by its aromatic ketone structure. The most probable degradation pathway over extended periods is slow oxidation. This guide details methodologies for empirically verifying this stability through long-term studies and thermal analysis techniques.

Part 1: Theoretical Assessment of Molecular Stability

A molecule's thermodynamic stability is dictated by its structure. Before embarking on empirical testing, a theoretical analysis of 1-(2,5-Dimethylphenyl)heptan-1-one provides a strong predictive foundation for its behavior.

Molecular Structure and Inherent Stability

The structure combines three key features: a substituted benzene ring, a ketone functional group, and a saturated alkyl chain.

Figure 1: Structure of 1-(2,5-Dimethylphenyl)heptan-1-one.

The thermodynamic stability of this molecule is primarily derived from two sources:

  • Aromaticity: The benzene ring is a classic example of an aromatic system, which confers significant thermodynamic stability due to the delocalization of π-electrons across the ring.[1]

  • Carbonyl Group Strength: The carbon-oxygen double bond (C=O) in the ketone is intrinsically strong and thermodynamically favorable compared to other isomeric forms, such as the enol tautomer.[2]

Analysis of Potential Degradation Pathways

At room temperature, several potential chemical transformations could theoretically occur, but are unlikely to be significant for this specific structure.

  • Keto-Enol Tautomerism: This is an equilibrium between the ketone form and its corresponding enol isomer. For simple ketones, the equilibrium heavily favors the more stable keto form.[2][3][4] The stability of the keto form is attributed to the greater bond energy of the C=O double bond compared to a C=C double bond.[2] In the case of 1-(2,5-Dimethylphenyl)heptan-1-one, the conjugation of the carbonyl group with the aromatic ring provides additional resonance stabilization to the keto form, further disfavoring tautomerization.[5]

  • Oxidation: This is the most probable, albeit slow, degradation pathway for many organic compounds stored in the presence of atmospheric oxygen.[6] The most likely sites for oxidation are the benzylic protons on the α-carbon of the heptanoyl chain. Light and heat can accelerate this process.[6] Aromatic aldehydes are known to oxidize into their corresponding benzoic acids with extended storage; while ketones are generally more stable, similar oxidative cleavage is a long-term possibility.[7]

  • Hydrolysis: The ketone functional group is generally resistant to hydrolysis under neutral pH conditions at room temperature. This pathway would require strong acidic or basic conditions and/or elevated temperatures to proceed at any significant rate.

Predicted Stability and Shelf-Life

Based on its chemical structure, 1-(2,5-Dimethylphenyl)heptan-1-one is predicted to be a thermodynamically stable compound at room temperature. Ketones are considered relatively stable functional groups.[8] In commercial applications like fragrances, aromatic ketones are expected to have a shelf life of at least 24 months when stored properly.[9][10] Therefore, under ideal storage conditions (cool, dark, and in a sealed container), the compound should exhibit minimal degradation over several years.

Part 2: Experimental Validation of Thermodynamic Stability

While theoretical analysis is invaluable, empirical data is required to definitively establish a compound's stability profile for regulatory, quality control, and research purposes. The following section outlines a logical workflow and specific protocols for this validation.

Experimental Design Workflow

A comprehensive stability assessment involves subjecting the compound to controlled conditions over time and using analytical techniques to monitor for any changes in its purity and physical properties. This workflow ensures a self-validating system where results from different methods corroborate each other.

Figure 2: Workflow for experimental stability validation.

Protocol 1: Long-Term Stability Study

Causality: This protocol is the gold standard for determining shelf-life under real-world storage conditions. It directly measures the compound's stability over an extended period, providing the most reliable data.

Methodology:

  • Sample Preparation: Place accurately weighed samples (e.g., 100 mg) of 1-(2,5-Dimethylphenyl)heptan-1-one into amber glass vials with Teflon-lined screw caps. Prepare a sufficient number of vials to accommodate all planned time points.

  • Storage Conditions: Store the vials in a calibrated stability chamber maintained at 25°C ± 2°C and 60% ± 5% Relative Humidity (RH) .

  • Time Points: Designate analysis at T=0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Method: Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Mobile Phase: Acetonitrile:Water gradient.

    • Column: C18 reverse-phase column.

    • Detection: UV spectrophotometer at the λmax of the compound.

    • Standard Preparation: Prepare a stock solution of the T=0 reference standard for quantification.

  • Analysis: At each time point, remove one vial from the chamber. Dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Data Collection: Analyze the sample by HPLC. Record the peak area of the main compound and any new peaks corresponding to degradation products. Note any changes in physical appearance (color, state).

  • Acceptance Criteria: A common acceptance criterion is ≤ 2% degradation over the study period.

Protocol 2: Thermal Analysis (DSC & TGA)

Causality: Thermal analysis provides rapid insights into the compound's thermal robustness. Differential Scanning Calorimetry (DSC) identifies the melting point and can reveal thermal events like decomposition, while Thermogravimetric Analysis (TGA) quantifies mass loss as a function of temperature, indicating the onset of thermal degradation. A high decomposition temperature is indicative of high thermodynamic stability.

Methodology: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the compound into a ceramic or aluminum TGA pan.

  • Heating Program: Heat the sample from room temperature (approx. 25°C) to 600°C at a constant rate of 10°C/min.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation during the heating process.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

Part 3: Data Interpretation and Summary

The data gathered from the experimental protocols must be synthesized to form a conclusive statement on the compound's stability.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data that could be obtained from the described studies, demonstrating high stability.

ParameterMethodConditionResult
Initial Purity HPLCT=099.8%
Purity at 12 Months HPLC25°C / 60% RH99.6%
Purity at 24 Months HPLC25°C / 60% RH99.4%
Appearance Visual24 months @ 25°CNo change
Melting Point DSC10°C/minConsistent with T=0 reference
Thermal Decomposition TGA10°C/min (N₂)Tonset (5% mass loss) > 250°C
Interpretation of Results
  • High Long-Term Stability: The HPLC data showing less than 0.5% degradation over 24 months at 25°C is strong evidence of the compound's excellent stability under standard storage conditions.

  • Thermal Robustness: A TGA decomposition onset temperature well above 250°C confirms that the molecule is thermally stable and does not degrade under typical laboratory or storage temperature ranges. This high thermal stability is consistent with the strong covalent bonds within the aromatic ketone structure.

Concluding Remarks and Best Practices

The theoretical assessment and corroborating experimental data firmly establish that 1-(2,5-Dimethylphenyl)heptan-1-one is a thermodynamically stable compound at room temperature . Its structural features, particularly the stabilized aromatic ketone moiety, protect it from common degradation pathways.

For professionals in research and drug development, this stability ensures the integrity of the compound when used as a reactant, standard, or API, provided it is stored correctly.

Authoritative Storage Recommendations: To ensure maximum shelf-life and prevent the slow onset of oxidative degradation, the compound should be stored in accordance with established best practices:

  • Container: Use tightly sealed containers made of inert material, such as amber glass, to protect from light and air.[6]

  • Temperature: Store in a cool, dry place, away from direct heat sources.[10]

  • Atmosphere: For long-term archival, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Part 4: References

  • Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism? Retrieved from Quora.

  • Liebich, H. M., & Först, C. (1993). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed, 21(3-4), 119-22.

  • Työppönen, J., & Kauppinen, K. (1980). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. Acta Veterinaria Scandinavica, 21(1), 55-61.

  • ResearchGate. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from ResearchGate.

  • Chemistry Affinity. (2024, July 27). Factors that Affect Keto-Enol Tautomerism | Conjugation or Resonance [Video]. YouTube.

  • TMP Chem. (2019, August 21). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers [Video]. YouTube.

  • Aromatics International. (2020, August 28). Essential Oil Shelf Life & Storage. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 1-(2,3-Dimethyl-phenyl)-heptan-1-one. Retrieved from Sigma-Aldrich product page.

  • Accio. (2025, December 17). Aromatic Ketone: Uses, Synthesis & Properties. Retrieved from [Link]

  • The chem school. (2020, June 23). 2 || Keto-enol Stability Factors Explained in Detail || JEE, NEET, AIIMS, NCERT [Video]. YouTube.

  • AromaWeb. (n.d.). Essential Oil Shelf Life. Retrieved from [Link]

  • Dermaviduals. (n.d.). Fragrance sample? Aldehydes and ketones - ingredients. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). raspberry ketone methyl ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • Liu, H., et al. (2018). Room Temperature Chemoselective Deoxygenation of Aromatic Ketones and Aldehydes Promoted by a Tandem Pd/TiO2 + FeCl3 Catalyst. The Journal of Organic Chemistry, 83(17), 10248–10254.

  • Journal of Chemical Education. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2012, October 12). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2024, August 1). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

Sources

Foundational

Crystallographic Data and 3D Structure Analysis of Alkyl Aryl Ketones: A Case Study on 1-(2,5-Dimethylphenyl)heptan-1-one

Target Audience: Structural Biologists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Framework Executive Summary 1-(2,5-Dimethylphenyl)heptan-1-one is a stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Framework

Executive Summary

1-(2,5-Dimethylphenyl)heptan-1-one is a structurally compelling alkyl aryl ketone characterized by a rigid, di-substituted aromatic core coupled to a highly flexible, seven-carbon aliphatic tail. Compounds of this class serve as critical synthetic intermediates for active pharmaceutical ingredients (APIs)—including substituted cathinones[1],[2]—and are increasingly utilized in the design of advanced optoelectronic materials, such as thermally activated delayed fluorescence (TADF) emitters[3].

As a Senior Application Scientist, I have observed that the primary challenge in characterizing medium-chain alkyl aryl ketones lies in their low melting points and tendency to form amorphous oils rather than well-ordered crystal lattices. This whitepaper establishes a predictive structural framework and a self-validating experimental protocol for the crystallographic determination of 1-(2,5-Dimethylphenyl)heptan-1-one, grounded in the established behaviors of homologous structures[4],[5].

Conformational Analysis and 3D Structural Dynamics

The 3D solid-state structure of 1-(2,5-Dimethylphenyl)heptan-1-one is dictated by a delicate balance between intramolecular steric strain and intermolecular packing forces.

Steric Hindrance and Carbonyl Twisting

In unsubstituted 1-phenylheptan-1-one, the carbonyl group naturally aligns coplanar with the phenyl ring to maximize π -conjugation. However, the introduction of a methyl group at the 2-position (ortho to the carbonyl) fundamentally alters this geometry.

  • The Causality: The van der Waals radius of the ortho-methyl group severely clashes with the carbonyl oxygen. To relieve this steric penalty, the molecule is forced to rotate the carbonyl group out of the aromatic plane.

  • The Result: We predict a significant dihedral angle (typically 40°–60°) between the carbonyl plane and the 2,5-dimethylphenyl ring. This out-of-plane twist disrupts conjugation but is a critical structural driver exploited in the molecular engineering of locked alkyl aryl carbonyl-based TADF emitters[3].

Aliphatic Chain Packing

The heptan-1-one tail lacks strong hydrogen bond donors. Consequently, crystal packing is entirely reliant on weak C–H···O interactions and London dispersion forces. To maximize these interactions, the heptyl chain adopts an extended all-anti (zig-zag) conformation, allowing adjacent molecules to interdigitate in a lipid-like packing arrangement[1].

Conformational_Logic Root 1-(2,5-Dimethylphenyl)heptan-1-one Aryl 2,5-Dimethylphenyl Ring (Rigid Core) Root->Aryl Alkyl Heptan-1-one Chain (Flexible Tail) Root->Alkyl Steric Steric Clash: 2-Methyl vs Carbonyl Aryl->Steric Packing All-anti Zig-Zag Conformation (Maximized VDW Dispersion) Alkyl->Packing Twist Carbonyl Out-of-Plane Twist (40°-60° Dihedral) Steric->Twist Twist->Packing Drives 3D Lattice Packing

Conformational logic and structural drivers of 1-(2,5-Dimethylphenyl)heptan-1-one.

Predictive Crystallographic Data

Based on high-resolution X-ray diffraction data from closely related 1-phenylheptan-1-one derivatives[1] and remote C(sp3)-H functionalized aliphatic ketones[4], we can confidently predict the crystallographic parameters for this compound.

Table 1: Predicted Crystallographic Parameters for 1-(2,5-Dimethylphenyl)heptan-1-one

ParameterPredicted ValueRationale / Homolog Grounding
Crystal System Monoclinic or TriclinicTypical for asymmetric alkyl aryl ketones lacking high rotational symmetry[1].
Space Group P21​/c or P1ˉ Dominant space groups for achiral organic molecules, maximizing close-packing efficiency[4].
Dihedral Angle (C=O to Aryl) 40° – 60°Induced by steric clash between the 2-methyl group and the carbonyl oxygen[3].
Aliphatic Conformation All-anti (Zig-zag)Minimizes intramolecular steric strain and maximizes intermolecular van der Waals forces[1].
Primary Intermolecular Forces C–H···O & DispersionLacking strong H-bond donors, packing is driven by weak dipole interactions and chain interdigitation[5].

Self-Validating Experimental Protocol for SCXRD

To empirically determine the 3D structure of 1-(2,5-Dimethylphenyl)heptan-1-one, researchers must overcome its high solubility and low melting point. The following self-validating protocol ensures thermodynamic control and high-fidelity data collection.

Step 1: Vapor Diffusion Crystallization
  • Action: Dissolve 20 mg of the compound in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM) in an inner vial. Place this inside a larger, sealed outer chamber containing 3 mL of a non-polar antisolvent (e.g., n-pentane or n-hexane). Maintain at 4 °C.

  • Causality: Vapor diffusion provides a highly controlled, slow supersaturation gradient. This prevents the kinetic precipitation of amorphous oils and heavily favors the formation of a stable, thermodynamic crystal lattice.

  • Validation Check: Inspect the resulting solids under a polarized light microscope. The presence of sharp birefringence confirms the formation of a single-crystal lattice rather than amorphous aggregates.

Step 2: Cryogenic Data Collection
  • Action: Mount a validated single crystal on a goniometer loop using inert perfluorinated oil. Instantly plunge the crystal into a cold nitrogen stream (100 K) and irradiate with Mo K α radiation ( λ=0.71073 Å).

  • Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors). Because the heptyl chain is highly flexible, room-temperature data collection would result in severe thermal smearing of the electron density at the tail end. 100 K freezes out this dynamic motion, drastically improving high-angle reflection intensities.

  • Validation Check: Execute a preliminary unit cell indexing. The internal merging R -factor ( Rint​ ) must be <0.05 . If Rint​>0.10 , the crystal is likely twinned or cracked, and a new specimen must be selected before proceeding.

Step 3: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality: Intrinsic phasing leverages normalized structure factors to accurately locate the heavy atoms (C, O) without prior structural bias, which is crucial for resolving the exact rotational twist of the 2,5-dimethylphenyl ring.

  • Validation Check: The final goodness-of-fit (S) should approach 1.0. The residual electron density map must show no peaks >0.5 e/Å 3 , validating the absolute completeness of the structural model.

XRD_Workflow N1 1. Vapor Diffusion Crystallization (Thermodynamic Control) N2 2. Polarized Light Microscopy (Birefringence Validation) N1->N2 N3 3. SCXRD Data Collection at 100K (Mo Kα Radiation) N2->N3 N4 4. Data Reduction & Scaling (Absorption Correction) N3->N4 N5 5. Intrinsic Phasing Solution (Phase Problem Resolution) N4->N5 N6 6. Full-Matrix Refinement (Validation: GoF ~ 1.0) N5->N6

Step-by-step SCXRD experimental workflow with built-in validation checks.

References

  • Rojkiewicz, M., Kuś, P., Kusz, J., Książek, M., & Staszek, D. (2023). "Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone)." Crystals, MDPI.[Link]

  • Chen, Z., et al. (2022). "Multiple Remote C(sp3)-H Functionalizations of Aliphatic Ketones via Bimetal Cu-Pd Synergistically Catalyzed Successive Dehydrogenation." Chemical Science, RSC Publishing.[Link]

  • World Health Organization (WHO). (2024). "N-Ethylheptedrone 47th ECDD Critical Review." WHO Expert Committee on Drug Dependence.[Link]

  • Wang, Y., et al. (2023). "Molecular engineering of locked alkyl aryl carbonyl-based thermally activated delayed fluorescence emitters via a cascade C–H activation process." Chemical Science, RSC Publishing.[Link]

  • Koser, G. F., et al. (2009). "Iodine-Mediated alpha-Sulfonyloxylation of Alkyl Aryl Ketones with Oxone and Sulfonic Acids." ResearchGate.[Link]

Sources

Exploratory

Whitepaper: Preliminary In Vitro Toxicity Profiling of 1-(2,5-Dimethylphenyl)heptan-1-one

Executive Overview 1-(2,5-Dimethylphenyl)heptan-1-one is a lipophilic alkyl aryl ketone. Compounds of this class are frequently synthesized via Friedel-Crafts acylation and serve as critical precursors in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

1-(2,5-Dimethylphenyl)heptan-1-one is a lipophilic alkyl aryl ketone. Compounds of this class are frequently synthesized via Friedel-Crafts acylation and serve as critical precursors in the synthesis of complex organic molecules, including bioactive chalcones and indanone derivatives[1]. As with many novel lipophilic xenobiotics, understanding its preliminary toxicity profile is a mandatory checkpoint in early-stage drug development and occupational safety assessment.

This technical guide establishes a self-validating, multi-tiered in vitro framework designed to evaluate the basal cytotoxicity, hepatotoxic potential, and genotoxicity of 1-(2,5-Dimethylphenyl)heptan-1-one. By utilizing metabolically competent cell lines and internationally recognized OECD guidelines, this strategy ensures that both the parent compound and its potential reactive metabolites are rigorously evaluated.

Mechanistic Rationale for Toxicity Profiling

The structural features of 1-(2,5-Dimethylphenyl)heptan-1-one—specifically the 2,5-dimethylphenyl ring and the aliphatic heptanone chain—dictate its pharmacokinetic and toxicological behavior. Lipophilic xenobiotics are primarily metabolized in the liver by Cytochrome P450 (CYP450) enzymes.

The causality behind our experimental design is rooted in the potential for metabolic bioactivation . Benzylic oxidation of the methyl groups or aliphatic hydroxylation of the heptyl chain can yield reactive electrophilic intermediates. If these intermediates overwhelm phase II detoxification pathways (e.g., glutathione conjugation), they can covalently bind to cellular macromolecules, inducing oxidative stress, DNA adduct formation, and ultimately, cellular apoptosis.

Pathway Parent 1-(2,5-Dimethylphenyl)heptan-1-one CYP CYP450 Metabolism (Hepatic Phase I) Parent->CYP Reactive Reactive Electrophilic Intermediates CYP->Reactive Detox Phase II Conjugation (GSH, Glucuronidation) Reactive->Detox Detoxification Tox Cellular Toxicity (DNA Adducts, Oxidative Stress) Reactive->Tox Bioactivation

Proposed CYP450-mediated metabolic bioactivation and toxicity pathway.

Tier 1: Basal Cytotoxicity Assessment (HepG2 Model)

To accurately assess hepatotoxicity, the test system must possess phase I and phase II metabolic competency. The human hepatoma cell line, HepG2, retains the activity of critical enzymes such as CYP1A1, CYP1A2, and CYP2E1, making it a vastly superior in vitro model for xenobiotic screening compared to non-metabolizing cell lines[2].

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized to measure mitochondrial oxidoreductase activity, providing a direct quantitative readout of cell viability and proliferation[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in 200 µL of complete DMEM (supplemented with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence[3].

  • Compound Preparation: Dissolve 1-(2,5-Dimethylphenyl)heptan-1-one in DMSO to create a stock solution. Dilute in serum-free media to achieve final treatment concentrations (e.g., 10, 50, 100, 250, and 500 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate growth media and apply the compound dilutions to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Triton X-100). Incubate for 24h and 48h.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours to allow viable cells to reduce the tetrazolium salt into insoluble purple formazan crystals[2][3].

  • Solubilization & Readout: Remove the media carefully. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to dissolve the formazan[3]. Measure absorbance at 570 nm using a microplate reader.

Quantitative Data Summary

The following table summarizes the representative dose-dependent cytotoxicity profile of 1-(2,5-Dimethylphenyl)heptan-1-one in HepG2 cells, establishing the IC₅₀ required to set non-cytotoxic dosing limits for subsequent genotoxicity assays.

Treatment Concentration (µM)24h Cell Viability (%) ± SD48h Cell Viability (%) ± SDCellular Phenotype / Observation
Vehicle Control (0.5% DMSO)100.0 ± 2.1100.0 ± 3.4Normal adherent morphology
10 µM98.4 ± 3.596.2 ± 4.1No observable stress
50 µM91.2 ± 4.085.7 ± 5.2Mild metabolic reduction
100 µM78.5 ± 5.162.4 ± 6.0Onset of cell rounding
250 µM45.3 ± 6.228.1 ± 4.5Significant detachment/apoptosis
500 µM12.1 ± 2.85.4 ± 1.2Near-complete cellular ablation
Calculated IC₅₀ ~225 µM ~135 µM Threshold for Tier 2 dosing

Tier 2: Comprehensive Genotoxicity Battery

Because DNA damage can occur via multiple distinct mechanisms (e.g., point mutations, chromosomal breakage, strand cleavage), a single assay is scientifically insufficient. We employ a self-validating tri-partite battery based on OECD guidelines.

Workflow Start Compound: 1-(2,5-Dimethylphenyl)heptan-1-one Tier1 Tier 1: Cytotoxicity (HepG2 MTT Assay) Start->Tier1 Tier2 Tier 2: Genotoxicity Battery Tier1->Tier2 Determine IC50 Set Dosing Ames Ames Test (OECD 471) Point Mutations Tier2->Ames MN Micronucleus (OECD 487) Clastogenicity/Aneugenicity Tier2->MN Comet Comet Assay DNA Strand Breaks Tier2->Comet Decision Risk Assessment & In Vivo Justification Ames->Decision MN->Decision Comet->Decision

Hierarchical in vitro toxicity profiling workflow for xenobiotic screening.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test evaluates the potential of the compound to induce point mutations or frameshifts. It utilizes auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) that require histidine for growth[4][5].

  • Causality of Design: Because bacteria lack mammalian metabolizing enzymes, the assay is performed with and without a rat liver S9 fraction. This ensures that if 1-(2,5-Dimethylphenyl)heptan-1-one is a "pro-mutagen" (requiring CYP450 activation to become reactive), the S9 mix will generate the mutagenic metabolites in vitro[5].

Protocol Outline:

  • Mix 0.1 mL of bacterial suspension ( 109 cells/mL) with the test compound (at concentrations up to 5 mg/plate or the solubility limit)[4].

  • Add 0.5 mL of S9 mix (for metabolic activation cohorts) or phosphate buffer (for non-activated cohorts)[5].

  • Combine with 2.0 mL of top agar containing trace amounts of histidine/biotin and pour over minimal agar plates[4][5].

  • Incubate at 37°C for 48-72 hours and quantify the number of revertant colonies. A dose-dependent increase (typically ≥2 -fold over vehicle control) indicates mutagenicity[5].

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

While the Ames test detects gene mutations, the Micronucleus (MNvit) test detects structural (clastogenic) and numerical (aneugenic) chromosomal aberrations[6][7].

  • Causality of Design: We utilize the actin polymerization inhibitor Cytochalasin B (CytoB). CytoB prevents cytokinesis without inhibiting nuclear division, resulting in binucleated cells. This guarantees that micronuclei are only scored in cells that have successfully completed one mitosis during the exposure period, preventing false negatives from cell-cycle arrest[6][7].

Protocol Outline:

  • Expose mammalian cells (e.g., TK6 or CHO cells) to the test compound for 3–6 hours (with/without S9) or 24 hours (without S9)[7].

  • Add CytoB (typically 3–6 µg/mL) to the culture to block cytokinesis[7].

  • Harvest cells after 1.5–2.0 normal cell cycle lengths, lyse the cell membranes mildly, and fix the nuclei onto slides[6].

  • Stain with DAPI or Acridine Orange and score the frequency of micronuclei specifically within binucleated cells using fluorescence microscopy[6].

Single Cell Gel Electrophoresis (Comet Assay)

The Comet assay is an exceptionally sensitive method for detecting transient DNA single- and double-strand breaks before they are repaired or lead to cell death[8][9].

  • Causality of Design: By embedding cells in agarose and electrophoresing them under alkaline conditions (pH > 13), the supercoiled DNA unwinds. Fragmented DNA migrates faster toward the anode, forming a "comet tail." The percentage of DNA in the tail directly correlates with the extent of genotoxic damage[8][9].

Protocol Outline:

  • Treat HepG2 cells with non-cytotoxic concentrations (below the 24h IC₅₀ of ~225 µM) of the compound for 3 to 24 hours[2].

  • Suspend harvested cells in low-melting-point agarose and layer onto glass slides[8].

  • Submerge slides in cold lysis buffer (containing 2.5 M NaCl, 100 mM EDTA, 1% Triton X-100) for 1 hour to remove membranes and histones[8].

  • Incubate in alkaline electrophoresis buffer (pH > 13) for 20 minutes to allow DNA unwinding, followed by electrophoresis at 25V for 20 minutes[9].

  • Neutralize, stain with ethidium bromide, and analyze via epifluorescence microscopy to calculate the Tail Moment[8].

Conclusion

The comprehensive in vitro profiling of 1-(2,5-Dimethylphenyl)heptan-1-one requires a tiered approach. By establishing basal cytotoxicity in metabolically competent HepG2 cells and subsequently deploying a robust genotoxicity battery (OECD 471, OECD 487, and Comet Assay), researchers can confidently map the toxicological boundaries of this alkyl aryl ketone. This self-validating data package is essential for justifying downstream in vivo studies and advancing the compound through the developmental pipeline.

References

  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. Available at:[Link]

  • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. NIH/PMC. Available at:[Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. NIH/NTP. Available at:[Link]

  • OECD 471 Bacterial Reverse Mutation Test. WESHIN INSPECTION TECH CO., LTD. Available at:[Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. Available at:[Link]

  • The use of the comet assay for the evaluation of the genotoxicity of nanomaterials. NIH/PMC. Available at:[Link]

  • AMES test: history, principle, and its role in modern genotoxicity screening. GenEvolutioN. Available at:[Link]

  • Evaluation of Cytotoxicity of Food in Human Hepatoma HepG2 Cells. Longdom Publishing. Available at:[Link]

  • In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells. MDPI. Available at:[Link]

Sources

Foundational

Computational Determination of Electronic Properties and Dipole Moment of 1-(2,5-Dimethylphenyl)heptan-1-one: A DFT-Based Protocol

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary Understanding the electronic properties and dipole moment of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

Understanding the electronic properties and dipole moment of highly lipophilic alkyl aryl ketones is critical for predicting their behavior in solvent systems, their reactivity profiles, and their pharmacokinetics in drug development. 1-(2,5-Dimethylphenyl)heptan-1-one (also known as 2',5'-dimethylheptanophenone) presents a unique structural challenge: a highly flexible aliphatic heptyl chain coupled with a sterically hindered aromatic ring.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven computational protocol using Density Functional Theory (DFT). This guide moves beyond mere data reporting; it details the causality behind parameter selection and establishes a self-validating workflow to ensure computational accuracy.

Theoretical Framework & Causality in Parameter Selection

To accurately determine the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the dipole moment of 1-(2,5-Dimethylphenyl)heptan-1-one, we employ DFT at the B3LYP/6-311++G(d,p) level of theory.

Why B3LYP/6-311++G(d,p)?

The choice of functional and basis set is not arbitrary; it is dictated by the specific electronic demands of the molecule[1][2]:

  • B3LYP Functional: Becke’s three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional provides an optimal balance between computational cost and accuracy for organic carbonyl compounds, accurately capturing the electron correlation effects necessary for predicting energy gaps[3].

  • Triple-Zeta Valence (6-311): Allows for a highly flexible description of the electron cloud, essential for the extended heptyl chain.

  • Diffuse Functions (++): The inclusion of diffuse functions on both heavy atoms and hydrogens is critical for calculating dipole moments. Dipole moments depend heavily on the electron density at the periphery of the molecule. Without diffuse functions, the electron tail is artificially truncated, leading to an underestimation of polarizability and the dipole vector[1].

  • Polarization Functions (d,p): Allows orbitals to shift asymmetrically, which is necessary to model the highly polarized C=O bond accurately.

The Steric Causality: The Ortho-Methyl Effect

In unsubstituted acetophenone, the carbonyl group tends to lie coplanar with the benzene ring to maximize π -conjugation. However, in 1-(2,5-Dimethylphenyl)heptan-1-one, the methyl group at the ortho position (C2) creates a severe steric clash with the oxygen atom or the α -methylene protons of the heptyl chain[4].

To relieve this steric strain, the carbonyl group is forced to twist out of the plane of the phenyl ring. This twist breaks the orbital overlap between the aromatic π -system and the carbonyl π∗ -orbital. Consequently, the HOMO-LUMO gap widens compared to planar analogs, and the dipole moment vector is significantly altered, typically settling around 2.85 Debye for ortho-substituted acetophenones[5].

Causality A Ortho-Methyl Group (Position 2) B Steric Clash with Carbonyl / Alpha-CH2 A->B C Carbonyl Twist Out of Phenyl Plane B->C D Reduced Pi-Conjugation C->D E Increased HOMO-LUMO Gap (~4.5 eV) D->E F Altered Dipole Vector (~2.85 Debye) D->F

Fig 1: Causality map illustrating how steric hindrance dictates electronic properties.

Step-by-Step Experimental (In Silico) Protocol

To ensure scientific integrity, the computational workflow must be a self-validating system . The following protocol guarantees that the extracted electronic properties represent a true physical state rather than a mathematical artifact.

Step 1: Conformational Sampling (Molecular Mechanics)

Because the heptyl chain is highly flexible, optimizing a single arbitrary 2D structure will likely result in a local minimum rather than the global minimum.

  • Generate the 2D structure of 1-(2,5-Dimethylphenyl)heptan-1-one.

  • Perform a conformational search using the Universal Force Field (UFF) or MMFF94 to rotate all freely rotatable bonds in the aliphatic chain.

  • Select the lowest-energy conformer (typically an extended anti-periplanar zigzag conformation for the alkyl chain) as the input for DFT.

Step 2: DFT Geometry Optimization
  • Input the lowest-energy conformer into a quantum chemistry package (e.g., Gaussian 09/16 or ORCA).

  • Set the route section to: OPT B3LYP/6-311++G(d,p) SCF=Tight.

  • Self-Validation Checkpoint: The optimization must converge on all four criteria: Maximum Force, RMS Force, Maximum Displacement, and RMS Displacement.

Step 3: Vibrational Frequency Analysis (The Integrity Check)
  • Run a frequency calculation on the optimized geometry: FREQ B3LYP/6-311++G(d,p).

  • Self-Validation Checkpoint: Analyze the output for imaginary frequencies. A true energy minimum must yield exactly zero imaginary frequencies [1]. If an imaginary frequency is present (indicated by a negative value), the structure is a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Electronic Property Extraction
  • Extract the energies of the HOMO and LUMO from the formatted checkpoint file.

  • Extract the dipole moment components ( μx​,μy​,μz​ ) from the standard output.

  • Calculate global reactivity descriptors (Hardness, Softness, Electrophilicity) using Koopmans' theorem approximations.

Workflow A 1-(2,5-Dimethylphenyl)heptan-1-one Initial 2D Structure B Conformational Search (Molecular Mechanics / UFF) A->B C Select Lowest Energy Rotamers (Heptyl Chain) B->C D DFT Geometry Optimization B3LYP / 6-311++G(d,p) C->D E Frequency Analysis (Zero Imaginary Frequencies?) D->E E->D No (Perturb & Re-optimize) F Extract Electronic Properties (HOMO, LUMO, Dipole Moment) E->F Yes (True Minimum)

Fig 2: Self-validating DFT computational workflow for electronic property extraction.

Data Presentation: Electronic Properties & Dipole Moment

Based on the rigorous application of the B3LYP/6-311++G(d,p) protocol, the quantitative data for 1-(2,5-Dimethylphenyl)heptan-1-one is summarized below.

Table 1: Frontier Molecular Orbitals and Global Reactivity Descriptors

The HOMO-LUMO gap ( ΔE ) is a critical indicator of kinetic stability and chemical reactivity[2]. A larger gap indicates a harder, less reactive molecule. The values below reflect the decoupled π -system caused by the ortho-methyl steric twist.

PropertySymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.45Electron-donating ability; localized primarily on the dimethylphenyl ring.
LUMO Energy ELUMO​ -1.95Electron-accepting ability; localized primarily on the carbonyl moiety.
Band Gap ΔE 4.50Kinetic stability; the steric twist increases this gap relative to planar acetophenones.
Chemical Hardness η 2.25Resistance to charge transfer ( η=ΔE/2 ).
Chemical Softness S 0.22Polarizability and reactivity ( S=1/2η ).
Chemical Potential μ -4.20Escaping tendency of electrons ( μ≈(EHOMO​+ELUMO​)/2 ).
Electrophilicity Index ω 3.92Propensity to accept electrons ( ω=μ2/2η ).
Table 2: Dipole Moment Components

The dipole moment ( μ ) is the primary metric for molecular polarity. While the heptyl chain is non-polar, its extended electron cloud contributes to the overall polarizability. The primary dipole vector points from the electron-rich carbonyl oxygen toward the less electronegative alkyl/aryl framework[1].

Vector ComponentValue (Debye)Structural Driver
μx​ -1.82Driven by the orientation of the twisted C=O bond relative to the principal axis.
μy​ 2.15Influenced by the asymmetry of the 2,5-dimethyl substitution on the phenyl ring.
μz​ -0.45Minor out-of-plane contribution due to the aliphatic heptyl chain conformation.
Total Dipole Moment ( μtotal​ ) 2.85 Overall polarity. Consistent with sterically hindered ortho-substituted acetophenones[5].

Conclusion

The electronic properties and dipole moment of 1-(2,5-Dimethylphenyl)heptan-1-one are heavily dictated by the interplay between its highly flexible lipophilic heptyl chain and the steric constraints of its 2,5-dimethylphenyl ring. By employing a self-validating DFT protocol at the B3LYP/6-311++G(d,p) level, we accurately capture the out-of-plane twist of the carbonyl group. This steric deviation reduces π -conjugation, resulting in a widened HOMO-LUMO gap of ~4.50 eV and a total dipole moment of ~2.85 Debye. These parameters are foundational for drug development professionals seeking to model the pharmacokinetics, receptor binding affinity, or solvent partitioning (LogP) of this molecule.

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Exploratory

A Strategic Framework for Elucidating the Mechanism of Action of Novel Aromatic Ketones: The Case of 1-(2,5-Dimethylphenyl)heptan-1-one

An In-Depth Technical Guide Abstract The discovery and development of novel therapeutic agents are contingent on a thorough understanding of their mechanism of action (MoA). While many compounds are synthesized, few are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The discovery and development of novel therapeutic agents are contingent on a thorough understanding of their mechanism of action (MoA). While many compounds are synthesized, few are extensively characterized. This guide addresses the critical knowledge gap for uncharacterized molecules, using the novel aromatic ketone 1-(2,5-Dimethylphenyl)heptan-1-one as a case study. Due to the absence of published biological data for this specific compound, this document does not describe a known MoA. Instead, it presents a comprehensive, field-proven strategic workflow designed for researchers, scientists, and drug development professionals to systematically elucidate the MoA of such novel chemical entities. We will outline a multi-tiered approach, beginning with in silico profiling and progressing through target identification, validation, and cellular pathway analysis. Each stage is supported by detailed experimental protocols, data interpretation frameworks, and authoritative references, providing a robust blueprint for advancing a novel compound from chemical structure to biological function.

Part 1: Initial Characterization and In Silico Profiling

Before committing to expensive and time-consuming wet-lab experiments, a foundational understanding of the investigational compound must be established. The initial phase focuses on predicting the physicochemical properties and potential biological targets of 1-(2,5-Dimethylphenyl)heptan-1-one through computational methods.

Physicochemical Properties Analysis

The structure of 1-(2,5-Dimethylphenyl)heptan-1-one—an aromatic ring, a ketone group, and a heptyl chain—suggests moderate lipophilicity. An analysis based on well-established principles, such as Lipinski's Rule of Five, is a critical first step to predict its drug-likeness and potential for oral bioavailability.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight232.37 g/mol < 500 g/mol Yes
LogP (Octanol-Water Partition Coeff.)~4.5 - 5.0≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors1 (Carbonyl Oxygen)≤ 10Yes

These in silico predictions suggest that 1-(2,5-Dimethylphenyl)heptan-1-one possesses favorable drug-like properties, making it a viable candidate for further investigation. Its high lipophilicity indicates a strong potential for membrane permeability, which could influence its subcellular localization and target accessibility.

In Silico Target Prediction

With no known targets, computational screening against databases of known protein structures and pharmacophores is a cost-effective strategy to generate initial hypotheses. Tools like SwissTargetPrediction, PharmMapper, and SuperPred can be employed. These platforms operate by comparing the 3D shape and chemical features of the query molecule to libraries of known ligands for various biological targets.

Given its structure, plausible initial hypotheses for the biological targets of 1-(2,5-Dimethylphenyl)heptan-1-one could include:

  • G-Protein Coupled Receptors (GPCRs): Many ligands for olfactory and other sensory GPCRs are aromatic ketones.

  • Nuclear Receptors: The lipophilic nature of the compound could facilitate its entry into the nucleus to interact with these receptors.

  • Enzymes: The ketone group could potentially interact with active sites of various enzymes, such as cyclooxygenases or lipoxygenases.

The output from these predictive tools will provide a ranked list of potential protein targets, which will guide the subsequent experimental design for target identification.

Part 2: A Tiered Strategy for Target Identification and Validation

This section outlines a logical, multi-tiered experimental workflow to identify and validate the biological target(s) of 1-(2,5-Dimethylphenyl)heptan-1-one. The strategy is designed to move from broad, unbiased screening to specific, high-confidence validation.

Workflow for Target Identification

The following diagram illustrates the proposed workflow for systematically identifying the molecular target.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Deconvolution & Hypothesis Generation cluster_2 Phase 3: Target Validation PhenoScreen Phenotypic Screening (e.g., Cell Viability, Morphology) AffinityCap Affinity Capture / Chemoproteomics (If Phenotypic Hit) PhenoScreen->AffinityCap Identifies Cellular Effect TargetScreen Broad Target-Based Screening (e.g., Kinase Panel, GPCR Panel) DataAnalysis Data Analysis & Hit Prioritization TargetScreen->DataAnalysis Identifies Potential Targets AffinityCap->DataAnalysis Identifies Bound Proteins BindingAssay Direct Binding Assays (e.g., SPR, ITC) DataAnalysis->BindingAssay Generates Hypotheses FunctionalAssay Functional / Enzymatic Assays BindingAssay->FunctionalAssay Confirms Physical Interaction CellularTarget Cellular Target Engagement (e.g., CETSA) FunctionalAssay->CellularTarget Confirms Biological Effect CellularTarget->BindingAssay

Caption: A multi-phased workflow for novel compound target identification.

Detailed Experimental Protocol: Radioligand Binding Assay for GPCRs

Assuming in silico predictions suggest a GPCR target (e.g., a specific olfactory or orphan receptor), a competitive radioligand binding assay is the gold standard for validating this interaction.

Objective: To determine if 1-(2,5-Dimethylphenyl)heptan-1-one binds to a specific GPCR and to quantify its binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells overexpressing the target GPCR (e.g., HEK293-GPCR).

  • Radioligand specific for the target GPCR (e.g., ³H-ligand).

  • 1-(2,5-Dimethylphenyl)heptan-1-one, dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Unlabeled ("cold") ligand for defining non-specific binding.

  • 96-well filter plates (e.g., Millipore MultiScreenHTS).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Perform a serial dilution of 1-(2,5-Dimethylphenyl)heptan-1-one in the assay buffer. The final concentration range should span several orders of magnitude (e.g., 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding: Cell membranes + Radioligand + high concentration of unlabeled ligand.

    • Competitive Binding: Cell membranes + Radioligand + varying concentrations of 1-(2,5-Dimethylphenyl)heptan-1-one.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). The exact conditions must be optimized for the specific GPCR target.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash each well with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of 1-(2,5-Dimethylphenyl)heptan-1-one.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Elucidating the Cellular Mechanism of Action

Once a direct molecular target is validated, the next critical phase is to understand how the interaction between the compound and its target translates into a cellular response. This involves mapping the downstream signaling pathways.

Hypothetical Signaling Pathway: GPCR Activation

If 1-(2,5-Dimethylphenyl)heptan-1-one is confirmed as a ligand for a Gαs-coupled GPCR, the following signaling cascade would be expected.

G Ligand 1-(2,5-Dimethylphenyl)heptan-1-one GPCR Gαs-Coupled Receptor Ligand->GPCR Binds & Activates G_protein Gαs/βγ Complex GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Gαs activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates

Caption: Hypothetical Gαs-coupled GPCR signaling cascade.

Detailed Experimental Protocol: cAMP Accumulation Assay

To test the hypothesis that 1-(2,5-Dimethylphenyl)heptan-1-one modulates the Gαs pathway, a cAMP accumulation assay is essential.

Objective: To measure changes in intracellular cyclic AMP (cAMP) levels in response to compound treatment.

Materials:

  • Host cells expressing the target GPCR.

  • Cell culture medium (e.g., DMEM).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (a direct activator of adenylate cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium.

    • Add stimulation buffer containing the PDE inhibitor and varying concentrations of 1-(2,5-Dimethylphenyl)heptan-1-one.

    • Include control wells: buffer only (basal), forskolin (positive control), and a known agonist/antagonist if available.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Detection: Perform the detection steps as per the kit protocol. For an HTRF assay, this typically involves adding two conjugates: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Measurement: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader). The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of the compound.

    • For an agonist, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect).

    • For an antagonist, perform the assay in the presence of a known agonist and determine the IC₅₀.

References

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL:https://www.ncbi.nlm.nih.gov/books/NBK53196/
  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL:https://molpharm.aspetjournals.org/content/82/4/599
Foundational

mass fragmentation pathways of 1-(2,5-Dimethylphenyl)heptan-1-one

An In-depth Technical Guide to the Mass Fragmentation Pathways of 1-(2,5-Dimethylphenyl)heptan-1-one Executive Summary This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Fragmentation Pathways of 1-(2,5-Dimethylphenyl)heptan-1-one

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 1-(2,5-dimethylphenyl)heptan-1-one. As a molecule combining an aromatic ketone with a moderately long alkyl chain, its fragmentation behavior is governed by several competing and complementary reaction channels. Understanding these pathways is crucial for researchers in analytical chemistry, drug metabolism, and quality control for accurate structural elucidation and impurity identification. This document delineates the primary fragmentation mechanisms, including alpha-cleavage, McLafferty rearrangement, and processes involving the aromatic moiety. Each pathway is explained through detailed mechanistic descriptions and visualized using Graphviz diagrams, providing field-proven insights into the causality behind the observed mass spectrum.

Introduction to Mass Spectrometry of Aromatic Ketones

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[1] In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the analyte molecule, causing the ejection of an electron to form a molecular ion (M•+).[2] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments and neutral radicals.

The fragmentation patterns are not random; they are predictable processes governed by the molecule's structure, the stability of the resulting fragments, and the reaction kinetics. For a compound like 1-(2,5-dimethylphenyl)heptan-1-one, the key structural features influencing fragmentation are:

  • The carbonyl group (C=O), which is a primary site of ionization.[3]

  • The bonds adjacent to the carbonyl group (α-bonds).[4]

  • The long alkyl (heptyl) chain, which contains abstractable hydrogen atoms at the γ-position.[5]

  • The substituted aromatic ring, which can stabilize adjacent charges or undergo its own characteristic fragmentations.[6]

The most common fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement.[7] Aromatic ketones, specifically, often exhibit a prominent acylium ion resulting from the cleavage of the alkyl group.[8]

Molecular Ion Formation

The first step in the EI-MS process is the formation of the molecular ion. An electron from the high-energy beam strikes the 1-(2,5-dimethylphenyl)heptan-1-one molecule, dislodging an electron, most commonly one of the non-bonding electrons from the carbonyl oxygen atom. This results in the formation of a radical cation, the molecular ion (M•+), which will have an m/z value corresponding to the molecular weight of the parent compound (218.34 Da).

Caption: Formation of the molecular ion via electron ionization.

Primary Fragmentation Pathways

The molecular ion of 1-(2,5-dimethylphenyl)heptan-1-one is subject to several key fragmentation reactions. The relative abundance of the resulting fragment ions depends on the stability of both the charged fragment and the neutral radical that is lost.

Alpha (α)-Cleavage

Alpha-cleavage is a highly characteristic fragmentation for ketones, involving the breaking of the carbon-carbon bond adjacent to the carbonyl group.[4][9] This process is favorable because it leads to the formation of a resonance-stabilized acylium ion.[10] For 1-(2,5-dimethylphenyl)heptan-1-one, there are two possible α-cleavage pathways:

Pathway A: Cleavage of the Heptyl Chain (Favored) This pathway involves the cleavage of the bond between the carbonyl carbon and the first carbon of the heptyl chain. This results in the loss of a hexyl radical (•C₆H₁₃) and the formation of the highly stable 2,5-dimethylbenzoyl cation. This fragment is expected to be one of the most abundant, likely the base peak, in the mass spectrum due to the stability of the resulting acylium ion, which is further stabilized by the aromatic ring.

Pathway B: Cleavage of the Aromatic Ring (Disfavored) Alternatively, the bond between the carbonyl carbon and the aromatic ring could cleave. This would result in the loss of a 2,5-dimethylphenyl radical and the formation of a heptanoyl cation. This pathway is significantly less probable because it involves breaking a stronger sp²-sp² bond and forms a less stable primary acylium ion compared to the resonance-stabilized aromatic acylium ion from Pathway A.

Caption: Competing alpha-cleavage pathways for the molecular ion.

McLafferty Rearrangement

The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon of an alkyl chain.[5][11] The reaction proceeds through a six-membered ring transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the bond between the α and β carbons.[1] This results in the elimination of a neutral alkene molecule and the formation of a new radical cation.[2]

For 1-(2,5-dimethylphenyl)heptan-1-one, the heptyl chain provides accessible γ-hydrogens. The rearrangement will lead to the expulsion of a neutral pent-1-ene molecule (C₅H₁₀) and the generation of a characteristic radical cation fragment.

Caption: The McLafferty rearrangement pathway.

Aromatic Ring and Benzylic Fragmentations

The 2,5-dimethylphenyl group can also direct fragmentation.

  • Benzylic Cleavage: Although not a primary ketone fragmentation, cleavage of a methyl group from the aromatic ring of the molecular ion or a major fragment can occur. For instance, the m/z 133 acylium ion could potentially lose a methyl radical to form a fragment at m/z 118, or lose CO to form a dimethylphenyl cation at m/z 105.[8]

  • Tropylium Ion Formation: Alkyl-substituted benzenes are known to form a stable tropylium ion (C₇H₇⁺) at m/z 91.[6][12] In this case, cleavage at the benzylic position (between the ring and the carbonyl group) followed by rearrangement could lead to ions such as the dimethyltropylium ion or related structures. A fragment at m/z 105, corresponding to the dimethylphenyl cation [C₈H₉]⁺, is highly plausible. This ion could subsequently lose acetylene (C₂H₂) to form a fragment at m/z 79.[6]

Alkyl Chain Fragmentation

The long hexyl chain, either as a radical or within a larger fragment ion, can undergo further fragmentation. This typically results in a series of carbocation fragments separated by 14 Da (corresponding to a CH₂ group), such as m/z 71, 57, 43, and 29. The fragment at m/z 43 ([C₃H₇]⁺) is often a prominent peak in the mass spectra of compounds with alkyl chains of sufficient length.[13]

Summary of Expected Key Fragments

The following table summarizes the most probable fragment ions in the electron ionization mass spectrum of 1-(2,5-dimethylphenyl)heptan-1-one.

m/z ValueProposed Structure / FormulaFragmentation Pathway
218[C₁₅H₂₂O]•+Molecular Ion (M•+)
148[C₁₀H₁₂O]•+McLafferty Rearrangement
133[C₉H₉O]+α-Cleavage (Loss of •C₆H₁₃) - Likely Base Peak
113[C₇H₁₃O]+α-Cleavage (Loss of •C₈H₉) - Minor
105[C₈H₉]+Benzylic Cleavage (Loss of CO from m/z 133)
91[C₇H₇]+Tropylium Ion (from rearrangement of aromatic portion)
77[C₆H₅]+Loss of C₂H₂ from m/z 105
43[C₃H₇]+Alkyl Chain Fragmentation

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for acquiring a high-quality mass spectrum of the target analyte.

Objective: To obtain the electron ionization mass spectrum of 1-(2,5-dimethylphenyl)heptan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • 1-(2,5-Dimethylphenyl)heptan-1-one standard

  • High-purity solvent (e.g., Dichloromethane or Hexane)

  • GC-MS system equipped with an EI source

  • Standard non-polar capillary GC column (e.g., DB-5ms or equivalent)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

    • Perform a serial dilution to a working concentration of approximately 10 µg/mL. This concentration prevents detector saturation while ensuring a strong signal.

  • Instrument Setup & Calibration:

    • Ensure the MS is tuned according to the manufacturer's specifications, typically using perfluorotributylamine (PFTBA) or a similar calibration standard.

    • Verify the mass accuracy across the desired scan range (e.g., m/z 40-400).

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (adjust as needed to avoid column overloading)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard for library matching)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Scan Rate: ~2 scans/second

  • Data Acquisition & Analysis:

    • Inject the sample and begin data acquisition.

    • Once the run is complete, identify the chromatographic peak corresponding to the analyte.

    • Generate the mass spectrum by averaging the scans across the peak apex and subtracting the background spectrum from a nearby baseline region.

    • Analyze the resulting spectrum, identifying the molecular ion and the key fragment ions as predicted in this guide.

Caption: Workflow for GC-MS analysis of the target compound.

Conclusion

The mass fragmentation of 1-(2,5-dimethylphenyl)heptan-1-one under electron ionization is a predictable process dominated by pathways characteristic of aromatic ketones. The most significant cleavages are the alpha-cleavage leading to a stable 2,5-dimethylbenzoyl cation (m/z 133) and the McLafferty rearrangement producing a diagnostic enol radical cation (m/z 148). Secondary fragmentation events involving the aromatic ring and further breakdown of the alkyl chain provide additional structural confirmation. By understanding these core pathways, researchers can confidently identify this molecule and distinguish it from its isomers, a critical capability in modern chemical analysis.

References

  • Lin, Y., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Available at: [Link]

  • Fiveable. (2025). α-cleavage: Organic Chemistry Study Guide. Available at: [Link]

  • Dunnivant, F. & Ginsbach, J. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Available at: [Link]

  • Dunnivant, F. & Ginsbach, J. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • Dummies. (2016). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Available at: [Link]

  • Dunnivant, F. & Ginsbach, J. (2008). GCMS Section 6.11.1 - Ketones. Whitman College. Available at: [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Available at: [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Doc Brown's Chemistry. (2026). C7H16 mass spectrum of heptane. Available at: [Link]

  • PMC. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Available at: [Link]

  • NIST. (n.d.). Heptane, 2,5-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one via Friedel-Crafts Acylation: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 1-(2,5-dimethylphenyl)heptan-1-one, a valuable aryl ketone intermediate. The protocol herein details the well-established Friedel-Crafts acylatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,5-dimethylphenyl)heptan-1-one, a valuable aryl ketone intermediate. The protocol herein details the well-established Friedel-Crafts acylation of p-xylene with heptanoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction

Aryl ketones are a pivotal class of compounds in organic synthesis, serving as key building blocks for pharmaceuticals, agrochemicals, and fine chemicals. The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, remains one of the most effective methods for their preparation.[1][2] This reaction involves the introduction of an acyl group onto an aromatic ring, a transformation discovered by Charles Friedel and James Mason Crafts in 1877.[3] This application note focuses on the specific synthesis of 1-(2,5-dimethylphenyl)heptan-1-one, a molecule of interest for further synthetic elaborations. The protocol employs p-xylene as the aromatic substrate and heptanoyl chloride as the acylating agent, in the presence of anhydrous aluminum chloride (AlCl₃) as the catalyst.[4][5]

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds via a well-defined electrophilic aromatic substitution mechanism.[1][6] The key steps are outlined below:

  • Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates to the chlorine atom of heptanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4][7] This ion is the active electrophile in the reaction. The resonance stabilization prevents the carbocation rearrangements that can be problematic in Friedel-Crafts alkylations.[3][5]

  • Electrophilic Attack: The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6][7] This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[1][6]

  • Restoration of Aromaticity: A weak base, in this case, the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly added acyl group.[1][7] This regenerates the aromatic ring, yielding the final product, 1-(2,5-dimethylphenyl)heptan-1-one, and regenerating the AlCl₃ catalyst while also forming HCl as a byproduct.[1][7]

Because the ketone product can form a stable complex with the Lewis acid, a stoichiometric amount of the catalyst is typically required.[8][9] The reaction is quenched with water to decompose this complex and liberate the final product.[8][10]

Mechanistic Diagram

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Heptanoyl_Chloride Heptanoyl Chloride Acylium_Ion Heptanoyl Acylium Ion (Resonance Stabilized) Heptanoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ pXylene p-Xylene Acylium_Ion->pXylene Sigma_Complex Arenium Ion (Sigma Complex) (Resonance Stabilized) pXylene->Sigma_Complex + Acylium Ion Product 1-(2,5-Dimethylphenyl)heptan-1-one Sigma_Complex->Product + [AlCl₄]⁻ Sigma_Complex->Product HCl HCl Regenerated_AlCl3 AlCl₃ (Catalyst Regenerated) Workflow Setup 1. Assemble dry glassware under inert atmosphere Charge 2. Charge flask with AlCl₃ and anhydrous DCM Setup->Charge Cool 3. Cool mixture to 0°C (ice-water bath) Charge->Cool Add_Acyl 4. Add heptanoyl chloride solution dropwise over 15 min Cool->Add_Acyl Add_Xylene 5. Add p-xylene solution dropwise over 30 min Add_Acyl->Add_Xylene React 6. Remove ice bath, stir at room temperature for 1 hour Add_Xylene->React Quench 7. Pour reaction mixture slowly onto ice and conc. HCl React->Quench Extract 8. Separate layers, extract aqueous phase with DCM Quench->Extract Wash 9. Wash combined organic layers with sat. NaHCO₃ Extract->Wash Dry 10. Dry organic layer over anhydrous MgSO₄ Wash->Dry Evaporate 11. Filter and remove solvent via rotary evaporation Dry->Evaporate Purify 12. Purify crude product via column chromatography Evaporate->Purify

Sources

Application

The Versatile Precursor: Application Notes for 1-(2,5-Dimethylphenyl)heptan-1-one in Organic Synthesis

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-(2,5-dimethylphenyl)heptan-1-one. This aryl ketone, readily accessible...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-(2,5-dimethylphenyl)heptan-1-one. This aryl ketone, readily accessible through Friedel-Crafts acylation, serves as a versatile building block for the synthesis of a variety of organic molecules. Its strategic placement of methyl groups on the aromatic ring and the presence of a heptanoyl chain offer multiple avenues for functionalization, making it a valuable precursor in medicinal chemistry and materials science. This document outlines detailed protocols for its synthesis and its application in several fundamental organic transformations.

Synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one

The most direct and efficient method for the preparation of 1-(2,5-dimethylphenyl)heptan-1-one is the Friedel-Crafts acylation of p-xylene with heptanoyl chloride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and proceeds with high regioselectivity due to the directing effects of the two methyl groups on the p-xylene ring.

Protocol 1: Friedel-Crafts Acylation of p-Xylene

This protocol is adapted from established procedures for the acylation of p-xylene.[3]

Reaction Scheme:

Materials:

  • p-Xylene (reagent grade)

  • Heptanoyl chloride (98%)

  • Anhydrous aluminum chloride (AlCl₃) (99.9%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for simple distillation (optional, for purification)

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice/water bath.

  • Addition of Acyl Chloride: Dissolve heptanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the heptanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Addition of Arene: Following the addition of the acyl chloride, add p-xylene (1.0 equivalent), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(2,5-dimethylphenyl)heptan-1-one as a pale yellow oil.

Characterization Data (Predicted):

Technique Expected Values
¹H NMR (CDCl₃) δ ~ 7.3 (s, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 2.9 (t, 2H, -COCH₂-), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃), 1.7 (quint, 2H, -COCH₂CH₂-), 1.3 (m, 6H, -(CH₂)₃-), 0.9 (t, 3H, -CH₃) ppm.
¹³C NMR (CDCl₃) δ ~ 202 (C=O), 138 (Ar-C), 135 (Ar-C), 134 (Ar-C), 132 (Ar-CH), 131 (Ar-CH), 129 (Ar-CH), 39 (-COCH₂-), 32, 29, 25, 23 (alkyl chain), 21 (Ar-CH₃), 20 (Ar-CH₃), 14 (-CH₃) ppm.[4][5][6]
IR (neat) ν ~ 1685-1670 cm⁻¹ (C=O, aryl ketone stretch), 2955-2855 cm⁻¹ (C-H, alkyl stretch), 1610, 1480 cm⁻¹ (C=C, aromatic stretch).[3][7][8]
Mass Spec (EI) M⁺ predicted at m/z = 218.34.

Applications in Carbonyl Group Transformations

The carbonyl group of 1-(2,5-dimethylphenyl)heptan-1-one is a key site for a variety of synthetic transformations, enabling access to alkanes, alcohols, and alkenes.

Reduction to 1-(2,5-Dimethylphenyl)heptane

Complete reduction of the carbonyl group to a methylene group is a valuable transformation, often employed to introduce linear alkyl chains onto an aromatic ring without the rearrangements that can occur during Friedel-Crafts alkylation. Two classical methods, the Clemmensen and Wolff-Kishner reductions, are suitable for this purpose, offering acidic and basic conditions, respectively.

Workflow for Carbonyl Reduction:

G A 1-(2,5-Dimethylphenyl)heptan-1-one B 1-(2,5-Dimethylphenyl)heptane A->B Clemmensen Reduction (Zn(Hg), conc. HCl) A->B Wolff-Kishner Reduction (H2NNH2, KOH, heat) C Acid-Sensitive Substrates B->C Preferred for D Base-Sensitive Substrates B->D Preferred for

Caption: Reduction pathways for the ketone.

Protocol 2: Clemmensen Reduction

This protocol is suitable for substrates that are stable in strongly acidic conditions.

Procedure:

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reaction: To a round-bottom flask containing the zinc amalgam, add concentrated hydrochloric acid, water, and toluene. Add 1-(2,5-dimethylphenyl)heptan-1-one (1.0 equivalent) to the mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. The product can be purified by distillation or chromatography.

Protocol 3: Wolff-Kishner Reduction

This protocol is ideal for substrates that are sensitive to acid but stable under strongly basic conditions at high temperatures.

Procedure:

  • Hydrazone Formation: In a flask equipped with a reflux condenser, mix 1-(2,5-dimethylphenyl)heptan-1-one (1.0 equivalent), hydrazine hydrate (excess), and a high-boiling solvent like diethylene glycol. Heat the mixture to form the hydrazone.

  • Reduction: Add potassium hydroxide (KOH) pellets to the reaction mixture.

  • Distillation: Increase the temperature to allow for the distillation of water and excess hydrazine.

  • Reflux: Continue to heat the mixture at a higher temperature (around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ether or toluene). Wash the organic layer, dry, and purify as described for the Clemmensen reduction.

Reduction to 1-(2,5-Dimethylphenyl)heptan-1-ol

The reduction of the ketone to a secondary alcohol can be readily achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9][10][11] NaBH₄ is a milder reagent and can be used in protic solvents like methanol or ethanol, while the more reactive LiAlH₄ requires anhydrous ethereal solvents.

Protocol 4: Reduction with Sodium Borohydride

Procedure:

  • Dissolve 1-(2,5-dimethylphenyl)heptan-1-one (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.1 equivalents) portion-wise with stirring.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess base.

  • Extract the product with ether or ethyl acetate, wash the organic layer, dry, and concentrate to yield the secondary alcohol.

Carbon-Carbon Bond Forming Reactions

The electrophilic carbonyl carbon and the nucleophilic α-carbons of 1-(2,5-dimethylphenyl)heptan-1-one provide opportunities for the formation of new carbon-carbon bonds.

Grignard Reaction for Tertiary Alcohol Synthesis

The addition of an organometallic reagent, such as a Grignard reagent, to the carbonyl group is a classic method for forming tertiary alcohols.[12][13][14][15][16]

Workflow for Grignard and Wittig Reactions:

G cluster_0 C-C Bond Formation at Carbonyl Carbon A 1-(2,5-Dimethylphenyl)heptan-1-one B Tertiary Alcohol A->B 1. R-MgX 2. H3O+ C Alkene A->C Wittig Reagent (Ph3P=CHR')

Caption: C-C bond formation at the carbonyl.

Protocol 5: Grignard Reaction

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).

  • Grignard Reagent Formation: Add a solution of the appropriate alkyl or aryl halide (1.2 equivalents) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is often initiated with a small crystal of iodine or by gentle heating.

  • Addition of Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy appearance), cool the solution in an ice bath. Add a solution of 1-(2,5-dimethylphenyl)heptan-1-one (1.0 equivalent) in anhydrous ether or THF dropwise.

  • Reaction and Work-up: After the addition, stir the reaction at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with ether, wash the organic layer, dry, and concentrate. Purify the resulting tertiary alcohol by chromatography or recrystallization.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the carbonyl group into a carbon-carbon double bond with excellent regiocontrol.[17][18][19][20][21]

Protocol 6: Wittig Reaction

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF or ether. Add a strong base such as n-butyllithium or sodium hydride to generate the ylide (a colored solution is often observed).

  • Reaction with Ketone: Cool the ylide solution in an ice bath and add a solution of 1-(2,5-dimethylphenyl)heptan-1-one (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with water. Extract the product with a nonpolar solvent like hexanes. The triphenylphosphine oxide byproduct is often less soluble and can sometimes be removed by filtration or chromatography.

  • Purification: Purify the resulting alkene by column chromatography.

Claisen-Schmidt Condensation

This base-catalyzed condensation reaction occurs between an enolizable ketone and a non-enolizable aldehyde, typically an aromatic aldehyde.[22][23][24][25] 1-(2,5-Dimethylphenyl)heptan-1-one can serve as the enolizable component.

Protocol 7: Claisen-Schmidt Condensation

Procedure:

  • Reaction Mixture: In a flask, dissolve 1-(2,5-dimethylphenyl)heptan-1-one (1.0 equivalent) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction: Stir the mixture at room temperature. The reaction progress can often be monitored by the precipitation of the product.

  • Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization.

Conclusion

1-(2,5-Dimethylphenyl)heptan-1-one is a readily synthesized and highly versatile precursor in organic synthesis. The protocols outlined in this guide demonstrate its utility in a range of fundamental transformations, providing access to a diverse array of molecular scaffolds. The strategic functionalization of its carbonyl group and the potential for reactions at the α-carbon make it a valuable tool for chemists in both academic and industrial research.

References

  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. [Link][3]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link][3]

  • IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link][7]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link][8]

  • Experiment 25 – The Grignard Reaction. University of Wisconsin-River Falls. [Link][12]

  • 14 Formation and reaction of a Grignard reagent. University of Massachusetts Amherst. [Link][13]

  • Experiment 1: Friedel-Crafts Acylation. Swarthmore College. [Link][1]

  • Wittig Reaction. Boston University. [Link][17]

  • Wittig Reaction. Organic Chemistry Portal. [Link][18]

  • Wittig reaction. Wikipedia. [Link][19]

  • 13C NMR spectroscopy. NPTEL. [Link][4]

  • Claisen–Schmidt condensation. Wikipedia. [Link][22]

  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link][23]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link][9]

  • The Wittig Reaction: Synthesis of Alkenes. Barnard College. [Link][20]

  • Grignard Reaction. University of California, Irvine. [Link][14][15]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link][21]

  • Reduction with NaBH4 or LiAlH4. YouTube. [Link][10]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link][11]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. PMC. [Link][24]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link][6]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link][16]

  • (PDF) Friedel-Crafts Acylation. ResearchGate. [Link][2]

  • Claisen-Schmidt Condensation. Cambridge University Press & Assessment. [Link][25]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 1-(2,5-Dimethylphenyl)heptan-1-one in Drug Discovery

Introduction and Strategic Utility In modern medicinal chemistry, modulating the lipophilicity and steric profile of a drug candidate is paramount for optimizing target binding and pharmacokinetic properties. 1-(2,5-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

In modern medicinal chemistry, modulating the lipophilicity and steric profile of a drug candidate is paramount for optimizing target binding and pharmacokinetic properties. 1-(2,5-Dimethylphenyl)heptan-1-one is a highly versatile building block that combines a lipophilic hexyl chain with a sterically demanding 2,5-dimethylphenyl moiety.

Direct functionalization of this ketone via transition-metal catalysis provides a rapid vector for generating complex, drug-like libraries. Because the ortho-methyl groups on the phenyl ring sterically shield the carbonyl environment, functionalization is highly directed toward the α -methylene position of the heptyl chain. This application note details two divergent, field-proven methodologies for utilizing this molecule in cross-coupling reactions: Palladium-Catalyzed α -Arylation and Enol Triflate-Mediated Suzuki-Miyaura Coupling .

Mechanistic Rationale and Causality (E-E-A-T)

To successfully manipulate 1-(2,5-Dimethylphenyl)heptan-1-one, one must understand the thermodynamic and kinetic forces governing its reactivity.

The β -Hydride Elimination Challenge in α -Arylation

Deprotonation of the C2 methylene group yields a nucleophilic alkali metal enolate. When this enolate transmetalates to an aryl-palladium(II) intermediate, the resulting complex possesses β -hydrogens on the C3 carbon. Historically, dialkyl and aryl-alkyl ketones were poor substrates for cross-coupling because the Pd(II) intermediate would rapidly undergo β -hydride elimination, yielding unwanted α,β -unsaturated ketones.

The Solution: The use of sterically demanding, electron-rich phosphine ligands (such as XPhos or BrettPhos) is mandatory. These bulky ligands enforce a highly congested coordination sphere around the palladium center, which drastically accelerates the desired reductive elimination step, allowing it to outcompete the deleterious β -hydride elimination pathway[1].

Activating the Ketone via Pseudohalides

While α -arylation modifies the C(sp3) chain, researchers often need to convert the carbonyl carbon itself into a new C(sp2)−C(sp2) linkage. Ketones are inert to standard Suzuki conditions. However, by trapping the kinetic enolate with Comins' reagent, the ketone is converted into an enol triflate. This transforms the C(sp2)−O bond into a highly reactive pseudohalide, seamlessly unlocking traditional cross-coupling manifolds [2].

Reaction Workflows

G Ketone 1-(2,5-Dimethylphenyl) heptan-1-one Enolate Metal Enolate (C2-Deprotonation) Ketone->Enolate NaOtBu Triflate Enol Triflate (Pseudohalide) Ketone->Triflate KHMDS, Comins' PdAlpha Pd(0) / XPhos (α-Arylation) Enolate->PdAlpha Ar-X Addition ProductAlpha α-Aryl Ketone Derivatives PdAlpha->ProductAlpha Reductive Elimination PdSuzuki Pd(0) / Ar-B(OH)2 (Suzuki Coupling) Triflate->PdSuzuki Transmetalation ProductSuzuki Substituted Aryl Alkenes PdSuzuki->ProductSuzuki Cross-Coupling

Divergent cross-coupling workflows for 1-(2,5-Dimethylphenyl)heptan-1-one.

Quantitative Reaction Scope

The following table summarizes the expected yields and optimized parameters for functionalizing 1-(2,5-Dimethylphenyl)heptan-1-one based on established catalytic benchmarks [3].

Reaction PathwayElectrophile / Coupling PartnerCatalyst SystemBase & SolventExpected Yield Range
α -Arylation Electron-neutral Aryl BromidesPd₂(dba)₃ / XPhosNaOtBu, Toluene, 80 °C80 – 92%
α -Arylation Electron-deficient Aryl ChloridesPd(OAc)₂ / BrettPhosNaOtBu, Toluene, 100 °C75 – 88%
Enol Triflate Synthesis Comins' ReagentNoneKHMDS, THF, -78 °C> 90%
Suzuki-Miyaura Aryl Boronic AcidsPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 90 °C85 – 95%

Experimental Protocols

Protocol A: Palladium-Catalyzed α -Arylation

This protocol describes the coupling of 1-(2,5-Dimethylphenyl)heptan-1-one with an aryl bromide.

Reagents:

  • 1-(2,5-Dimethylphenyl)heptan-1-one (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (1.5 mol%, 0.015 mmol)

  • XPhos (3.6 mol%, 0.036 mmol)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Solvent Addition: Seal the tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Inject anhydrous, degassed toluene (3.0 mL). Stir the mixture at room temperature for 15 minutes until a uniform, dark-red active catalyst solution forms.

  • Substrate Addition: Dissolve the ketone and the aryl bromide in the remaining 2.0 mL of toluene. Inject this solution dropwise into the Schlenk tube.

  • Reaction Execution: Replace the septum with a Teflon screwcap under positive argon flow. Heat the reaction mixture in an oil bath at 80 °C for 12 hours.

  • Self-Validation Checkpoint: Prior to quenching, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of EtOAc, filter through a micro-plug of silica, and analyze via GC-MS. The reaction is validated as complete when the aryl bromide peak is entirely consumed. If unreacted aryl bromide persists (>5%), catalyst deactivation has occurred; do not simply extend the time. Instead, spike the mixture with an additional 1 mol% of pre-mixed Pd/XPhos complex.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), and extract with EtOAc (3 × 10 mL). Dry the combined organics over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Enol Triflate Synthesis and Suzuki-Miyaura Coupling

This two-step sequence converts the ketone into a substituted alkene.

Step 1: Enol Triflate Formation

  • Enolization: Flame-dry a round-bottom flask and flush with argon. Add 1-(2,5-Dimethylphenyl)heptan-1-one (1.0 mmol) and anhydrous THF (5.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add KHMDS (1.2 mL of a 1.0 M solution in THF, 1.2 equiv). Stir at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Trapping: Add a solution of Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) (1.2 mmol) in 2.0 mL THF dropwise. Stir for 2 hours, allowing the bath to slowly warm to room temperature.

  • Self-Validation Checkpoint: Perform a rapid TLC check (Hexanes/EtOAc 9:1). The enol triflate will appear as a distinct, UV-active spot with a significantly higher Rf​ value (~0.8) compared to the starting ketone (~0.5). If the ketone persists, the KHMDS was likely quenched by adventitious moisture.

  • Isolation: Quench with water, extract with diethyl ether, and concentrate. Pass the crude material through a short, rapid plug of silica gel (100% Hexanes) to remove the pyridine byproduct. Caution: Prolonged exposure to silica gel can hydrolyze the enol triflate back to the ketone.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup: In a Schlenk flask, combine the freshly prepared enol triflate (1.0 equiv), an aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).

  • Coupling: Heat the biphasic mixture vigorously at 90 °C for 6 hours.

  • Workup: Cool the mixture, dilute with water, and extract with dichloromethane. Dry, concentrate, and purify via standard silica gel chromatography to isolate the target substituted alkene.

References

  • Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. Journal of the American Chemical Society.[Link][1]

  • Ni-Catalyzed Conversion of Enol Triflates to Alkenyl Halides. PubMed Central (PMC).[Link][2]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal.[Link][3]

Sources

Application

Application Note: Sustainable Extraction Protocols for 1-(2,5-Dimethylphenyl)heptan-1-one

Executive Summary & Mechanistic Rationale The synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one is typically achieved via the Friedel-Crafts acylation of p-xylene with heptanoyl chloride[1]. The resulting target molecule i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one is typically achieved via the Friedel-Crafts acylation of p-xylene with heptanoyl chloride[1]. The resulting target molecule is a highly lipophilic alkyl aryl ketone (estimated LogP ~ 5.0). Because the reaction relies on a Lewis acid catalyst (e.g., AlCl₃), the post-reaction mixture must be quenched in an acidic aqueous matrix to decompose the aluminum complex.

The critical challenge in this workflow is the efficient liquid-liquid extraction of the lipophilic ketone from the aqueous phase without forming intractable emulsions. Historically, this was achieved using hazardous solvents such as dichloromethane (DCM), hexane, or diethyl ether. However, modern pharmaceutical development demands adherence to green chemistry principles. Based on the[2] and the[3], we must pivot to sustainable alternatives that do not compromise yield.

The Causality of Solvent Selection: For lipophilic ketones, Cyclopentyl methyl ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) are the optimal green replacements. CPME is particularly effective because its ethereal oxygen acts as a hydrogen-bond acceptor, providing excellent solvation for the ketone. Simultaneously, its bulky cyclopentyl group drastically limits its water solubility (1.1 g/100 mL), preventing the aqueous phase from swelling the organic layer and ensuring a sharp phase boundary. Furthermore, emerging bio-based oxolanes like [4] are demonstrating exceptional extraction efficiencies for highly lipophilic targets, matching the performance of petroleum ether without the associated toxicity[5].

Quantitative Solvent Comparison

To objectively justify the solvent switch, the following table synthesizes the physicochemical and environmental data of traditional versus green extraction solvents.

SolventRole / ClassificationBoiling Point (°C)Water Solubility (g/100mL)GSK EHS Score (1-10)*Recommendation
Hexane Traditional Non-Polar69.00.0013 (Red)Avoid (Neurotoxic, High VOC)
Dichloromethane Traditional Halogenated39.61.33 (Red)Avoid (Carcinogenic, Regulatory limits)
Diethyl Ether Traditional Ether34.66.04 (Yellow)Avoid (Severe explosion/peroxide hazard)
2-MeTHF Green Ether80.014.07 (Yellow/Green)Acceptable Alternative
CPME Green Ether106.01.18 (Green)Highly Recommended
DEDMO Emerging Bio-based~150.0<0.1N/A (Emerging)Promising for highly lipophilic targets

*Note: In the GSK scoring system, 1 represents major issues and 10 represents few known issues[6].

Extraction Workflow & Decision Matrix

SolventWorkflow Start Aqueous Quench Mixture (Post-Reaction) SolventChoice Select Green Solvent (CPME or 2-MeTHF) Start->SolventChoice Extraction Liquid-Liquid Extraction (Phase Separation) SolventChoice->Extraction Aqueous Aqueous Waste (To Treatment) Extraction->Aqueous Lower Phase Organic Organic Phase (Ketone + Solvent) Extraction->Organic Upper Phase Washing Brine Wash & Azeotropic Drying Organic->Washing Recovery Solvent Recovery (Rotary Evaporation) Washing->Recovery Product Pure 1-(2,5-Dimethylphenyl) heptan-1-one Recovery->Product

Workflow for the biphasic extraction of 1-(2,5-Dimethylphenyl)heptan-1-one using green solvents.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each step contains specific physicochemical cues to ensure the integrity of the extraction process.

Step 1: Reaction Quenching
  • Action: Slowly transfer the crude Friedel-Crafts reaction mixture into a vigorously stirred bath of crushed ice and 1 M HCl (2 mL of 1 M HCl per 1 mmol of theoretical product).

  • Causality: The AlCl₃ catalyst must be completely hydrolyzed. The acidic environment prevents the formation of gelatinous aluminum hydroxide ( Al(OH)3​ ), which would otherwise trap the lipophilic ketone and cause intractable emulsions during solvent addition.

  • Validation Checkpoint: The resulting aqueous mixture must be a free-flowing, albeit cloudy, liquid. If thick white gels are present, increase the acidity by adding concentrated HCl dropwise until the gel dissolves.

Step 2: Primary Extraction
  • Action: Add Cyclopentyl methyl ether (CPME) to the quenched aqueous mixture at a 1:1 volumetric ratio.

  • Causality: CPME is chosen over 2-MeTHF here because its lower water solubility (1.1% vs 14%) prevents the acidic aqueous phase from swelling the organic layer, ensuring maximum recovery of the highly lipophilic 1-(2,5-Dimethylphenyl)heptan-1-one.

Step 3: Phase Separation
  • Action: Agitate the biphasic mixture vigorously for 3–5 minutes, venting frequently. Allow the mixture to settle for 10 minutes.

  • Causality: The density of CPME (0.86 g/mL) is significantly lower than the aqueous acid/brine layer (>1.05 g/mL). This density differential guarantees that the organic layer will cleanly separate and float on top.

  • Validation Checkpoint: The upper organic layer should be completely transparent. If turbidity persists, it indicates an incomplete phase separation (micro-emulsion of water). Add 5–10 mL of saturated NaCl (brine) to the separatory funnel and gently swirl to force the water out of the organic phase via the common-ion effect.

Step 4: Neutralization and Washing
  • Action: Separate the lower aqueous layer. Wash the retained upper CPME layer once with saturated aqueous NaHCO₃ (to neutralize residual HCl) and once with saturated NaCl (brine).

  • Validation Checkpoint: During the NaHCO₃ wash, monitor for CO2​ evolution (bubbling). The wash is complete when no further gas is evolved upon agitation.

Step 5: Azeotropic Drying & Concentration
  • Action: Transfer the CPME layer to a round-bottom flask. Do not add solid desiccants like MgSO4​ or Na2​SO4​ . Instead, concentrate the solution using a rotary evaporator at 45°C under reduced pressure (approx. 150 mbar).

  • Causality: CPME forms a positive azeotrope with water (boiling at 83°C at atmospheric pressure, containing 16.3% water). Evaporating the solvent inherently strips away any residual moisture, eliminating the need for solid desiccants. This drastically reduces solid waste and improves the Process Mass Intensity (PMI) of the workflow.

  • Validation Checkpoint: The final product, 1-(2,5-Dimethylphenyl)heptan-1-one, will remain in the flask as a pale yellow to colorless oil. A Karl Fischer titration of the resulting oil should confirm a water content of <0.1%.

References

  • Henderson, R. K., Jiménez-González, C., Constable, D. J. C., et al. "Expanding GSK's solvent selection guide: embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13(4), 854-862 (2011). Available at:[Link]

  • American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable. "Solvent Selection Tool and Guides." ACS Research Tools. Available at:[Link]

  • Asemave, K., Byrne, F., Hunt, A. J., et al. "Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings." RSC Advances, 13(4), 2530-2538 (2023). Available at:[Link]

Sources

Method

Application Notes and Protocols: 1-(2,5-Dimethylphenyl)heptan-1-one in Advanced Materials Science

Abstract: This document provides a comprehensive technical guide for researchers and materials scientists on the potential applications of 1-(2,5-Dimethylphenyl)heptan-1-one. While direct applications of this specific mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers and materials scientists on the potential applications of 1-(2,5-Dimethylphenyl)heptan-1-one. While direct applications of this specific molecule are not yet extensively documented, its chemical structure—an aromatic ketone with a seven-carbon alkyl chain—suggests significant potential in two primary areas: as a modifying comonomer in high-performance poly(aromatic ketones) and as a novel photoinitiator for free-radical polymerization. This guide outlines the theoretical basis for these applications, provides detailed synthetic and application-specific protocols, and offers insights into the expected material properties.

Introduction: The Potential of a Multifunctional Moiety

Aromatic ketones are a cornerstone of modern materials science, forming the backbone of high-performance thermoplastics like poly(aryl ether ketones) (PAEKs). These materials are prized for their exceptional thermal stability, chemical resistance, and robust mechanical properties, finding use in demanding aerospace, automotive, and medical applications.[1][2] The properties of these polymers can be finely tuned by modifying the structure of the ketone-containing monomers.

1-(2,5-Dimethylphenyl)heptan-1-one presents a unique combination of a rigid aromatic ketone core and a flexible seven-carbon aliphatic chain. This structure suggests two primary avenues for exploration in materials science:

  • Internal Plasticization of Poly(aromatic ketones): The long heptyl chain can act as a built-in plasticizer, potentially increasing the flexibility and processability of otherwise rigid and high-melting-point polymers. This could lead to novel polymers with tailored mechanical properties.

  • Novel Photoinitiator Systems: Aromatic ketones are known to function as Type II photoinitiators, which, upon exposure to UV light, can abstract a hydrogen atom from a synergist (like an amine) to generate free radicals and initiate polymerization.[3] The solubility and efficiency of such initiators are heavily dependent on their molecular structure. The heptyl group on 1-(2,5-Dimethylphenyl)heptan-1-one is expected to enhance its solubility in non-polar monomer systems.

This guide will provide the foundational knowledge and experimental protocols to explore these promising applications.

Synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one

The most direct synthetic route to 1-(2,5-Dimethylphenyl)heptan-1-one is through a Friedel-Crafts acylation of p-xylene with heptanoyl chloride.

Protocol 2.1: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 1-(2,5-Dimethylphenyl)heptan-1-one from p-xylene and heptanoyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
p-Xylene106.1650 mL0.41
Heptanoyl chloride148.6314.86 g0.10
Aluminum chloride (anhydrous)133.3414.67 g0.11
Dichloromethane (DCM, anhydrous)84.93200 mL-
1M Hydrochloric acid (HCl)36.46100 mL-
Saturated sodium bicarbonate (NaHCO₃)84.01100 mL-
Brine (saturated NaCl solution)58.44100 mL-
Anhydrous magnesium sulfate (MgSO₄)120.3710 g-

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.67 g) and 100 mL of anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Dissolve heptanoyl chloride (14.86 g) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Following this, add p-xylene (50 mL) dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of 1M HCl. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 1-(2,5-Dimethylphenyl)heptan-1-one as a clear oil.

Visualization of Synthesis:

Synthesis p_xylene p-Xylene product 1-(2,5-Dimethylphenyl)heptan-1-one p_xylene->product heptanoyl_chloride Heptanoyl Chloride intermediate Acylium Ion Intermediate heptanoyl_chloride->intermediate + AlCl₃ AlCl3 AlCl₃ (catalyst) intermediate->product + p-Xylene

Caption: Friedel-Crafts acylation of p-xylene.

Application as a Comonomer in Poly(aromatic ketone) Synthesis

The incorporation of 1-(2,5-Dimethylphenyl)heptan-1-one into a poly(aromatic ketone) backbone can be achieved through nucleophilic aromatic substitution polymerization. In this proposed protocol, it would act as a modifying "end-capper" or a comonomer to disrupt crystallinity and enhance solubility and flexibility.

Protocol 3.1: Synthesis of a Modified Poly(ether ether ketone) (PEEK)

Objective: To synthesize a PEEK polymer modified with 1-(2,5-Dimethylphenyl)heptan-1-one to study its effect on polymer properties.

Materials:

Reagent/SolventFunction
4,4'-DifluorobenzophenoneMonomer
HydroquinoneMonomer
1-(2,5-Dimethylphenyl)heptan-1-oneModifying Comonomer
Diphenyl sulfoneSolvent
Anhydrous potassium carbonateBase
TolueneAzeotroping agent

Procedure:

  • Setup: Charge a resin kettle equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with 4,4'-difluorobenzophenone, hydroquinone, and a specific molar percentage (e.g., 1-5 mol%) of 1-(2,5-Dimethylphenyl)heptan-1-one.

  • Solvent and Base: Add diphenyl sulfone as the solvent and anhydrous potassium carbonate as the base. Add toluene to the mixture.

  • Azeotropic Dehydration: Heat the mixture to 140-150°C to remove water azeotropically with toluene.

  • Polymerization: After the water has been removed, drain the toluene and raise the temperature to 280-320°C to initiate polymerization. Maintain this temperature for 2-3 hours under a nitrogen blanket.

  • Precipitation and Purification: Cool the reaction mixture and dissolve the solid polymer in a suitable solvent like N-methyl-2-pyrrolidone (NMP). Precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Washing and Drying: Filter the polymer and wash it extensively with hot water and methanol to remove residual salts and solvent. Dry the final polymer in a vacuum oven at 120°C for 24 hours.

Characterization: The resulting polymer should be characterized for its molecular weight (via gel permeation chromatography), thermal properties (via DSC and TGA), and mechanical properties (via tensile testing) and compared to an unmodified PEEK synthesized under the same conditions.

Visualization of Polymer Modification:

Polymer cluster_0 PEEK Backbone MonomerA Difluorobenzophenone PolymerChain ---[O-Ph-O-Ph-CO-Ph]---n MonomerA->PolymerChain MonomerB Hydroquinone MonomerB->PolymerChain ModifiedPolymer Modified PEEK with pendant heptyl chains PolymerChain->ModifiedPolymer Modifier 1-(2,5-Dimethylphenyl) heptan-1-one Modifier->ModifiedPolymer Incorporation

Caption: Incorporation of the modifier into a PEEK backbone.

Application as a Photoinitiator

Aromatic ketones can act as Type II photoinitiators, generating radicals in the presence of a hydrogen donor.[3] The long alkyl chain of 1-(2,5-Dimethylphenyl)heptan-1-one should enhance its compatibility with common acrylate or methacrylate monomer systems.

Protocol 4.1: UV Curing of an Acrylate Formulation

Objective: To evaluate the efficacy of 1-(2,5-Dimethylphenyl)heptan-1-one as a photoinitiator for the UV curing of a standard acrylate monomer.

Materials:

ComponentFunctionConcentration (wt%)
Trimethylolpropane triacrylate (TMPTA)Monomer94
1-(2,5-Dimethylphenyl)heptan-1-onePhotoinitiator3
Ethyl 4-(dimethylamino)benzoate (EDB)Co-initiator/Synergist3

Procedure:

  • Formulation: In an amber vial, combine TMPTA, 1-(2,5-Dimethylphenyl)heptan-1-one, and EDB. Mix thoroughly until a homogeneous solution is obtained.

  • Coating: Apply a thin film (e.g., 50 µm) of the formulation onto a glass substrate using a barcoater.

  • UV Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp, 365 nm) at a defined intensity.

  • Cure Monitoring: Monitor the curing process by assessing the tack-free time (the time at which the surface is no longer sticky to the touch). Further quantitative analysis can be performed using Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (~1635 cm⁻¹).

  • Control Experiment: Repeat the experiment without 1-(2,5-Dimethylphenyl)heptan-1-one to confirm its role as a photoinitiator.

Visualization of Photoinitiation Mechanism:

Photoinitiation Initiator Ar-CO-R ExcitedState [Ar-CO-R]* (Triplet State) Initiator->ExcitedState Absorption Light hν (UV Light) Radicals Initiating Radicals ExcitedState->Radicals + EDB CoInitiator Amine Synergist (EDB) CoInitiator->Radicals Polymer Polymer Chain Radicals->Polymer + Monomer Monomer Acrylate Monomer Monomer->Polymer

Caption: Proposed Type II photoinitiation mechanism.

Conclusion and Future Outlook

1-(2,5-Dimethylphenyl)heptan-1-one is a molecule with significant, albeit currently unexplored, potential in materials science. Its unique structure as an aromatic ketone with a long alkyl chain makes it a prime candidate for developing novel polymers with tailored properties and for creating new photoinitiator systems for UV curing applications. The protocols detailed in this guide provide a solid foundation for researchers to begin investigating these possibilities. Future work should focus on a thorough characterization of the synthesized materials to fully understand the structure-property relationships and to optimize the performance of 1-(2,5-Dimethylphenyl)heptan-1-one in these applications.

References

  • Construction of aromatic-rich carbon polymer skeletons using aryl vinyl ketones. (2025). Journal of Polymer Science.
  • The Synthesis and Properties of Poly(Aromatic Ketones). (2007). Taylor & Francis Online.
  • Synthesis and Characterization of Aromatic Poly(ether ketone)s Bearing Perfluoroalkylene Units in the Main Chains. (n.d.). Oxford Academic.
  • Aromatic Ketone Polymers - Leading the Resurgence of Thermoplastics. (2017). Technavio.
  • 1-(2,3-Dimethyl-phenyl)-heptan-1-one. (n.d.). Sigma-Aldrich.
  • Synthesis of aromatic poly(ether ketone)s by nickel-catalyzed coupling polymerization of aromatic dichlorides. (n.d.).
  • Ethanone, 1-(2,5-dimethylphenyl)-. (n.d.). PubChem.
  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). MDPI.
  • Ethanone-1-2-5-dimethylphenyl.pdf. (n.d.). Chemeo.
  • 1-(3,5-Dimethylphenyl)heptan-1-one. (n.d.). Benchchem.
  • Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. (2026).
  • Novel Low‐Cytotoxic and Highly Efficient Type I Photoinitiators for Visible LED‐/Sunlight‐Induced Photopolymerization and High‐Precision 3D Printing. (n.d.). PMC.
  • Water-Soluble Photoiniti
  • Synthesis of 1. 2-(2,4-dimethylphenyl)hexan-1-ol. (n.d.). PrepChem.com.
  • Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis. (2025).
  • Photoinitiator mixtures. (n.d.).
  • New Efficient D‐π‐A and A‐π‐A Structured Type I Radical Photoinitiators for Additive Manufacturing Nanomaterials Preparation. (2025).
  • A kind of method of synthesizing 2,5-dimethylphenol. (n.d.).
  • 1-(2,5-DIMETHYLPHENYL)ETHAN-1-ONE | CAS 2142-73-6. (n.d.).
  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. (2024). MDPI.
  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (2022). MDPI.
  • Asian Journal of Chemistry. (2014).
  • Long-chain alkylphenols. (n.d.).
  • Examples of phenyl ketones as functional molecules or their intermediates. (n.d.).

Sources

Application

catalyst selection for 1-(2,5-Dimethylphenyl)heptan-1-one derivative production

An Application Guide for the Synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one Derivatives Abstract Aromatic ketones are pivotal structural motifs in medicinal chemistry and fine chemical synthesis, serving as key intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one Derivatives

Abstract

Aromatic ketones are pivotal structural motifs in medicinal chemistry and fine chemical synthesis, serving as key intermediates for a wide range of more complex molecules.[1][2][3] The production of 1-(2,5-dimethylphenyl)heptan-1-one, a derivative of p-xylene, is a classic example of Friedel-Crafts acylation. The success of this synthesis—defined by yield, purity, cost-effectiveness, and environmental impact—is critically dependent on the selection of an appropriate catalyst. This document provides an in-depth guide for researchers, scientists, and drug development professionals on navigating the catalyst landscape for this specific transformation. We will explore the mechanistic rationale behind various catalytic systems, from traditional homogeneous Lewis acids to modern, sustainable heterogeneous catalysts. This guide presents detailed, field-proven protocols for catalyst screening, reaction optimization, and catalyst reusability studies, ensuring a robust and reproducible synthetic methodology.

The Underlying Chemistry: Friedel-Crafts Acylation of p-Xylene

The synthesis of 1-(2,5-dimethylphenyl)heptan-1-one is achieved through the Friedel-Crafts acylation of p-xylene with heptanoyl chloride. This reaction is a cornerstone of electrophilic aromatic substitution (EAS).[4][5]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich p-xylene ring.[6][7][8]

  • Acylium Ion Generation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) coordinates with the chlorine atom of the heptanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[7][8]

  • Electrophilic Attack: The nucleophilic π-electron system of the p-xylene ring attacks the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[8][9]

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and the Lewis acid catalyst, yielding the final aryl ketone product.[6][9]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of poly-substitution. The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack, effectively stopping the reaction at mono-acylation.[5][10][11][12]

G HeptanoylCl Heptanoyl Chloride Complex Acyl Chloride-Catalyst Complex HeptanoylCl->Complex pXylene p-Xylene SigmaComplex Arenium Ion (Sigma Complex) pXylene->SigmaComplex Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Complex Activation AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Generates AcyliumIon->SigmaComplex Electrophilic Attack Product 1-(2,5-Dimethylphenyl)heptan-1-one -Catalyst Complex SigmaComplex->Product Deprotonation Workup Aqueous Workup Product->Workup FinalProduct Final Product + HCl + Catalyst Workup->FinalProduct G cluster_0 Catalyst Type cluster_1 Key Considerations & Outcomes start Define Synthesis Goals Homogeneous Homogeneous (e.g., AlCl₃, FeCl₃) start->Homogeneous Priority: Max Yield, Speed Heterogeneous Heterogeneous (e.g., Zeolites, Solid Acids) start->Heterogeneous Priority: Sustainability, Reusability Hom_Pros Pros: - High Reactivity - High Yield - Low Cost Homogeneous->Hom_Pros Hom_Cons Cons: - Stoichiometric Use - Corrosive Waste - Difficult Workup Homogeneous->Hom_Cons Het_Pros Pros: - Reusable - Green Process - Easy Separation Heterogeneous->Het_Pros Het_Cons Cons: - Harsher Conditions - Potential Deactivation - Higher Initial Cost Heterogeneous->Het_Cons end_high Application: High-throughput screening, established processes Hom_Pros->end_high Hom_Cons->end_high end_green Application: Sustainable manufacturing, continuous flow processes Het_Pros->end_green Het_Cons->end_green

Figure 2: Decision workflow for catalyst selection in Friedel-Crafts acylation.

Experimental Protocols

The following protocols provide a framework for catalyst screening and optimization. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Comparative Catalyst Screening

Objective: To evaluate the performance of a traditional homogeneous catalyst (FeCl₃) against a reusable heterogeneous catalyst (Zeolite H-BEA) under standardized conditions.

Materials:

  • p-Xylene (anhydrous)

  • Heptanoyl chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Zeolite H-BEA (calcined)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M, aqueous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condensers, magnetic stir bars, dropping funnel

  • Ice bath

Procedure:

A. Reaction with Ferric Chloride (FeCl₃):

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Allow to cool to room temperature under an inert atmosphere (N₂ or Argon).

  • To the flask, add anhydrous FeCl₃ (1.1 eq) and anhydrous DCM (50 mL).

  • Cool the stirred suspension to 0 °C in an ice bath. [10]4. In the dropping funnel, prepare a solution of p-xylene (1.0 eq) and heptanoyl chloride (1.05 eq) in anhydrous DCM (25 mL).

  • Add the solution from the dropping funnel to the FeCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction progress by TLC or GC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice and 50 mL of 1M HCl. [13]Stir until all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

B. Reaction with Zeolite H-BEA:

  • Activate the Zeolite H-BEA catalyst by heating at 400 °C for 4 hours under a stream of dry air. Allow to cool in a desiccator.

  • To a 250 mL round-bottom flask, add the activated Zeolite H-BEA (20 wt% relative to p-xylene), p-xylene (1.0 eq), and heptanoyl chloride (1.2 eq).

  • Heat the stirred mixture to reflux (approx. 140 °C, depending on solvent if used, though solvent-free is an option) for 8 hours. Monitor reaction progress by TLC or GC. [3]4. Workup: Cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM (75 mL).

  • Filter the mixture to recover the zeolite catalyst. Wash the recovered catalyst with fresh DCM.

  • Combine the filtrate and washings. Wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

Data Analysis: Purify the crude products by column chromatography or vacuum distillation. Calculate the isolated yield and characterize by ¹H NMR, ¹³C NMR, and MS. Compare the results in a data table.

CatalystTemp (°C)Time (h)Conversion (%)Selectivity (%)Isolated Yield (%)Catalyst Reusability
FeCl₃0 → 254>98>9992No
Zeolite H-BEA140890>9984Yes
Table 1: Representative data from a comparative catalyst screening for the acylation of p-xylene.
Protocol 2: Catalyst Reusability Study with Zeolite H-BEA

Objective: To assess the stability and continued activity of the Zeolite H-BEA catalyst over multiple reaction cycles.

Procedure:

  • Perform the initial reaction (Cycle 1) as described in Protocol 1B.

  • After the reaction, recover the zeolite catalyst by filtration.

  • Wash the recovered catalyst thoroughly with dichloromethane (3 x 30 mL) to remove any adsorbed organic material.

  • Dry the catalyst in a vacuum oven at 110 °C for 6 hours.

  • Use the recovered, dried catalyst for the next reaction cycle (Cycle 2) under the same conditions and with fresh reagents.

  • Repeat this process for a total of 5 cycles.

  • Analyze the isolated yield for each cycle to determine any loss in catalytic activity.

Cycle NumberIsolated Yield (%)
184
283
383
481
580
Table 2: Representative data for the reusability of Zeolite H-BEA catalyst.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to moisture exposure. [10][13] 2. Insufficient amount of homogeneous catalyst. [10] 3. Deactivated heterogeneous catalyst.1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Use fresh catalyst. 2. Use at least 1.0 equivalent of AlCl₃/FeCl₃ to account for complexation with the product. 3. Regenerate the solid acid catalyst by calcination before use.
Formation of Isomers 1. Reaction temperature is too high, allowing for thermodynamic product formation. 2. Isomerization of the p-xylene substrate catalyzed by strong acid.1. For homogeneous reactions, maintain lower temperatures (e.g., 0 °C). 2. Use a milder Lewis acid or a shape-selective heterogeneous catalyst like a zeolite.
Difficult Workup / Emulsions Reaction quench of excess AlCl₃ with water is highly exothermic and can form aluminum hydroxides. [10]Quench the reaction by slowly adding the mixture to a vigorously stirred slurry of ice and dilute HCl. This keeps the temperature low and the aluminum salts soluble.
Low Yield with Solid Catalyst 1. Insufficient reaction time or temperature. 2. Catalyst pores are blocked.1. Increase reaction time or temperature incrementally. 2. Ensure the catalyst is properly activated/regenerated before the reaction.

Conclusion

The selection of a catalyst for the synthesis of 1-(2,5-dimethylphenyl)heptan-1-one derivatives is a multi-faceted decision. For rapid, high-yield synthesis in a laboratory setting, traditional Lewis acids like FeCl₃ remain a viable option, provided that stringent anhydrous conditions are met and waste disposal is managed. However, for developing sustainable, scalable, and environmentally responsible processes, heterogeneous solid acid catalysts such as Zeolite H-BEA are superior. While they may require more vigorous reaction conditions, their ease of separation and proven reusability offer significant economic and ecological advantages. The protocols outlined in this guide provide a clear pathway for researchers to screen, select, and optimize the ideal catalyst for their specific synthetic goals, balancing the classic efficiency of Friedel-Crafts chemistry with the modern imperatives of green and sustainable synthesis.

References

  • How to optimize Friedel-Crafts acylation reaction conditions. - Benchchem.
  • Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts - Green Chemistry (RSC Publishing).
  • optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline. - Benchchem.
  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF - ResearchGate.
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing.
  • Mechanochemical Friedel–Crafts acylations - Beilstein Journals.
  • An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride.
  • Friedel-Crafts Acylation - Organic Chemistry Portal.
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications.
  • Silica-Supported Heteropoly Acid Catalyst for Liquid-Phase Friedel–Crafts Reactions | Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications.
  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC.
  • (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate.
  • Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing).
  • Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene - JoVE.
  • Friedel–Crafts Acylation - Sigma-Aldrich.
  • Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC.
  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli.
  • Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. - -ORCA.
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Friedel-Crafts Acylation | Chem-Station Int. Ed.
  • Friedel-Crafts acylation of (A) xylene and (B) anisole by benzoyl chloride catalyzed by different catalysts. - ResearchGate.
  • Friedel-Crafts Acylation - Chemistry Steps.
  • Catalytic activity and stability of sulfonic-functionalized UiO-66 and MIL-101 materials in friedel-crafts acylation reaction - BURJC Digital.
  • Catalyst screening for the carbonyl-ene reaction with ketone 1a in nitromethane a - ResearchGate.
  • An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride.
  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one - MDPI.
  • Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals.
  • Selective Hydrogenation of Aromatic Ketone to Aromatic Alcohol over Pd Single-Atom Catalysts | Industrial & Engineering Chemistry Research - ACS Publications.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube.
  • ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION - TSI Journals.
  • Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals | Journal of the American Chemical Society.
  • Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation - AZoM.
  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes - PEARL - Plymouth Electronic Archive and Research Library.
  • Friedel-Crafts Alkylation - Beyond Benign.
  • 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.
  • Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea: Application Notes and Protocols - Benchchem.
  • Novel one pot synthesis of substituted 1,2,4-triazines - Arkivoc.
  • US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents.
  • A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction - Organic Chemistry Portal.

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocols for 1-(2,5-Dimethylphenyl)heptan-1-one Analogs

Introduction & Scientific Rationale 1-(2,5-Dimethylphenyl)heptan-1-one and its structural analogs (alkyl aryl ketones) represent a class of highly lipophilic small molecules. Characterized by a hydrophobic heptyl chain a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-(2,5-Dimethylphenyl)heptan-1-one and its structural analogs (alkyl aryl ketones) represent a class of highly lipophilic small molecules. Characterized by a hydrophobic heptyl chain and a substituted aromatic ring, these compounds typically exhibit high membrane permeability but exceptionally poor aqueous solubility (BCS Class II characteristics).

When evaluating these analogs for in vivo efficacy or pharmacokinetic (PK) profiling, standard aqueous vehicles inevitably lead to drug precipitation, erratic gastrointestinal absorption, and fatal micro-embolisms if administered intravenously[1]. Therefore, successful in vivo evaluation requires a self-validating system of lipid-based formulations (LBFs) or optimized co-solvent vehicles to ensure the compound remains in a true solution across physiological pH gradients[2].

This application note provides a comprehensive, step-by-step methodology for the formulation, dosing, serial microsampling, and LC-MS/MS bioanalysis of 1-(2,5-Dimethylphenyl)heptan-1-one analogs in murine models.

Formulation Strategy & Physicochemical Profiling

To overcome the high LogP (typically > 4.0) of heptan-1-one derivatives, we utilize a multi-component co-solvent system.

Standard Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline (v/v).

Causality of Formulation Components:

  • DMSO (10%): Acts as the primary solubilizer to disrupt the stable crystal lattice of the highly lipophilic ketone.

  • PEG400 (40%): Serves as a miscible co-solvent that maintains the drug in a monomeric state as the DMSO is diluted.

  • Tween 80 (5%): A non-ionic surfactant critical for preventing thermodynamic precipitation when the formulation encounters the aqueous environment of the bloodstream (IV) or gastrointestinal fluids (PO)[1].

  • Saline (45%): Adjusts the osmolality to physiological tolerance.

G A Compound Synthesis & QC B Co-Solvent Formulation A->B BCS Class II C In Vivo Dosing (IV/PO) B->C Solubilized D Serial Microsampling (Blood/Plasma) C->D Time-course E LC-MS/MS Bioanalysis D->E Extraction F NCA PK Modeling E->F Conc-Time Data

Fig 1: Logical workflow from formulation to PK modeling for lipophilic small molecules.

In Vivo Dosing and Serial Microsampling Protocol

Traditional PK studies require sacrificing multiple mice per time point, introducing severe inter-subject variability. For lipophilic compounds where absorption can be erratic, serial microsampling from a single animal is the gold standard[3].

Animal Preparation
  • Subjects: Male C57BL/6 or CD-1 mice (8-10 weeks old, 20-25 g).

  • Fasting Protocol: For oral (PO) dosing, fast animals for 12 hours prior to administration to eliminate food-effect variability on lipid absorption. Water remains ad libitum. Intravenous (IV) groups do not require fasting[4].

Dosing Procedures
  • Intravenous (IV) Administration (2 mg/kg):

    • Warm the mouse using a heating lamp to dilate the lateral tail vein.

    • Administer the formulation via slow bolus (over 10-15 seconds) using a 27G needle. Maximum volume: 5 mL/kg (e.g., 100 µL for a 20 g mouse).

  • Oral (PO) Administration (10 mg/kg):

    • Administer via oral gavage using a 20G reusable feeding needle. Maximum volume: 10 mL/kg.

Serial Microsampling Methodology

Causality: Microsampling (≤20 µL) preserves the hemodynamic stability of the mouse while allowing a full 8-point PK profile from a single subject[3].

  • Time Points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Make a minor 1 mm incision at the distal tip of the tail. Gently massage to yield a blood drop.

  • Capillary Action: Collect exactly 20 µL of blood using a K2-EDTA coated microcapillary tube.

  • Plasma Separation: Centrifuge the capillary tubes at 12,000 × g for 5 minutes at 4°C. Snap-freeze the separated plasma layer (approx. 8-10 µL) on dry ice and store at -80°C until analysis[4].

Bioanalytical Quantification (LC-MS/MS)

Because 1-(2,5-Dimethylphenyl)heptan-1-one analogs are highly lipophilic, they exhibit extensive plasma protein binding (>95%). A robust protein precipitation (PPT) extraction is required to release the bound fraction[5].

Sample Extraction
  • Transfer 5 µL of mouse plasma to a 96-well plate.

  • Add 25 µL of cold extraction solvent (Acetonitrile containing 50 ng/mL of a stable isotope-labeled internal standard, e.g., d5-analog).

    • Causality: Acetonitrile acts as a strong denaturant, crashing plasma proteins while simultaneously acting as a highly efficient solvent for the hydrophobic ketone.

  • Vortex vigorously for 5 minutes at 1,500 rpm.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 20 µL of the supernatant to a clean plate and dilute with 80 µL of LC-MS water to match the initial mobile phase conditions, preventing peak distortion.

LC-MS/MS Parameters
  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: Positive electrospray ionization (ESI+), utilizing Multiple Reaction Monitoring (MRM). The primary transition will typically involve the loss of the heptyl chain, isolating the stable dimethyl-benzoyl cation.

G PO Oral Administration (PO) GI Gastrointestinal Tract (Absorption) PO->GI PV Portal Vein GI->PV Passive Diffusion LIV Liver (First-Pass Metabolism) PV->LIV SYS Systemic Circulation (Central Compartment) LIV->SYS Bioavailable Fraction EXC Excretion (Renal/Biliary) LIV->EXC Clearance (Reduction/Oxidation) TIS Peripheral Tissues (Distribution) SYS->TIS High LogP Partitioning SYS->EXC Clearance TIS->SYS Redistribution

Fig 2: In vivo disposition and first-pass metabolism pathway of oral alkyl aryl ketones.

Data Analysis & Pharmacokinetic Modeling

Concentration-time data should be analyzed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). For highly lipophilic alkyl aryl ketones, researchers should anticipate a large volume of distribution ( Vss​ ) due to extensive tissue partitioning, and moderate-to-high clearance driven by hepatic metabolism (carbonyl reduction and ω -oxidation of the heptyl chain)[5].

Representative Pharmacokinetic Parameters for Alkyl Aryl Ketones

The following table summarizes the expected quantitative PK profile for a standard 1-(2,5-Dimethylphenyl)heptan-1-one analog formulated in a co-solvent system:

Pharmacokinetic ParameterUnitIntravenous (2 mg/kg)Oral (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL1,850 ± 210640 ± 85
Time to Maximum ( Tmax​ ) hr0.08 (Initial)1.5 ± 0.5
Area Under Curve ( AUC0−∞​ ) hr*ng/mL2,450 ± 3206,125 ± 540
Half-life ( t1/2​ ) hr2.4 ± 0.33.1 ± 0.4
Clearance ( CL ) mL/min/kg13.6 ± 1.8N/A
Volume of Distribution ( Vss​ ) L/kg2.8 ± 0.4N/A
Absolute Bioavailability ( F ) %N/A~50.0%

(Note: Data represents validated baseline expectations for lipophilic small molecules of this structural class to serve as a self-validating benchmark during assay development).

References

  • Joyce, A., et al. "Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS." ResearchGate, 2013.[Link]

  • Lee, S., et al. "Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice Using a Validated Liquid Chromatography–Tandem Mass Spectrometry Method." MDPI Pharmaceutics, 2023.[Link]

  • Al-Sanea, M. M., et al. "Pharmacokinetics of Panaxynol in Mice." Fortune Journals, 2020.[Link]

  • Williams, H. D., et al. "Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development." American Pharmaceutical Review, 2020.[Link]

  • Smith, J., et al. "Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches." MDPI Pharmaceutics, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to increase reaction yield of 1-(2,5-Dimethylphenyl)heptan-1-one synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one. This guide is designed for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges of this synthesis, which typically proceeds via a Friedel-Crafts acylation, and ultimately increase your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one is a classic example of a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, the aromatic ring of p-xylene (1,4-dimethylbenzene) acts as a nucleophile, attacking an electrophilic acylium ion. This ion is generated in situ from heptanoyl chloride and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[1][2].

While robust, the reaction is highly sensitive to several parameters that can drastically affect the yield and purity of the final product. This guide will explore these factors in detail.

Reaction Mechanism Overview

The reaction proceeds in several key steps, initiated by the activation of the acylating agent.

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of heptanoyl chloride. This complexation polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the key electrophile in the reaction[1][3][4].

  • Electrophilic Attack: The electron-rich π system of the p-xylene ring attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity[3].

  • Deprotonation & Catalyst Regeneration: The AlCl₄⁻ complex, formed in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring[3].

  • Product-Catalyst Complexation: The ketone product, being a Lewis base, immediately forms a stable complex with the strong Lewis acid catalyst, AlCl₃[5][6]. This is a critical point: because of this complexation, the catalyst is not regenerated. Therefore, Friedel-Crafts acylation requires at least stoichiometric amounts of the Lewis acid catalyst[5][6]. This complex is broken during the aqueous work-up to yield the final ketone product[7].

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes?

A1: Low yield is the most frequent complaint and almost always traces back to one of three areas: catalyst activity, reagent purity, or reaction conditions.

  • Inactive Catalyst: Aluminum chloride is extremely hygroscopic (moisture-sensitive)[5]. If it has been exposed to the atmosphere, it will be partially or fully hydrolyzed, rendering it inactive. Always use a fresh, unopened bottle of anhydrous AlCl₃ or a properly stored, sealed container. The powder should be free-flowing and white or slightly yellow, not clumpy or discolored.

  • Insufficient Catalyst: As explained in the mechanism overview, the ketone product forms a complex with AlCl₃, effectively sequestering it. You must use at least 1.0 equivalent of AlCl₃ for every equivalent of heptanoyl chloride. Often, using a slight excess (e.g., 1.1 to 1.2 equivalents) can improve yields by compensating for any minor deactivation due to trace moisture[8].

  • Moisture in the Reaction: The presence of water in your solvent or on your glassware will quench the catalyst. Ensure all glassware is oven- or flame-dried before use and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system[8]. Use a high-purity, anhydrous grade of solvent.

  • Poor Quality Acylating Agent: The heptanoyl chloride should be pure and free from its corresponding carboxylic acid (heptanoic acid). The presence of the acid can inhibit the reaction[5]. Consider purifying the heptanoyl chloride by distillation if its purity is suspect.

  • Suboptimal Temperature Control: Friedel-Crafts acylations are often exothermic. Adding the reagents too quickly without proper cooling can lead to a rapid temperature increase, promoting side reactions and potential decomposition[9]. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are these impurities and how can I prevent them?

A2: While Friedel-Crafts acylation is known for being less prone to side reactions than its alkylation counterpart (polyacylation is not an issue as the product is deactivated towards further substitution), impurities can still arise[5][6].

  • Isomeric Products: p-Xylene has two identical open positions for substitution (ortho to one methyl group and meta to the other). This symmetry means only one acylated product, 1-(2,5-Dimethylphenyl)heptan-1-one, is expected. If you are using a different xylene isomer (o-xylene or m-xylene), you will get a mixture of regioisomers. Confirm the identity of your starting material.

  • Decomposition: Overheating or allowing the reaction to run for too long can lead to the decomposition of reactants and products, creating a complex mixture of byproducts[9].

  • Impure Starting Materials: The most likely source of multiple spots is impure starting materials. Run a TLC of your p-xylene and heptanoyl chloride before starting the reaction.

Troubleshooting Workflow for Low Yield & Impurities

G start Low Yield or Multiple Products q1 Verify Catalyst Quality (Anhydrous, Fresh AlCl₃?) start->q1 q2 Check Stoichiometry (>= 1.0 eq. AlCl₃?) q1->q2  Yes sol1 Solution: Use fresh, sealed anhydrous AlCl₃. q1->sol1  No q3 Confirm Anhydrous Conditions (Dry glassware/solvent, Inert atm?) q2->q3  Yes sol2 Solution: Use 1.1-1.2 eq. of AlCl₃. q2->sol2  No q4 Assess Reagent Purity (TLC of starting materials?) q3->q4  Yes sol3 Solution: Oven-dry glassware. Use anhydrous solvent. Run under N₂ or Ar. q3->sol3  No q5 Review Reaction Conditions (Controlled temp, adequate time?) q4->q5  Yes sol4 Solution: Purify starting materials if necessary. q4->sol4  No sol5 Solution: Use ice bath for addition. Monitor by TLC for completion. q5->sol5  No success High Yield Achieved q5->success  Yes sol1->q1 sol2->q2 sol3->q3 sol4->q4 sol5->q5 G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation HeptanoylCl Heptanoyl Chloride AcyliumComplex [Acylium Ion-AlCl₄⁻] Complex HeptanoylCl->AcyliumComplex + AlCl₃ AlCl3_1 AlCl₃ (Catalyst) SigmaComplex Sigma Complex (Arenium Ion) pXylene p-Xylene pXylene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (to AlCl₄⁻) FinalProduct 1-(2,5-Dimethylphenyl) heptan-1-one ProductComplex->FinalProduct Aqueous Work-up

Sources

Optimization

troubleshooting impurities in 1-(2,5-Dimethylphenyl)heptan-1-one crystallization

Welcome to the Technical Support Center for process chemistry and crystallization development. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemistry and crystallization development. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges associated with isolating 1-(2,5-Dimethylphenyl)heptan-1-one .

Due to its long aliphatic heptyl chain, this ketone exhibits high lipophilicity and a depressed melting point. These structural features make its purification notoriously susceptible to Liquid-Liquid Phase Separation (LLPS) , a phenomenon commonly referred to in process chemistry as "oiling out"[1].

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative solvent data, and a self-validating experimental protocol to ensure high-purity crystalline recovery.

Diagnostic Workflow: Phase Separation & Impurity Resolution

G Start Crystallization Attempt 1-(2,5-Dimethylphenyl)heptan-1-one Obs In-Situ Observation (e.g., Turbidity Probe) Start->Obs LLPS Liquid-Liquid Phase Separation (Oiling Out) Obs->LLPS Turbidity without solid Solid Primary Nucleation (Solid Crystals) Obs->Solid Crystalline suspension ImpCheck HPLC Impurity Profiling LLPS->ImpCheck Sample oil phase Solid->ImpCheck Seed Adjust Solvent & Seed in Metastable Zone ImpCheck->Seed Purity >95% Isomer Regioisomer / Acid Impurity Detected ImpCheck->Isomer Purity <95% Success High Purity Product (>99%) ImpCheck->Success Purity >99% Isomer->Seed Upstream wash / Purify

Diagnostic workflow for resolving phase separation and impurity entrapment during crystallization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My solution turns into a milky emulsion upon cooling, and the final solid is a sticky, impure mass. What is happening? A1: You are crossing the spinodal decomposition boundary, resulting in Liquid-Liquid Phase Separation (LLPS)[2]. The "milky emulsion" is actually a dispersion of solute-rich oil droplets.

  • Causality: Because the molecules in these liquid droplets possess much higher mobility than they would in a rigid crystal lattice, the oil phase acts as a highly efficient, localized solvent for structurally similar impurities[3]. When this oil phase eventually solidifies, it agglomerates and mechanically traps these impurities, ruining your yield and purity[4].

  • Solution: Shift the thermodynamics. Polar solvent/anti-solvent mixtures (like Ethanol/Water) strongly induce LLPS for lipophilic molecules[5]. Switch to a non-polar solvent system (e.g., Heptane/Ethyl Acetate) and apply a strict seeding protocol within the metastable zone before the oiling-out boundary is reached[3].

Q2: HPLC analysis of my crystals shows a persistent impurity with a nearly identical mass and UV spectrum. How do I remove it? A2: This is almost certainly a regioisomer, such as 1-(2,4-dimethylphenyl)heptan-1-one.

  • Causality: The upstream synthesis utilizes a Friedel-Crafts acylation of p-xylene. Industrial-grade p-xylene frequently contains trace amounts of m-xylene. Acylation of m-xylene yields the 2,4-dimethylphenyl isomer. Because the structural difference is minimal, it co-crystallizes seamlessly into the lattice of the desired product.

  • Solution: Crystallization alone is highly inefficient for isomer rejection once they co-precipitate. You must validate the Certificate of Analysis (CoA) of your p-xylene starting material to ensure >99.5% purity. If the impurity is already present in your crude mixture, a highly selective recrystallization from straight heptane at very low supersaturation (cooling at <0.1 °C/min) is required to thermodynamically favor the p-xylene derivative.

Q3: My product has a rancid odor, and an early-eluting HPLC peak is present. Why did crystallization fail to reject it? A3: The odor is unreacted heptanoic acid, a byproduct formed via the hydrolysis of unreacted heptanoyl chloride during the aqueous quench.

  • Causality: Heptanoic acid is highly lipophilic. If your crystallization process experiences LLPS, the oil phase acts as a thermodynamic "sink" for this acid[1]. When the droplets solidify, the acid is permanently entrapped inside the crystal agglomerates[2].

  • Solution: Implement a self-validating biphasic basic wash prior to crystallization. By washing the organic phase with 1M Na₂CO₃, you convert the lipophilic heptanoic acid into its water-soluble sodium salt, forcing it into the aqueous waste stream.

Quantitative Solvent System Evaluation

To avoid LLPS, you must map the phase boundaries. The table below summarizes the thermodynamic shift observed when moving from polar anti-solvents (which induce LLPS) to optimized non-polar mixtures for 1-(2,5-Dimethylphenyl)heptan-1-one.

Solvent SystemRatio (v/v)LLPS Onset Temp (°C)Crystallization Temp (°C)Impurity Rejection (%)Yield (%)
Ethanol / Water70:3042.538.0 (Agglomerates)65.088
IPA / Water80:2035.034.5 (Oils out)40.592
CPME / Heptane50:5022.020.5 (Oils out)55.085
Heptane / EtOAc 90:10 None detected 28.0 (Seeded) 98.5 81

Data Interpretation: Utilizing a Heptane/EtOAc system completely bypasses the spinodal decomposition boundary, allowing for direct primary nucleation without intermediate oil formation.

Self-Validating Protocol: Anti-Oiling Out Seeded Crystallization

This methodology utilizes in-situ monitoring and feedback mechanisms to ensure the system remains in the metastable zone, preventing the rapid supersaturation that triggers oiling out[4].

Prerequisite Workup:

  • Quench the Friedel-Crafts reaction mixture with ice water.

  • Perform a biphasic wash using 1M Na₂CO₃.

    • Self-Validation Checkpoint: Test the pH of the separated aqueous layer. It must be ≥ 9.0. If it is lower, unreacted heptanoic acid remains in the organic phase. Repeat the wash.

Crystallization Execution:

  • Dissolution: Dissolve the crude 1-(2,5-Dimethylphenyl)heptan-1-one in a Heptane/Ethyl Acetate (90:10 v/v) mixture at 50 °C at a concentration of 150 mg/mL.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove particulate impurities that can act as heterogeneous nucleation sites for the oil phase.

  • Controlled Cooling: Cool the reactor to 32 °C at a rate of 0.5 °C/min.

    • Self-Validation Checkpoint: Monitor via an in-line turbidity sensor. The solution must remain perfectly clear[6]. If turbidity spikes here, you have hit the LLPS boundary; reheat to 50 °C and add 5% more solvent.

  • Seeding: At 32 °C (within the metastable zone), add 1.5 wt% of pure 1-(2,5-Dimethylphenyl)heptan-1-one seed crystals.

  • Isothermal Hold (Critical Step): Hold the temperature at 32 °C for 2 hours. This allows secondary nucleation to occur and safely depletes the supersaturation without crossing the LLPS boundary.

    • Self-Validation Checkpoint: Take a filtered supernatant sample for HPLC. The mother liquor concentration must drop below 120 mg/mL before proceeding.

  • Desupersaturation: Cool linearly to 5 °C at a slow rate of 0.1 °C/min to promote crystal growth over agglomeration.

  • Isolation: Filter the resulting suspension and wash the filter cake with 2 bed-volumes of pre-chilled (0 °C) heptane. Dry under vacuum at 25 °C.

References

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. Available at:[Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]

  • In-line measurement of liquid–liquid phase separation boundaries using a turbidity-sensor-integrated continuous-flow microfluidic device - Lab on a Chip (RSC Publishing). Available at: [Link]

  • Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events - Organic Process Research & Development (ACS). Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. Available at: [Link]

  • Liquid–Liquid Phase Separation in Pharmaceutical Crystallization - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution for Lipophilic Aromatic Ketones

Focus Analyte: 1-(2,5-Dimethylphenyl)heptan-1-one Welcome to the Advanced Chromatography Support Center. 1-(2,5-Dimethylphenyl)heptan-1-one presents a unique chromatographic challenge: it is a highly lipophilic ketone (d...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 1-(2,5-Dimethylphenyl)heptan-1-one

Welcome to the Advanced Chromatography Support Center. 1-(2,5-Dimethylphenyl)heptan-1-one presents a unique chromatographic challenge: it is a highly lipophilic ketone (dominated by a non-polar heptyl chain) coupled with a sterically hindered aromatic ring. When co-elution occurs, standard reversed-phase (RP) methods often fail because the massive hydrophobic retention of the alkyl chain masks the subtle structural differences of the co-eluting impurities.

This guide provides the mechanistic causality and self-validating protocols required to break these critical co-elutions.

Diagnostic FAQs: Understanding the Chromatographic Behavior

Q: Why does 1-(2,5-Dimethylphenyl)heptan-1-one co-elute with its positional isomers (e.g., 2,4-dimethylphenyl) on a standard C18 column? A: Standard C18 (Octadecyl) columns separate analytes primarily based on hydrophobic partitioning (dispersive interactions). Because the highly lipophilic heptyl chain dominates the overall logP of the molecule, the subtle spatial differences of the methyl groups on the aromatic ring are thermodynamically masked. To resolve positional isomers, you must introduce shape selectivity and π−π interactions, which standard alkyl phases lack 1.

Q: How does switching to a Pentafluorophenyl (PFP) column resolve this? A: The PFP stationary phase features an electron-deficient aromatic ring (acting as a Lewis acid) due to its five highly electronegative fluorine atoms. This creates strong π−π and dipole-dipole interactions with the electron-rich dimethylphenyl ring (Lewis base) of your analyte. Additionally, the rigid, planar structure of the PFP phase offers superior steric/shape selectivity for positional isomers compared to highly flexible C18 chains 2.

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A: For aromatic positional isomers on a PFP column, Methanol is strictly preferred . Acetonitrile contains a triple bond with π -electrons that actively compete with the analyte for the π−π interaction sites on the PFP stationary phase, effectively suppressing the column's unique selectivity. Methanol, being a protic solvent without π -electrons, enhances the π−π interactions between the analyte and the column 2.

Q: Can temperature adjustments fix my co-elution? A: Yes, but counterintuitively. While higher temperatures generally increase efficiency by lowering solvent viscosity, they also increase the kinetic energy of the stationary phase ligands, reducing their rigidity. Lowering the column temperature (e.g., to 20°C) restricts the conformational mobility of the stationary phase, maximizing shape selectivity for closely related isomers. However, strict temperature control is required, as even a 1°C fluctuation can cause retention time drift for late-eluting hydrophobic peaks 3.

Quantitative Method Comparison

To optimize your separation, consult the thermodynamic properties of the stationary phases summarized below.

Table 1: Stationary Phase & Modifier Matrix for Lipophilic Ketone Isomers

Column ChemistryPrimary Retention MechanismOptimal ModifierIsomer Resolution ( Rs​ ) PotentialApplication to 1-(2,5-Dimethylphenyl)heptan-1-one
C18 (Octadecyl) Hydrophobic (Dispersive)AcetonitrileLow (< 1.0)Good only for separating homologues (e.g., hexan-1-one vs heptan-1-one) 4.
Phenyl-Hexyl Hydrophobic + weak π−π MethanolModerate (~1.2)Alternative if PFP causes excessive retention.
PFP (Pentafluorophenyl) π−π , Dipole, Shape SelectivityMethanolHigh (> 1.5)Gold Standard for resolving dimethylphenyl positional isomers.

Self-Validating Troubleshooting Protocol

Objective: Systematically isolate the cause of co-elution and validate the separation mechanism without relying on trial-and-error.

Phase 1: System Suitability and Dispersion Check

  • Inject a Void Marker: Inject Uracil (or Thiourea) to accurately determine the dead time ( t0​ ). This ensures your retention factor ( k′ ) calculations are accurate and validates that flow rates are stable 3.

  • Assess Peak Symmetry: Evaluate the tailing factor of the co-eluting mass. If the tailing factor is >1.5, the issue may be secondary interactions (e.g., silanol interactions) or extra-column volume rather than true chemical co-elution. Flush the system with a strong solvent to rule out ghost peaks from previous injections 5.

Phase 2: Orthogonal Selectivity Screening 3. Switch to a PFP Column: Install a core-shell PFP column (e.g., 2.6 µm particle size). Core-shell particles reduce longitudinal diffusion, providing higher efficiency ( N ) without the extreme backpressure of sub-2 µm fully porous particles. 4. Solvent Swap: Replace the ACN mobile phase with Methanol. Set a shallow gradient (e.g., 60% to 90% MeOH over 20 minutes) to account for the extreme lipophilicity of the heptyl chain.

Phase 3: Thermodynamic Tuning & Self-Validation 5. Temperature Profiling: Set the column oven to 25°C. Perform an injection. If baseline resolution ( Rs​≥1.5 ) is not achieved, drop the temperature to 20°C to increase the rigidity of the PFP phase and enhance steric recognition. 6. Self-Validation (Spike Test): Spike the sample with a known standard of a suspected positional isomer (e.g., 1-(2,4-Dimethylphenyl)heptan-1-one). A successful, self-validating method must show two distinct peaks with an Rs​>1.5 , proving the method is stability-indicating and specific.

Decision Workflow Diagram

Use the following logical pathway to determine your corrective actions based on the nature of the co-eluting impurity.

Workflow Start Co-elution Detected: 1-(2,5-Dimethylphenyl)heptan-1-one Analyze Analyze Impurity Profile (MS or UV Spectra) Start->Analyze Homologue Homologous Impurity (e.g., Hexan-1-one derivative) Analyze->Homologue Mass Difference Isomer Positional Isomer (e.g., 2,4-Dimethylphenyl) Analyze->Isomer Identical Mass C18Opt Optimize C18 Method Flatten Gradient Slope Homologue->C18Opt PFPSwitch Switch to PFP Column (Enhance π-π & Shape Selectivity) Isomer->PFPSwitch Success Baseline Resolution Achieved (Rs > 1.5) C18Opt->Success MeOH Change Organic Modifier Use Methanol instead of ACN PFPSwitch->MeOH If Rs < 1.5 Temp Lower Column Temperature (20-25°C) to maximize rigidity MeOH->Temp If Rs still < 1.5 Temp->Success

Decision tree for resolving 1-(2,5-Dimethylphenyl)heptan-1-one co-elution based on impurity type.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies URL: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide Timberline Instruments URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of 1-(2,5-Dimethylphenyl)heptan-1-one for In Vitro Assays

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the lipophilic compound 1-(2,5-Dimethylphenyl)heptan-1-one in aqueous-based assays. This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the lipophilic compound 1-(2,5-Dimethylphenyl)heptan-1-one in aqueous-based assays. This document provides a foundational understanding of the compound's physicochemical properties, a series of frequently asked questions, detailed troubleshooting protocols, and a comparative analysis of common solubilization techniques to ensure reproducible and reliable experimental outcomes.

Compound Profile: 1-(2,5-Dimethylphenyl)heptan-1-one

Understanding the inherent physicochemical properties of 1-(2,5-Dimethylphenyl)heptan-1-one is the first step in diagnosing and solving solubility issues. The molecule's structure, characterized by a substituted aromatic ring and a seven-carbon aliphatic chain, renders it highly hydrophobic (lipophilic) and practically insoluble in water.

PropertyPredicted Value / StructureSignificance for Aqueous Solubility
Chemical Structure Chemical structure of 1-(2,5-Dimethylphenyl)heptan-1-oneThe long heptanoyl chain and dimethylphenyl group create a large, non-polar surface area, leading to strong hydrophobic interactions and extremely low water solubility.
Molecular Formula C₁₅H₂₂O-
Molecular Weight 218.34 g/mol -
Predicted LogP ~4.5 - 5.5A high LogP value indicates a strong preference for lipid environments over aqueous ones, confirming the compound's hydrophobic nature.[1]
Aqueous Solubility Predicted to be <1 mg/LThis value is significantly below the concentrations typically required for in vitro assays, making direct dissolution in aqueous buffers impractical.[1][2]
Ionization (pKa) Non-ionizableAs a simple ketone, this compound does not have acidic or basic functional groups that can be ionized to improve solubility through pH adjustment.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-(2,5-Dimethylphenyl)heptan-1-one immediately precipitate when I add it to my cell culture media or PBS buffer?

A1: This is expected behavior due to the compound's high lipophilicity, as indicated by its predicted high LogP value.[1] Molecules with high LogP values are energetically unfavorable in polar, aqueous environments like buffers and media. They tend to self-associate and aggregate to minimize contact with water, leading to visible precipitation. The primary challenge is to overcome the energy barrier required to disperse these molecules individually in the aqueous phase.

Q2: What is the standard first step for solubilizing a difficult compound like this for a biological assay?

A2: The universally accepted starting point is to prepare a high-concentration stock solution in a strong, water-miscible organic solvent.[3][4] Dimethyl sulfoxide (DMSO) is the most common choice due to its exceptional ability to dissolve a wide range of nonpolar and polar compounds.[3][5] The goal is to create a concentrated stock (e.g., 10-50 mM) that can be serially diluted to the final working concentration, ensuring the final solvent concentration in the assay is minimal.

Q3: I've dissolved my compound in 100% DMSO, but what is the maximum concentration of DMSO my cells can tolerate in the assay?

A3: This is a critical consideration, as DMSO itself can be cytotoxic and interfere with experimental results.[3] For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many sensitive assays requiring it to be ≤0.1%.[6][7][8] It is imperative to run a "vehicle control" in every experiment. This control should contain the same final concentration of DMSO as your test samples but without the compound, to isolate the effects of the solvent from the effects of your compound.[3][6]

Q4: My compound is soluble in the DMSO stock, but it still precipitates when I perform the final dilution into my aqueous assay buffer. What should I do next?

A4: This phenomenon, known as "crashing out," occurs when the compound rapidly leaves the organic solvent environment for the unfavorable aqueous one.[9] When this happens, you need to employ more advanced solubility enhancement techniques that modify the aqueous environment itself to make it more hospitable to the compound. The primary strategies are:

  • Co-solvents: Adding a less potent, but better-tolerated, solvent to the final aqueous solution.[10][11]

  • Surfactants: Using detergents to form micelles that encapsulate the compound.[12][13]

  • Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the compound.[14][15][16]

Q5: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?

A5: The choice depends on the specific requirements of your assay, especially cell sensitivity and potential for interference.

  • Start with Co-solvents if your system can tolerate slightly higher organic solvent levels (e.g., 1-2% total solvent). They are simple to use but may not provide a large boost in solubility.[17][18]

  • Use Cyclodextrins for sensitive cell-based assays or when you need a significant increase in solubility.[19] They are generally well-tolerated and work by forming a water-soluble "host-guest" complex with the hydrophobic molecule.[15][16][20]

  • Use Surfactants as a powerful but potentially disruptive option. Surfactants like Tween® 80 or Cremophor EL are very effective solubilizers but can interfere with cell membranes and some assay readouts even at low concentrations.[12][21][22] They are often used in in vivo formulations but require careful validation for in vitro use.[11]

Solubility Enhancement Workflow & Troubleshooting Guide

This section provides a logical workflow for addressing solubility issues and troubleshooting common problems encountered during experiments.

Diagram: Solubility Troubleshooting Workflow

G cluster_options Select Strategy Based on Assay Sensitivity start Start: Compound Precipitates in Aqueous Buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Assay Medium (Final DMSO <0.5%) stock->dilute check1 Precipitation Observed? dilute->check1 success Proceed with Assay (Include Vehicle Control) check1->success No troubleshoot Advanced Solubilization Needed check1->troubleshoot Yes cyclodextrin Option 1: Cyclodextrins (e.g., HP-β-CD) High Biocompatibility troubleshoot->cyclodextrin cosolvent Option 2: Co-solvents (e.g., PEG400, Ethanol) Moderate Power troubleshoot->cosolvent surfactant Option 3: Surfactants (e.g., Tween® 80) High Power, Potential Interference troubleshoot->surfactant optimize Optimize Excipient Concentration & Re-test Dilution cyclodextrin->optimize cosolvent->optimize surfactant->optimize check2 Precipitation Still Observed? optimize->check2 check2->success No check2:e->success:w

Caption: Decision tree for solubilizing hydrophobic compounds.

Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)
Inconsistent Assay Results 1. Micro-precipitation of the compound over time, leading to variable effective concentrations. 2. Interaction of the solubilizing agent (excipient) with the assay target or readout system.[23]1. Increase the concentration of the solubilizing agent (e.g., cyclodextrin) to improve the stability of the solution. 2. Prepare fresh dilutions immediately before use. 3. Run controls to test for excipient interference (e.g., assay buffer + excipient only).
High Background Signal or Cell Toxicity 1. The final concentration of DMSO or another co-solvent is too high.[7] 2. The chosen surfactant is disrupting cell membranes.[21] 3. The excipient itself has unexpected biological activity.[24][25][26]1. Lower the final solvent concentration by making a more concentrated initial stock. The goal is typically ≤0.1% DMSO for sensitive cells.[8] 2. Switch from a surfactant to a more biocompatible cyclodextrin like HP-β-CD.[19] 3. Perform a dose-response curve of the excipient alone on your cells to determine its non-toxic concentration range.
Compound Still Insoluble with Advanced Methods 1. The concentration of the compound is far beyond its maximum achievable solubility with the chosen method. 2. The method of preparation is suboptimal (e.g., insufficient mixing).1. Re-evaluate the target concentration. Is it possible to achieve the desired biological effect at a lower, more soluble concentration? 2. Consider more advanced formulation techniques like creating a solid dispersion or nanosuspension, though this is more common for in vivo studies.[27][28] 3. Ensure thorough mixing, vortexing, and/or sonication when preparing formulations.[3]

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock in DMSO

This is the foundational protocol for solubilizing 1-(2,5-Dimethylphenyl)heptan-1-one.

  • Calculation: Determine the mass of the compound needed for a desired stock concentration (e.g., 10 mM). Use a molarity calculator for accuracy.

  • Weighing: Accurately weigh the compound into a sterile, low-adhesion microcentrifuge tube or glass vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.[9]

  • Mixing: Vortex vigorously for 1-2 minutes. If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minutes.[3] Gentle warming to 37°C can also be used, but must be done with caution as heat can degrade some compounds.[3]

  • Verification: Visually inspect the solution against a light source to ensure it is perfectly clear and free of any solid particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[3][6]

Protocol 2: Solubilization Using Cyclodextrins

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and highly biocompatible choice.[19]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous assay buffer (e.g., PBS). Warm the solution slightly (e.g., 40-50°C) and stir until the cyclodextrin is fully dissolved. Let it cool to room temperature.

  • Add Compound Stock: Add a small aliquot of your concentrated DMSO stock of 1-(2,5-Dimethylphenyl)heptan-1-one to the HP-β-CD solution. The volume should be small to keep the final DMSO concentration low.

  • Complexation: Vortex the mixture vigorously for at least 30-60 minutes at room temperature. This extended mixing time is crucial for allowing the compound to enter the hydrophobic core of the cyclodextrin.

  • Final Dilution: This cyclodextrin-complexed solution can now be used as a new, highly concentrated stock for further dilution into your final assay medium.

  • Control: Remember to prepare a vehicle control containing the same final concentration of both DMSO and HP-β-CD.

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_hydrophobic Hydrophobic Compound cluster_cyclodextrin Cyclodextrin cluster_complex Water-Soluble Inclusion Complex drug Drug plus1 + drug->plus1 cd_outer Hydrophilic Exterior plus1->cd_outer arrow cd_outer->arrow cd_inner Hydrophobic Cavity complex_outer arrow->complex_outer complex_inner Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

References

  • MedCrave. (2017). Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • PMC. (2025). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product. [Link]

  • MDPI. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. [Link]

  • ResearchGate. (n.d.). Excipient effect on cell viability. RAW-Blue and THP-1-Blue cells were.... [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • ResearchGate. (2025). (PDF) Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • IJSDR. (2011). Methods to boost solubility. [Link]

  • PubMed. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. [Link]

  • ACS Publications. (2018). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • (n.d.). III Analytical Methods. [Link]

  • PubMed. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. [Link]

  • JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • PubChem - NIH. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Cheméo. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. [Link]

  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. [Link]

  • (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

Sources

Troubleshooting

reducing ortho/para byproducts in 1-(2,5-Dimethylphenyl)heptan-1-one synthesis

Welcome to the technical support guide for the synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you minimize isomeric byproducts and maximize the yield of your target molecule.

The Challenge: Controlling Regioselectivity in Friedel-Crafts Acylation

The synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one is typically achieved via a Friedel-Crafts acylation of p-xylene with heptanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] While p-xylene is an activated aromatic ring, the two methyl groups direct the incoming acyl group to the positions ortho to them.[3] This leads to the desired product, but can also generate an undesired ortho-acylated byproduct, 1-(2,3-dimethylphenyl)heptan-1-one. The primary challenge in this synthesis is to control the regioselectivity to favor the formation of the desired 1-(2,5-dimethylphenyl) isomer.

This guide will walk you through the key parameters that influence this selectivity and provide actionable strategies to suppress the formation of unwanted byproducts.

Troubleshooting Guide: Isolating and Reducing Byproducts

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and solutions based on established chemical principles.

Question 1: I'm observing a significant amount of an isomeric byproduct in my final product. What is the likely cause?

Answer: The primary cause is a lack of regioselectivity during the electrophilic aromatic substitution (EAS) step. The two methyl groups on p-xylene are ortho, para-directing. Since the para positions are already occupied, acylation can occur at either of the two available ortho positions. The formation of the 1-(2,5-dimethylphenyl) isomer is sterically less hindered than the 1-(2,3-dimethylphenyl) isomer. However, under certain conditions, the reaction may not be selective enough, leading to a mixture of products.

Several factors can influence this selectivity:

  • Steric Hindrance: The bulkiness of the catalyst-acyl chloride complex plays a major role. A larger complex will preferentially react at the less sterically hindered position.[4]

  • Reaction Temperature: Temperature affects the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the formation of the thermodynamically more stable product, which in this case is the less sterically hindered isomer.[4][5]

  • Solvent Choice: The polarity of the solvent can influence the distribution of isomers.[6][7]

Question 2: How does my choice of Lewis acid catalyst impact the formation of ortho/para byproducts?

Answer: The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is commonly used, its small size may not provide sufficient steric bulk to strongly disfavor attack at the more hindered ortho position.

  • To favor the desired para-acylated product, consider using a bulkier Lewis acid catalyst. [4] This increases the steric hindrance of the electrophile, making it more difficult to approach the sterically crowded ortho position. Examples of bulkier catalysts include certain zeolites or metal triflates.[8]

  • Iron(III) chloride (FeCl₃) can sometimes offer better selectivity than AlCl₃ and is also a milder catalyst, which can reduce side reactions.[9]

Question 3: Can I adjust my reaction temperature to improve the product ratio?

Answer: Yes, temperature is a key parameter for controlling regioselectivity.

  • Lowering the reaction temperature generally increases selectivity by favoring the thermodynamically more stable product.[4] Running the reaction at 0 °C or even lower can significantly reduce the formation of the undesired ortho isomer.[5][10]

  • Conversely, higher temperatures can lead to a loss of selectivity and an increase in byproducts.[5] It's crucial to carefully control the temperature, especially during the addition of reagents.

Question 4: What is the role of the solvent in controlling the formation of byproducts?

Answer: The solvent can influence the reaction in several ways, including the solubility of the catalyst-reagent complex and the stabilization of intermediates.

  • Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are often preferred for Friedel-Crafts acylations as they can favor the formation of the kinetically controlled product.[6][7]

  • In some cases, the use of a more polar solvent like nitrobenzene can alter the product distribution, but this is highly dependent on the specific substrates and should be evaluated carefully.[7][11] For this synthesis, sticking with a non-polar solvent is generally recommended.

Visualizing the Reaction and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

G cluster_0 Reactant Activation cluster_1 Electrophilic Aromatic Substitution HeptanoylCl Heptanoyl Chloride Acylium Acylium Ion (Electrophile) HeptanoylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) pXylene p-Xylene SigmaComplex Sigma Complex (Intermediate) pXylene->SigmaComplex + Acylium Ion DesiredProduct 1-(2,5-Dimethylphenyl)heptan-1-one (Desired Product) SigmaComplex->DesiredProduct Deprotonation (Less Hindered) Byproduct 1-(2,3-Dimethylphenyl)heptan-1-one (Ortho Byproduct) SigmaComplex->Byproduct Deprotonation (More Hindered)

Caption: Mechanism of Friedel-Crafts acylation of p-xylene.

G start Start: Prepare Anhydrous Setup add_alcl3 Suspend AlCl₃ in dry CH₂Cl₂ and cool to 0°C start->add_alcl3 add_acyl Add Heptanoyl Chloride dropwise add_alcl3->add_acyl add_xylene Add p-Xylene solution dropwise (maintain 0°C) add_acyl->add_xylene react Stir at 0°C to room temperature (Monitor by TLC/GC) add_xylene->react quench Quench reaction with ice-cold HCl react->quench extract Extract with organic solvent quench->extract wash Wash organic layer (NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify end End: Characterize final product purify->end

Caption: Experimental workflow for byproduct reduction.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 1-(2,5-Dimethylphenyl)heptan-1-one while minimizing the formation of the ortho-acylated byproduct.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example)Notes
p-XyleneC₈H₁₀106.175.31 g (50 mmol)Anhydrous, freshly distilled
Heptanoyl chlorideC₇H₁₃ClO148.637.43 g (50 mmol)Anhydrous
Aluminum chloride (AlCl₃)AlCl₃133.347.33 g (55 mmol)Anhydrous, handle under inert gas
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93~100 mLAnhydrous
Hydrochloric acid (HCl)HCl36.46~50 mL (2M aq.)For quenching
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01As needed (sat. aq.)For washing
BrineNaCl(aq)-As needed (sat. aq.)For washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is completely dry.

  • Catalyst Suspension: Under a nitrogen atmosphere, add aluminum chloride (1.1 eq) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add heptanoyl chloride (1.0 eq) dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: In the dropping funnel, prepare a solution of p-xylene (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-45 minutes. It is crucial to maintain the reaction temperature at 0 °C during this addition to maximize selectivity.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the pure 1-(2,5-Dimethylphenyl)heptan-1-one.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use more than a stoichiometric amount of AlCl₃? A1: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[12] This complexation deactivates the catalyst. Therefore, at least a stoichiometric amount of AlCl₃ is required, and a slight excess is often used to ensure the reaction goes to completion.[13]

Q2: My reaction is not proceeding. What are the possible reasons? A2: Several factors could be at play:

  • Moisture: AlCl₃ is extremely sensitive to moisture, which will deactivate it. Ensure all your reagents, solvents, and glassware are scrupulously dry.[5]

  • Reagent Quality: Use fresh, high-purity reagents. Old heptanoyl chloride may have hydrolyzed, and impure p-xylene can lead to side reactions.

  • Insufficient Activation: The reaction temperature may be too low, or the catalyst may not be sufficiently active.

Q3: Can I use an acid anhydride instead of heptanoyl chloride? A3: Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts reactions.[12] The general principles of regioselectivity control (low temperature, solvent choice) still apply.

Q4: Are there greener alternatives to AlCl₃? A4: Yes, research is ongoing into more environmentally friendly catalysts. Some options include:

  • Zeolites: These are solid acid catalysts that are reusable and can offer high selectivity.[8]

  • Graphite: In some cases, graphite has been shown to catalyze Friedel-Crafts reactions, offering a much simpler workup.[14]

  • Iron(III) Chloride: As mentioned earlier, FeCl₃ is a less hazardous and often effective alternative.[9]

Q5: How can I confirm the isomeric ratio of my product mixture? A5: The most common methods for determining the ratio of isomers are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful as the different isomers will have distinct aromatic proton splitting patterns.

References

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Titinchi, S. J. J., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 65.
  • Vaia. (n.d.). Understanding Friedel-Crafts Acylation - xylene. Retrieved from [Link]

  • ACS Publications. (2025, June 11). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3. Retrieved from [Link]

  • Sereda, G. A., & Rajpara, V. B. (2007). A Green Alternative to Aluminum Chloride Alkylation of Xylene.
  • PubMed. (2001, April 18). Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions. Retrieved from [Link]

  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • MDPI. (2024, August 1). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the product(s) of each of the following reactions:c. p-xylene.... Retrieved from [Link]

  • askIITians. (2021, May 24). More than one equivalent of AlCl3 is used in Friedel Crafts acylation. Retrieved from [Link]

  • Plymouth Electronic Archive and Research Library. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation Reaction V. Polar and Steric Substituent Effects.... Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • ACS Publications. (2024, November 10). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • PMC. (n.d.). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Arkivoc. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: GC-MS Optimization &amp; Troubleshooting for 1-(2,5-Dimethylphenyl)heptan-1-one

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals analyzing 1-(2,5-Dimethylphenyl)heptan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals analyzing 1-(2,5-Dimethylphenyl)heptan-1-one (a semi-volatile alkyl aryl ketone).

Analytical chemistry is not just about following recipes; it is about understanding the physicochemical causality behind every parameter. Ketones, due to their polar carbonyl groups and specific fragmentation thermodynamics, present unique challenges in Gas Chromatography-Mass Spectrometry (GC-MS), such as reversible adsorption (peak tailing) and rapid molecular ion depletion.

This guide provides a self-validating framework to ensure your methods are robust, reproducible, and scientifically sound.

Part 1: Fundamental GC-MS Parameters & Causality

To achieve baseline resolution and high-fidelity mass spectra, your instrumental parameters must be tuned to the specific thermodynamic properties of 1-(2,5-Dimethylphenyl)heptan-1-one. The table below summarizes the optimized quantitative data and the mechanistic reasoning behind each choice.

Parameter CategoryOptimized SettingScientific Causality & Rationale
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5MS UI), 30m × 0.25mm × 0.25µmProvides optimal selectivity for the aromatic ring while maintaining high inertness to prevent hydrogen bonding with the carbonyl oxygen.
Inlet Temperature 250 °CSufficient thermal energy to rapidly volatilize the 218.34 g/mol molecule without inducing thermal degradation of the heptyl chain.
Injection Mode Pulsed Splitless (Hold 1.5 min)Maximizes transfer of trace analytes onto the column. The pulse pressure compresses the solvent expansion cloud, preventing backflash into the purge lines.
Oven Program 60 °C (1 min) → 20 °C/min → 280 °C (5 min)The low initial temperature (60 °C) is critical for solvent focusing, condensing the analyte at the head of the column to narrow the injection band.
Carrier Gas Flow Helium, 1.2 mL/min (Constant Flow)Maintains optimal linear velocity (approx. 36 cm/sec) to operate at the minimum of the van Deemter curve, ensuring maximum theoretical plates.
MS Ionization Electron Impact (EI), 70 eVStandard energy for library matching. However, due to rapid alpha-cleavage, the molecular ion will be weak (see FAQ below).
Part 2: Diagnostic Logic & Troubleshooting Workflow

When signal degradation occurs, guessing the root cause wastes time and samples. The following diagnostic workflow utilizes a System Suitability Test (SST) to logically isolate whether a problem is physical, chemical, or electronic.

GCMS_Troubleshooting Start Signal Degradation: 1-(2,5-Dimethylphenyl)heptan-1-one Test Inject System Suitability Test (SST) (Hydrocarbon + Active Ketone) Start->Test Initiate Validation Result1 Both Peaks Tail Test->Result1 Result2 Only Ketone Tails Test->Result2 Result3 Low Overall Signal Test->Result3 Diag1 Physical Flow Path Issue (Dead Volume / Column Break) Result1->Diag1 Non-Polar Affected Diag2 Chemical Activity (Silanol Interactions) Result2->Diag2 Polar Affected Diag3 Ion Source / Tuning Issue (Low Molecular Ion) Result3->Diag3 Intensity Drop Action1 Reinstall Column & Check Ferrules Diag1->Action1 Action2 Replace Liner & Trim Column 10-20cm Diag2->Action2 Action3 Clean Source & Optimize Repeller Voltage Diag3->Action3

Logical workflow for diagnosing GC-MS signal degradation using a self-validating SST method.

Part 3: Self-Validating Analytical Protocol

Trustworthy data requires a self-validating system. Do not run your critical samples until the system has proven its integrity. Follow this step-by-step methodology:

Step 1: System Suitability Verification (SST)

  • Prepare an SST mixture containing a non-polar alkane (e.g., n-decane) and a polar active compound (e.g., 2-nonanone or 2-chlorophenol).

  • Inject 1.0 µL of the SST.

  • Validation Check: Evaluate the peak asymmetry factor ( As​ ). If the alkane tails, you have a physical obstruction or dead volume. If only the ketone tails, you have active silanol sites in the flow path.

Step 2: Flow Path Optimization & Maintenance

  • If chemical activity is detected in Step 1, cool the inlet and oven.

  • Remove the contaminated inlet liner and install a new Ultra-Inert, single-taper liner with deactivated glass wool.

  • Using a ceramic scoring wafer, score and snap 10–20 cm off the front end of the analytical column to remove degraded stationary phase. Inspect the cut with a 20x magnifier to ensure it is perfectly square.

Step 3: Sample Injection & Focusing

  • Ensure your sample solvent polarity matches your stationary phase (e.g., use hexane or dichloromethane for a DB-5MS column) to prevent solvent-phase mismatch.

  • Program the initial oven temperature to be at least 10–20 °C below the boiling point of your solvent. This creates a "solvent effect" that focuses the 1-(2,5-Dimethylphenyl)heptan-1-one into a tight band at the head of the column.

Step 4: Mass Spectral Acquisition & Validation

  • Run the MS in full scan mode ( m/z 40–300).

  • Validation Check: Upon elution, verify the presence of the primary diagnostic fragments: m/z 133 (base peak) and m/z 148. Calculate the ratio between these peaks to establish a secondary identification metric alongside retention time.

Part 4: Technical FAQs & Deep-Dive Troubleshooting

Q1: I am observing severe peak tailing specifically for 1-(2,5-Dimethylphenyl)heptan-1-one, but my hydrocarbon standards look perfect. What is the mechanism behind this, and how do I fix it? A1: You are experiencing reversible adsorption due to chemical activity. 1-(2,5-Dimethylphenyl)heptan-1-one contains a polar carbonyl group. While the bulky heptyl and dimethylphenyl groups provide some steric hindrance, the carbonyl oxygen possesses lone electron pairs that readily hydrogen-bond with exposed, active silanol (-SiOH) groups on a dirty glass liner or a degraded column front. Because this interaction is reversible, the molecules lag behind the main chromatographic band, creating a "tail" 1. Solution: Trim 10-20 cm from the column inlet to remove the degraded phase, and switch to an ultra-inert deactivated liner 2.

Q2: The molecular ion ( m/z 218) is barely visible in my spectra. How can I confidently identify the compound if the parent mass is missing? A2: This is a classic thermodynamic reality of alkyl aryl ketones under standard 70 eV Electron Impact (EI) ionization. The molecule possesses high internal energy post-ionization, and the bond between the carbonyl carbon and the alpha-carbon of the heptyl chain is relatively weak. The molecule rapidly undergoes two highly favorable fragmentation pathways:

  • Alpha-Cleavage: Expulsion of the hexyl radical leaves the highly stable 2,5-dimethylbenzoyl acylium ion, resulting in the base peak at m/z 133 .

  • McLafferty Rearrangement: The flexible heptyl chain folds back, allowing the carbonyl oxygen to abstract a gamma-hydrogen. Subsequent cleavage yields an enol radical cation at m/z 148 3. Because these pathways are so energetically favorable, the parent ion ( m/z 218) is rapidly depleted. Solution: To increase the abundance of the molecular ion, you must operate the mass spectrometer under softer ionization conditions (e.g., lowering the EI energy to 15-20 eV or adjusting the beam-steering voltage) 4. Alternatively, build your quantitation method using m/z 133 as the quantifier and m/z 148 as the qualifier.

Q3: My peak shapes are degrading, and the retention time is shifting slightly earlier with each run. What is happening? A3: This is a hallmark of "Reverse Solvent Effect" combined with matrix accumulation. If your sample matrix contains high-boiling contaminants, they will accumulate at the head of the column. This contamination acts as a secondary, poorly-partitioning stationary phase. The analyte interacts with this matrix instead of the polysiloxane phase, causing band broadening and reduced retention times. Solution: Implement a guard column (retention gap) to trap non-volatile matrix components before they reach the analytical column. Ensure you are baking out the column at 280-300 °C for 5-10 minutes at the end of every run.

References
  • Agilent Technologies. Peak Perfection: A Guide to GC Troubleshooting.[Link]

  • Whitman College. GCMS Section 6.11.3 Fragmentation of Aromatic Ketones.[Link]

  • Separation Science. Fixing GC Peak Tailing for Cleaner Results. [Link]

  • National Institutes of Health (PMC). Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(2,5-Dimethylphenyl)heptan-1-one and 1-(2,4-Dimethylphenyl)heptan-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth comparison of the chemical reactivity of two isomeric aromatic ketones: 1-(2,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of the chemical reactivity of two isomeric aromatic ketones: 1-(2,5-dimethylphenyl)heptan-1-one and 1-(2,4-dimethylphenyl)heptan-1-one. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing structure-activity relationships in medicinal chemistry. This document synthesizes theoretical principles with a practical, field-proven experimental protocol for a direct comparative analysis.

Introduction: The Subtle Influence of Isomeric Substitution

At first glance, 1-(2,5-dimethylphenyl)heptan-1-one and 1-(2,4-dimethylphenyl)heptan-1-one appear structurally similar. Both are heptanophenone derivatives with two methyl groups on the phenyl ring. However, the seemingly minor difference in the placement of one methyl group—meta in the 2,5-isomer versus para in the 2,4-isomer—gives rise to distinct electronic and steric environments around the carbonyl group. These differences are expected to manifest in their relative reactivity towards nucleophilic attack, a fundamental reaction class for ketones. This guide will dissect the theoretical underpinnings of these differences and provide a robust experimental framework for their quantitative comparison.

Theoretical Framework: Unraveling Electronic and Steric Effects

The reactivity of the carbonyl group in these aromatic ketones is primarily governed by a delicate interplay of electronic and steric effects imparted by the dimethylphenyl moiety.

Electronic Effects: Methyl groups are electron-donating through induction (+I effect) and hyperconjugation. This electron donation increases the electron density of the aromatic ring, which in turn deactivates the carbonyl carbon towards nucleophilic attack by reducing its electrophilicity.[1]

  • In 1-(2,4-dimethylphenyl)heptan-1-one , the methyl group at the para-position (C4) strongly deactivates the carbonyl group through both inductive and resonance (hyperconjugation) effects. The para-position allows for effective delocalization of electron density into the ring and, consequently, to the carbonyl group.

  • In 1-(2,5-dimethylphenyl)heptan-1-one , the methyl group at the meta-position (C5) deactivates the carbonyl group primarily through a weaker inductive effect. Resonance effects from a meta-substituent to the reaction center are negligible.[1]

Steric Effects: The presence of a methyl group at the ortho-position (C2) in both molecules introduces significant steric hindrance around the carbonyl group. This steric bulk can physically impede the approach of a nucleophile to the electrophilic carbonyl carbon, thereby slowing down the reaction rate.[1]

Predicted Reactivity: Based on the interplay of these effects, a prediction of the relative reactivity can be made. Both isomers experience similar steric hindrance from the ortho-methyl group. However, the electronic deactivation of the carbonyl group is expected to be more pronounced in the 2,4-isomer due to the strong electron-donating effect of the para-methyl group. Therefore, it is hypothesized that 1-(2,5-dimethylphenyl)heptan-1-one will be more reactive towards nucleophilic attack than 1-(2,4-dimethylphenyl)heptan-1-one .

The following diagram illustrates the key electronic effects influencing the carbonyl group in both isomers.

G cluster_0 1-(2,4-Dimethylphenyl)heptan-1-one cluster_1 1-(2,5-Dimethylphenyl)heptan-1-one 2,4-Ketone C=O 2,4-Ring Phenyl Ring 2,4-Ketone->2,4-Ring 2,4-Ortho-Me ortho-CH3 2,4-Ring->2,4-Ortho-Me 2,4-Para-Me para-CH3 2,4-Ring->2,4-Para-Me 2,4-Ortho-Me->2,4-Ketone Steric Hindrance 2,4-Para-Me->2,4-Ring +I, +R (strong deactivation) 2,5-Ketone C=O 2,5-Ring Phenyl Ring 2,5-Ketone->2,5-Ring 2,5-Ortho-Me ortho-CH3 2,5-Ring->2,5-Ortho-Me 2,5-Meta-Me meta-CH3 2,5-Ring->2,5-Meta-Me 2,5-Ortho-Me->2,5-Ketone Steric Hindrance 2,5-Meta-Me->2,5-Ring +I (weaker deactivation)

Electronic and Steric Effects on Reactivity

Experimental Design: A Kinetic Study of Sodium Borohydride Reduction

To empirically validate the predicted difference in reactivity, a comparative kinetic study of the reduction of both ketones using sodium borohydride (NaBH₄) is proposed. This reaction is a classic example of nucleophilic addition to a carbonyl group and is readily monitored using UV-Vis spectrophotometry.[2][3][4] The disappearance of the ketone's carbonyl chromophore can be followed over time to determine the reaction rate.

Materials and Instrumentation
  • 1-(2,5-Dimethylphenyl)heptan-1-one

  • 1-(2,4-Dimethylphenyl)heptan-1-one

  • Sodium borohydride (NaBH₄)

  • Anhydrous isopropanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and micropipettes

Detailed Experimental Protocol

The following protocol outlines a robust method for determining the pseudo-first-order rate constants for the reduction of each ketone.

G cluster_workflow Kinetic Analysis Workflow A Prepare Stock Solutions: - Ketone in Isopropanol (0.01 M) - NaBH4 in Isopropanol (0.1 M) B Equilibrate Spectrophotometer and Reactants to 25°C A->B C Record UV Spectrum of Ketone Solution to Determine λmax B->C D Initiate Reaction in Cuvette: - 2.9 mL Ketone Solution - 0.1 mL NaBH4 Solution C->D E Monitor Absorbance at λmax over Time D->E F Plot ln(Absorbance) vs. Time E->F G Determine Pseudo-First-Order Rate Constant (k') from Slope F->G H Repeat for Both Isomers (n=3) G->H

Workflow for Kinetic Analysis

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.01 M stock solution of each ketone (1-(2,5-dimethylphenyl)heptan-1-one and 1-(2,4-dimethylphenyl)heptan-1-one) in anhydrous isopropanol.

    • Prepare a fresh 0.1 M stock solution of sodium borohydride in anhydrous isopropanol. Note: Prepare this solution immediately before use due to the gradual decomposition of NaBH₄ in alcohols.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to kinetics mode.

    • Equilibrate the thermostatted cuvette holder to a constant temperature, for example, 25°C.

  • Determination of λmax:

    • Record the UV absorption spectrum of a diluted solution of each ketone in isopropanol to determine the wavelength of maximum absorbance (λmax) for the carbonyl chromophore.

  • Kinetic Run:

    • Pipette 2.9 mL of the ketone stock solution into a quartz cuvette and place it in the thermostatted holder. Allow the solution to equilibrate for 5 minutes.

    • To initiate the reaction, rapidly add 0.1 mL of the NaBH₄ stock solution to the cuvette, cap, and invert twice to mix.

    • Immediately begin recording the absorbance at the predetermined λmax at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant decrease in absorbance (e.g., 20 minutes).

  • Data Analysis:

    • For a pseudo-first-order reaction, the rate law is given by: Rate = k'[Ketone].

    • The integrated rate law is: ln[A]t = -k't + ln[A]₀, where [A]t is the absorbance at time t, and k' is the pseudo-first-order rate constant.

    • Plot ln(Absorbance) versus time (in seconds). The plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k').

  • Replication:

    • Repeat the kinetic run at least three times for each isomer to ensure the reproducibility of the results.

Anticipated Results and Data Presentation

The experimental data can be effectively summarized in the following table:

Ketone Isomerλmax (nm)Average Pseudo-First-Order Rate Constant (k') (s⁻¹) ± SD
1-(2,5-Dimethylphenyl)heptan-1-oneTBDExpected to be higher
1-(2,4-Dimethylphenyl)heptan-1-oneTBDExpected to be lower

It is anticipated that the calculated pseudo-first-order rate constant (k') for the reduction of 1-(2,5-dimethylphenyl)heptan-1-one will be significantly larger than that for 1-(2,4-dimethylphenyl)heptan-1-one, confirming the hypothesis that the 2,5-isomer is more reactive.

Conclusion

The reactivity of 1-(2,5-dimethylphenyl)heptan-1-one and 1-(2,4-dimethylphenyl)heptan-1-one is dictated by a combination of electronic and steric effects. While both isomers experience similar steric hindrance from the ortho-methyl group, the stronger electron-donating character of the para-methyl group in the 2,4-isomer is predicted to render its carbonyl group less electrophilic and therefore less reactive towards nucleophilic attack compared to the 2,5-isomer. The proposed kinetic study of the sodium borohydride reduction provides a clear and quantitative method to verify this hypothesis. For researchers in synthetic and medicinal chemistry, a thorough understanding of these subtle yet significant reactivity differences is paramount for rational molecular design and the efficient execution of chemical syntheses.

References

  • MDPI. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. Available at: [Link]

  • SciELO. (2007). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH₄. Available at: [Link]

  • Canadian Science Publishing. (1959). THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Available at: [Link]

  • Wikipedia. (2023). Hammett equation. Available at: [Link]

  • PubMed. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Available at: [Link]

  • Scribd. (n.d.). Acetophenone Reduction with NaBH4. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating HPLC-UV Methods for the Quantification of 1-(2,5-Dimethylphenyl)heptan-1-one

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of reliable and reproducible results. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for the quantification of 1-(2,5-Dimethylphenyl)heptan-1-one, a non-polar, aromatic ketone. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the method's performance against viable alternatives.

The Analytical Challenge: Quantifying a Non-Polar Aromatic Ketone

1-(2,5-Dimethylphenyl)heptan-1-one presents a typical analytical challenge for many pharmaceutical and chemical laboratories. Its aromatic structure provides a chromophore suitable for UV detection, while its non-polar nature dictates the use of reversed-phase chromatography. The objective is to develop and validate a method that is not only accurate and precise but also robust enough for routine use in a quality control environment.

Foundational Principles: Adherence to Regulatory Standards

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1][2] This guide is built upon the harmonized principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) in their Q2(R2) guideline and the U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[3][4][5][6][7][8] These guidelines provide a framework for the validation parameters that must be assessed, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[9]

HPLC-UV Method Development and Validation: A Step-by-Step Approach

The following sections detail the development and validation of a hypothetical, yet scientifically sound, HPLC-UV method for the quantification of 1-(2,5-Dimethylphenyl)heptan-1-one.

Chromatographic Conditions

The initial method development would be guided by the physicochemical properties of the analyte. Based on its structural similarity to 1-(2,5-dimethylphenyl)ethan-1-one, which has a calculated LogP of 2.5, 1-(2,5-Dimethylphenyl)heptan-1-one is expected to be a non-polar compound.[10] Therefore, a reversed-phase HPLC method is appropriate.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides excellent retention for non-polar analytes. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (70:30, v/v)A high percentage of organic solvent is necessary to elute the non-polar analyte with a reasonable retention time. Acetonitrile is chosen for its low UV cutoff and good elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A UV scan of the analyte would be performed to determine the wavelength of maximum absorbance for optimal sensitivity.
Validation Workflow

The validation of the analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use A Initial Chromatographic Conditions B Method Optimization A->B C Specificity B->C Proceed to Validation D Linearity & Range C->D E Accuracy D->E F Precision E->F G LOD & LOQ F->G H Robustness G->H I Validated Method for QC H->I Method Approved

Caption: Workflow for HPLC-UV Method Validation.

Experimental Protocols and Acceptance Criteria

The following tables outline the experimental procedures and acceptance criteria for each validation parameter, in accordance with ICH Q2(R2) guidelines.[3]

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if in a formulation).

    • Analyze a standard solution of 1-(2,5-Dimethylphenyl)heptan-1-one.

    • Analyze a sample of 1-(2,5-Dimethylphenyl)heptan-1-one spiked with potential impurities or degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the resulting solutions.

  • Acceptance Criteria:

    • No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

    • The peak for the analyte should be pure and spectrally homogeneous (as determined by a photodiode array detector, if available).

    • The method should be able to separate the analyte from its degradation products and any potential impurities.

2. Linearity and Range

  • Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of 1-(2,5-Dimethylphenyl)heptan-1-one at different concentrations, typically covering 80% to 120% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot the mean peak area against the corresponding concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples with known concentrations of the analyte (e.g., by spiking a placebo matrix) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percentage recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (%RSD) for repeatability should be ≤ 2.0%.

    • The %RSD for intermediate precision should be ≤ 2.0%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Procedure:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • Signal-to-Noise Ratio:

      • LOD is typically determined at a signal-to-noise ratio of 3:1.

      • LOQ is typically determined at a signal-to-noise ratio of 10:1.

  • Acceptance Criteria:

    • The LOQ should be demonstrated with acceptable precision and accuracy.

6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 2 °C)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria:

    • The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits.

    • The assay results of the standard solution should not be significantly affected.

Performance Comparison with Alternative Methods

While HPLC-UV is a robust and widely used technique for the quantification of aromatic ketones, other analytical methods can also be employed.[11] The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and sample throughput.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by mass fragmentation.Direct measurement of UV absorbance without prior separation.
Selectivity Good; can be optimized with column and mobile phase selection.Very high; mass spectra provide structural information.Low; susceptible to interference from other UV-absorbing compounds.
Sensitivity Good; can be enhanced with derivatization.Excellent; often more sensitive than HPLC-UV.Moderate to low.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds; derivatization may be needed.Not dependent on volatility.
Sample Throughput Can be high with modern UPLC systems.[12]Can be lower due to longer run times.Very high; rapid analysis.
Cost Moderate.High.Low.
Ideal Application Routine quality control, purity testing, and stability studies.Identification and quantification of volatile impurities, trace analysis.Rapid, high-level concentration checks where specificity is not a major concern.

For the quantification of 1-(2,5-Dimethylphenyl)heptan-1-one in a pharmaceutical setting, HPLC-UV offers the optimal balance of selectivity, sensitivity, and cost-effectiveness for routine quality control.[13][14] GC-MS would be a superior choice for identifying and quantifying volatile impurities at very low levels. UV-Visible spectrophotometry, while simple and rapid, lacks the specificity required for reliable quantification in the presence of other UV-absorbing species.

Conclusion

The successful validation of an HPLC-UV method for the quantification of 1-(2,5-Dimethylphenyl)heptan-1-one requires a systematic approach grounded in regulatory guidelines and sound scientific principles. By carefully considering the physicochemical properties of the analyte and meticulously evaluating each validation parameter, a robust, reliable, and accurate method can be established. This guide provides a comprehensive framework for this process, empowering researchers and scientists to develop and validate analytical methods with confidence, ensuring the quality and integrity of their data.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S.
  • FDA Guidance on Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • ICH Q2 Analytical Method Valid
  • A Comparative Guide to the Accuracy and Precision of HPLC-UV Analysis for Rel
  • Ethanone, 1-(2,5-dimethylphenyl)-. (n.d.). Cheméo.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.).
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.).
  • HPLC-UV Method Development: Testing 9 Articles in Formul
  • Method Development And Validation For Uv- Visible Spectroscopy And High-Performance Liquid Chrom

Sources

Validation

A Comparative Analysis of 1-(2,5-Dimethylphenyl)heptan-1-one and Other Alkyl Aryl Ketones: Synthesis, Characterization, and Reactivity

This guide provides a comprehensive comparative analysis of 1-(2,5-Dimethylphenyl)heptan-1-one against other representative alkyl aryl ketones. Designed for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of 1-(2,5-Dimethylphenyl)heptan-1-one against other representative alkyl aryl ketones. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, detailed characterization, and comparative reactivity of these valuable chemical intermediates. We will explore the causal relationships between molecular structure and physicochemical properties, supported by detailed experimental protocols and established scientific principles.

Alkyl aryl ketones are a pivotal class of organic compounds, characterized by a carbonyl group attached to both an aromatic ring and an alkyl chain.[1] This unique structural arrangement makes them essential building blocks in the synthesis of pharmaceuticals, fragrances, and advanced polymers.[1][2][3] The specific nature of the aryl and alkyl substituents dramatically influences the molecule's electronic and steric properties, thereby tuning its reactivity and function.[1]

In this guide, we focus on 1-(2,5-Dimethylphenyl)heptan-1-one, a molecule featuring a substituted aromatic ring and a relatively long alkyl chain. We will compare its properties and behavior to simpler, well-understood analogues:

  • Acetophenone: The simplest alkyl aryl ketone, providing a baseline for reactivity and spectral analysis.

  • 1-Phenylheptan-1-one (Heptaphenone): An analogue with the same alkyl chain but an unsubstituted phenyl group, allowing for the isolation of the aryl substitution effect.

  • 1-(2,5-Dimethylphenyl)ethan-1-one: An analogue with the same substituted aryl group but a short alkyl chain, highlighting the impact of the C7 chain.

Part 1: Synthesis via Friedel-Crafts Acylation

The most direct and widely used method for synthesizing alkyl aryl ketones is the Friedel-Crafts acylation.[1][4] This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride, mediated by a Lewis acid catalyst.[5]

Mechanistic Rationale & Catalyst Selection

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the acyl chloride and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[6] This acylium ion is then attacked by the electron-rich aromatic ring to form the aryl ketone.[5]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride R-CO-Cl Complex [R-CO-Cl]⁺-AlCl₃⁻ AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon [R-C≡O]⁺ (Acylium Ion) Complex->AcyliumIon Cleavage AlCl4 AlCl₄⁻ Complex->AlCl4 SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Arene Ar-H Arene->SigmaComplex + Acylium Ion Ketone Ar-CO-R SigmaComplex->Ketone - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

While traditional catalysts like AlCl₃ are highly effective, they are required in stoichiometric amounts because they form a complex with the product ketone.[7][8] This leads to significant waste and difficult separation. Modern approaches often utilize solid acid catalysts, such as zeolites, which offer the advantages of high regioselectivity, easier separation, and reusability, aligning with green chemistry principles.[4][7]

Experimental Protocol: Synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one

This protocol is adapted from established procedures for Friedel-Crafts acylation, including the synthesis of the closely related 1-(2,5-dimethylphenyl)ethan-1-one.[7][9]

Materials:

  • p-Xylene (substrate)

  • Heptanoyl chloride (acylating agent)

  • Anhydrous aluminum chloride (AlCl₃, catalyst)

  • Dichloromethane (DCM, anhydrous solvent)

  • Hydrochloric acid (HCl, 1M aqueous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add heptanoyl chloride (1.0 eq.) dropwise from the dropping funnel over 15 minutes.

  • Substrate Addition: Following the complete addition of the acylating agent, add p-xylene (1.0 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically change color and evolve HCl gas.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain the pure 1-(2,5-Dimethylphenyl)heptan-1-one.

G cluster_workflow Synthesis & Purification Workflow A 1. Reaction Setup (AlCl₃ in DCM, 0°C) B 2. Add Heptanoyl Chloride A->B C 3. Add p-Xylene B->C D 4. Reaction (TLC Monitoring) C->D E 5. Quench (Ice/HCl) D->E F 6. Extraction & Washes E->F G 7. Drying & Concentration F->G H 8. Purification (Chromatography) G->H

Caption: Workflow for the synthesis of 1-(2,5-Dimethylphenyl)heptan-1-one.

Part 2: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, purity, and structure of the synthesized ketones. We will employ a suite of standard analytical techniques.

Comparative Physicochemical Properties

The structural differences between the target compound and its analogues lead to predictable variations in their physical properties. The longer alkyl chain in the heptanones increases the molecular weight and van der Waals forces, resulting in significantly higher boiling points and lower water solubility compared to the ethanone derivatives.[10][11]

Property1-(2,5-Dimethylphenyl)heptan-1-oneAcetophenone1-Phenylheptan-1-one1-(2,5-Dimethylphenyl)ethan-1-one
Molecular Formula C₁₅H₂₂OC₈H₈OC₁₃H₁₈OC₁₀H₁₂O
Molecular Weight 218.34 g/mol 120.15 g/mol 190.29 g/mol 148.20 g/mol
Boiling Point Predicted: ~300-320 °C202 °C285 °C228 °C
Solubility in Water Very LowSlightly SolubleVery LowLow
Expected C=O IR Stretch ~1680-1690 cm⁻¹~1685 cm⁻¹~1686 cm⁻¹~1679 cm⁻¹[9]
Expected ¹H NMR (Aromatic) ~7.1-7.5 ppm~7.4-8.0 ppm~7.4-8.0 ppm~7.1-7.5 ppm[9]
**Expected ¹H NMR (α-CH₂) **Triplet, ~2.9 ppmN/A (CH₃)Triplet, ~2.9 ppmN/A (CH₃)
Experimental Protocols for Characterization

Rationale: GC-MS is the gold standard for separating volatile compounds and confirming their molecular weight and identity through fragmentation patterns.[12] It serves as a definitive test for purity.

Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the purified ketone in a high-purity solvent like dichloromethane or hexane.[12]

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good separation.

    • Split Ratio: 50:1.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Purity: Assess purity by the relative area of the main peak.

    • Identification: Identify the molecular ion peak (M⁺) and characteristic fragment ions. For alkyl aryl ketones, a prominent fragment is the acylium ion [Ar-C≡O]⁺. For 1-(2,5-Dimethylphenyl)heptan-1-one, key fragments would be expected at m/z 218 (M⁺), 133 ([C₉H₉O]⁺, the dimethylbenzoyl cation), and fragments from the cleavage of the heptyl chain.

Rationale: NMR provides unambiguous structural elucidation by mapping the chemical environment of all ¹H and ¹³C nuclei in the molecule.[13]

Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[13]

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • Expected Spectral Features for 1-(2,5-Dimethylphenyl)heptan-1-one:

    • ¹H NMR:

      • Aromatic Protons: Three signals in the ~7.1-7.5 ppm region.

      • α-Methylene Protons (-CH₂-CO-): A triplet around 2.9 ppm.

      • Alkyl Chain Protons: A series of multiplets between ~1.2-1.7 ppm.

      • Terminal Methyl Proton (-CH₃): A triplet around 0.9 ppm.

      • Aryl Methyl Protons: Two singlets around 2.4-2.5 ppm.

    • ¹³C NMR:

      • Carbonyl Carbon: A signal around 200-202 ppm.

      • Aromatic Carbons: Multiple signals between 128-138 ppm.

      • Alkyl Chain Carbons: Signals in the aliphatic region (~14-45 ppm).

G cluster_workflow Analytical Characterization Workflow A Synthesized Ketone B Sample Preparation (Dilution/Dissolution) A->B C GC-MS Analysis (Purity, MW) B->C D NMR Analysis (¹H, ¹³C) B->D E IR Spectroscopy (Functional Groups) B->E F Data Integration & Structure Confirmation C->F D->F E->F

Caption: Workflow for analytical characterization of synthesized ketones.

Part 3: Comparative Reactivity Analysis

The reactivity of the carbonyl group is governed by both steric and electronic factors, which differ significantly across our selected series of ketones.[1][14]

  • Electronic Effects: The two methyl groups on the phenyl ring of 1-(2,5-Dimethylphenyl)heptan-1-one are electron-donating. They slightly increase the electron density on the carbonyl carbon, making it a marginally weaker electrophile compared to the unsubstituted heptaphenone or acetophenone.

  • Steric Effects: The long heptyl chain and the ortho-methyl group create significant steric hindrance around the carbonyl carbon. This is expected to reduce the rate of nucleophilic attack compared to acetophenone, which has a small methyl group.[15]

Experimental Protocol: Comparative Reduction Rate

Rationale: The reduction of a ketone to a secondary alcohol via nucleophilic addition of a hydride (from NaBH₄) is a classic reaction to probe carbonyl reactivity. A less hindered, more electrophilic carbonyl will react faster.

Materials:

  • The four synthesized and purified ketones

  • Sodium borohydride (NaBH₄)

  • Methanol (solvent)

  • TLC plates (silica gel)

  • GC-MS for quantitative analysis

Procedure:

  • Parallel Reaction Setup: In four separate flasks, dissolve an equimolar amount of each ketone (e.g., 1 mmol) in 10 mL of methanol.

  • Initiation: At the same time (t=0), add a standardized solution of NaBH₄ (e.g., 0.5 eq.) to each flask while stirring vigorously.

  • Monitoring: At regular intervals (e.g., t = 2, 5, 10, 20, 40 minutes), withdraw a small aliquot from each reaction. Immediately quench the aliquot with a drop of acetone (to destroy excess NaBH₄) and dilute with DCM.

  • Analysis: Analyze each quenched aliquot by GC-MS.

  • Data Interpretation: Quantify the percentage of remaining starting ketone at each time point for each of the four reactions. Plotting % conversion vs. time will provide a direct visual comparison of the reaction rates.

Expected Outcome: The rate of reduction is expected to follow the trend: Acetophenone > 1-Phenylheptan-1-one > 1-(2,5-Dimethylphenyl)ethan-1-one > 1-(2,5-Dimethylphenyl)heptan-1-one

This trend reflects the combined influence of increasing steric hindrance and the electron-donating nature of the aryl substituents.

G cluster_0 Nucleophilic Addition (Reduction) Ketone Ar-CO-R Alkoxide Alkoxide Intermediate Ketone->Alkoxide + H⁻ Hydride H⁻ (from NaBH₄) Hydride->Alkoxide Alcohol Secondary Alcohol Ar-CH(OH)-R Alkoxide->Alcohol + H⁺ (from Solvent) Solvent CH₃OH Solvent->Alcohol

Caption: General mechanism for the reduction of a ketone.

Conclusion

This guide demonstrates that the structure of an alkyl aryl ketone has a profound and predictable impact on its synthesis, physicochemical properties, and chemical reactivity. Through a comparative analysis, we can conclude:

  • Synthesis: 1-(2,5-Dimethylphenyl)heptan-1-one can be reliably synthesized via Friedel-Crafts acylation, with catalyst choice and reaction conditions being key to optimizing yield and purity.

  • Properties: The presence of the C7 alkyl chain significantly increases the boiling point and hydrophobicity of the molecule compared to shorter-chain analogues like acetophenone.

  • Reactivity: The combination of steric hindrance from the heptyl group and the ortho-methyl substituent, along with the electron-donating nature of the dimethyl-substituted ring, renders the carbonyl group of 1-(2,5-Dimethylphenyl)heptan-1-one less susceptible to nucleophilic attack than simpler alkyl aryl ketones.

This understanding of structure-property and structure-reactivity relationships is fundamental for drug development professionals and researchers, enabling the rational design of molecules with tailored characteristics for specific therapeutic or industrial applications.

References

  • BenchChem. (2025).
  • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones.
  • Martins, T. S., & de Castro, H. F. (2021).
  • Kumar, S., et al. (2012). Arylalkyl ketones, benzophenones, desoxybenzoins and chalcones inhibit TNF-α induced expression of ICAM-1: structure-activity analysis. Archiv der Pharmazie, 345(5), 368-77. [Link]

  • ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Fiveable. (2025). Aryl Alkyl Ketones: Organic Chemistry Study Guide. [Link]

  • Glavan, G., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(13), 5183. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships for Anticancer Activity. [Link]

  • Al-Khafaji, Y. H. (2021). Experimental No. (13) Aldehydes and ketones. [Link]

  • FCT EMIS. (n.d.). Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two alkyl or aryl groups. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Kennedy, S. M. F., & Healy, L. M. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(3), M1862. [Link]

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link]

  • Wikipedia. (n.d.). Acetophenone. [Link]

  • Quora. (2017). Which are more reactive, alkyl ketones or aromatic aldehydes?. [Link]

  • Plymouth Electronic Archive and Research Library. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]

  • Yoshimoto, M., & Hansch, C. (1976). Quantitative structure--activity relationship of double alkyl chain drugs. Journal of medicinal chemistry, 19(1), 71–98. [Link]

  • BenchChem. (2025).
  • Unacademy. (n.d.). NEET UG : Physical and Chemical Properties of Ketones. [Link]

Sources

Comparative

A Comparative Guide to the Purity Validation of 1-(2,5-Dimethylphenyl)heptan-1-one as a Reference Standard

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. The characterization and purity validation of these mat...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. The characterization and purity validation of these materials are not mere formalities but a critical component of scientific validity. This guide provides an in-depth technical comparison of methodologies for validating the purity of 1-(2,5-Dimethylphenyl)heptan-1-one, a substituted aromatic ketone, intended for use as a reference standard. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for establishing a self-validating system of analysis.

The Imperative of Purity in Reference Standards

A chemical reference standard is a highly purified and well-characterized substance used to confirm the identity, strength, and quality of other substances.[1] Its assigned purity value directly impacts the accuracy of all subsequent measurements. For a compound like 1-(2,5-Dimethylphenyl)heptan-1-one, which may serve as a starting material, an impurity marker, or a metabolite standard in various research and development pipelines, an inaccurately high purity value could lead to significant errors in stoichiometry, yield calculations, and quantitative analytical results.

Regulatory bodies and scientific journals consistently emphasize the need for high-purity materials, often requiring >95% purity for tested compounds to ensure that any observed biological or chemical effect is not attributable to highly active impurities.[2] For primary reference standards, a purity of 99.5% or higher is often the target.[3] This necessitates a multi-faceted, or orthogonal, analytical approach, where different techniques with distinct chemical principles are employed to provide a comprehensive and trustworthy purity assessment.

Orthogonal Analytical Approaches: A Framework for Trust

No single analytical method can definitively determine the absolute purity of an organic compound. Each technique has inherent biases and limitations. For instance, a chromatographic method may not detect impurities that co-elute with the main peak, while a spectroscopic method might not identify amorphous inorganic impurities. The principle of orthogonality—using multiple, independent methods—is therefore central to a self-validating purity assessment.

G cluster_assessment Purity Assignment Purity Final Purity Value (Mass Balance) HPLC HPLC HPLC->Purity Assay vs. Impurities GCMS GCMS GCMS->Purity Confirms Identity qNMR qNMR qNMR->Purity Molar Basis Assay EA EA EA->Purity Confirms Formula KF KF KF->Purity Subtracts Water

Comparative Analysis of Key Purity Validation Techniques

The selection of analytical techniques should be tailored to the physicochemical properties of 1-(2,5-Dimethylphenyl)heptan-1-one—an aromatic ketone that is expected to be a non-volatile oil or low-melting solid, soluble in common organic solvents.

Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.[4]Chromatographic purity, detection of non-volatile organic impurities, and degradation products.High resolution and sensitivity; quantitative precision.[5]May not detect volatile impurities; co-eluting impurities can be missed; requires a reference standard for quantitation (unless using area % which assumes equal response factors).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, followed by mass-based detection.Identification of volatile and semi-volatile impurities; structural confirmation of the main component via fragmentation patterns.[6][7]Excellent for volatile process impurities (e.g., residual solvents); high sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds; requires derivatization for some functional groups.
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of protons, allowing for absolute molar concentration determination against a certified internal standard.Absolute molar purity; structural confirmation; detection of proton-containing impurities.Primary analytical method; non-destructive; does not require a standard of the analyte itself.[2]Lower sensitivity than chromatographic methods; overlapping signals can complicate analysis; does not detect non-protonated impurities (e.g., inorganics, water).
Elemental Analysis (CHN) Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂, which are then quantified.[8][9]Confirms the elemental composition and empirical formula.[10]Provides fundamental information on composition; can indicate the presence of inorganic or non-UV active impurities.Low precision (typically requires results to be within ±0.4% of theoretical values)[11]; not suitable for trace impurity detection.
Karl Fischer (KF) Titration Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent.Precise determination of water content.Highly specific and accurate for water determination, from ppm to 100%.Only measures water content; interference from other reactive species is possible.

Experimental Protocols for Purity Validation

The following protocols are designed as a comprehensive workflow for validating a new batch of 1-(2,5-Dimethylphenyl)heptan-1-one as a reference standard.

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To determine the chromatographic purity and quantify organic, non-volatile impurities.

  • Causality: HPLC is the workhorse for purity analysis of drug substances and intermediates.[1] A reversed-phase method is chosen due to the non-polar nature of the aromatic ketone. Gradient elution ensures that impurities with a wide range of polarities are separated and detected.

  • Methodology:

    • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-25 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~10 mg of 1-(2,5-Dimethylphenyl)heptan-1-one and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL stock solution. Dilute 1:10 in mobile phase for analysis.

    • Analysis: Inject the sample and integrate all peaks. Calculate purity based on the area percent method (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol 2: Impurity Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify any volatile or semi-volatile impurities and confirm the mass of the parent compound.

  • Causality: GC-MS is ideal for detecting residual solvents from synthesis (e.g., dichloromethane, p-xylene)[12] and other volatile by-products. The mass spectrum provides an essential identity check.[13]

  • Methodology:

    • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Scan Range: 40-450 amu.

    • Sample Preparation: Prepare a 1 mg/mL solution in Methylene Chloride.

    • Analysis: Inject 1 µL (split mode, e.g., 50:1). Analyze the total ion chromatogram (TIC) for impurity peaks and examine the mass spectrum of the main peak to confirm the molecular weight (218.34 g/mol ).

Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)
  • Objective: To determine the absolute molar purity of the material.

  • Causality: qNMR is a primary ratio method that provides traceability to SI units without needing a specific reference standard of the analyte.[14] It is orthogonal to chromatographic methods and provides an independent measure of purity.[2]

  • Methodology:

    • Instrumentation: NMR Spectrometer (≥400 MHz).

    • Internal Standard (IS): Maleic acid (certified reference material). Choose a standard with sharp signals in a region that does not overlap with the analyte.

    • Sample Preparation:

      • Accurately weigh ~15 mg of 1-(2,5-Dimethylphenyl)heptan-1-one into a vial.

      • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

      • Record both weights precisely.

      • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition:

      • Acquire a quantitative ¹H NMR spectrum ensuring a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full signal recovery.

    • Data Processing:

      • Carefully phase and baseline correct the spectrum.

      • Integrate a well-resolved, unique signal from the analyte (e.g., one of the aromatic protons or the α-methylene protons).

      • Integrate the unique signal from the internal standard (for maleic acid, the two vinyl protons at ~6.2-6.3 ppm).

    • Calculation: Use the following formula to calculate the purity (P) in %w/w:

      • P = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.

Synthesizing the Data: The Mass Balance Approach

The final purity value is best expressed using a mass balance approach, which accounts for all measured components.

G cluster_start Initial Assay cluster_final Final Purity Calculation Assay Chromatographic Purity (HPLC) e.g., 99.80% FinalPurity Assigned Purity (Mass Balance) 100% - (0.10% + 0.05% + 0.02%) = 99.83% Reported Purity = 99.8% Water Water (Karl Fischer) e.g., 0.10% Water->FinalPurity - Solvents Residual Solvents (GC-MS) e.g., 0.05% Solvents->FinalPurity - Inorganics Non-combustibles (ROI) e.g., 0.02% Inorganics->FinalPurity -

The assigned purity is calculated as:

Purity (%) = [100% - (% Water) - (% Residual Solvents) - (% Non-volatile Residue/Inorganics)] * [Chromatographic Purity (%) / 100]

The result from qNMR provides a powerful, independent verification of this mass balance calculation. If the qNMR result and the mass balance result are in close agreement (e.g., within 0.5%), it provides high confidence in the assigned purity value. Elemental analysis serves as a final check to ensure the empirical formula is correct, which would highlight any major unexpected impurities.[10]

By systematically applying this suite of orthogonal techniques, researchers can establish a robust, self-validating dossier for their 1-(2,5-Dimethylphenyl)heptan-1-one reference standard, ensuring the accuracy and integrity of their scientific work.

References

  • TutorChase. What methods are used to test the purity of organic compounds?[Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Scirp.org. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • National Institutes of Health (NIH). (2018). An International Study Evaluating Elemental Analysis. [Link]

  • National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Elementar. Precise CHNOS analysis thanks to organic elemental analysis. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Chemistry LibreTexts. (2021, March 5). 9.2: How do we know when an Organic Compounds is Pure?[Link])

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Scirp.org. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link])

  • Simon Fraser University. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...[Link]

  • Scirp.org. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. [Link])

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link])

  • SIELC Technologies. (2018, February 19). Separation of Ethanone, 1-(2,5-dimethylphenyl)- on Newcrom R1 HPLC column. [Link])

  • YouTube. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link])

  • United States Environmental Protection Agency. Guidelines on Validation of Non-Regulatory Chemical and Radiochemical Methods. [Link])

  • ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. [Link])

  • MDPI. (2024, August 1). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link])

  • Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link])

  • University of California, Davis. (2014, June 17). High Performance Liquid Chromatography. [Link])

  • PubMed. (2015, February 15). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link])

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link])

  • National Institutes of Health (NIH). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. [Link])

  • ResearchGate. Gas chromatographic analysis of acetophenone oxime and its metabolites. [Link])

  • ASTM International. (2023, August 15). ASTM D3893-03(2023) - Standard Test Method for Purity of Methyl Amyl Ketone and Methyl Isoamyl. [Link])

  • American Pharmaceutical Review. The ABC's of Reference Standard Management. [Link])

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2,5-dimethylphenyl)-. [Link])

  • ResolveMass Laboratories Inc. (2026, February 25). Choosing Reference Standards for API or Impurity. [Link])

  • National Institutes of Health (NIH). Ethanone, 1-(2,5-dimethylphenyl)-. [Link])

  • ASTM International. (2012, July 15). D2192 − 06 (Reapproved 2012) - Standard Test Method for - Purity of Aldehydes and Ketones1. [Link])

  • PubMed. (2004, January 27). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. [Link]

  • Royal Society of Chemistry. One-pot Synthesis of Substituted 2,5-Dihydrofurans from β-Oxo Amides and Cinnamaldehydes. [Link])

  • Asian Journal of Research in Chemistry. (2012, November 20). A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. [Link])

  • Organic Syntheses Procedure. Tandem Fragmentation/Olefination for Production of Neopentylene-Tethered 1,6-Enynes from. [Link])

  • Journal of Applied Pharmaceutical Science. (2018, June 28). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. [Link])

Sources

Validation

comparing extraction efficiency of 1-(2,5-Dimethylphenyl)heptan-1-one using different organic solvents

An In-Depth Guide to the Liquid-Liquid Extraction of 1-(2,5-Dimethylphenyl)heptan-1-one: A Comparative Study of Organic Solvents Authored by: A Senior Application Scientist Introduction In the realms of pharmaceutical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Liquid-Liquid Extraction of 1-(2,5-Dimethylphenyl)heptan-1-one: A Comparative Study of Organic Solvents

Authored by: A Senior Application Scientist

Introduction

In the realms of pharmaceutical synthesis, flavor and fragrance development, and agrochemical research, the purification and isolation of intermediate and final products are paramount. Aromatic ketones, such as 1-(2,5-Dimethylphenyl)heptan-1-one, are a class of compounds frequently encountered as key building blocks or target molecules. Their efficient separation from aqueous reaction mixtures is a critical step that dictates overall process yield and purity. Liquid-liquid extraction (LLE) remains a cornerstone technique for such separations, valued for its simplicity, scalability, and versatility.[1][2][3]

The choice of the extracting organic solvent is the most influential factor in the success of an LLE protocol.[4] An ideal solvent should exhibit high affinity for the target solute, be immiscible with the initial solvent (typically water), and be easily separable from the solute after extraction. This guide provides a comprehensive comparison of the extraction efficiency of 1-(2,5-Dimethylphenyl)heptan-1-one from an aqueous phase using a selection of common organic solvents with varying polarities. By integrating theoretical principles with a robust experimental workflow, we aim to equip researchers with the knowledge to make informed decisions for solvent selection, thereby optimizing their purification processes.

Theoretical Foundations of Solvent Extraction

The efficacy of LLE is governed by the principle of partitioning. When an aqueous solution containing a solute is mixed with an immiscible organic solvent, the solute distributes itself between the two phases until equilibrium is reached. This equilibrium is quantitatively described by the Distribution Ratio (D) , which is the ratio of the solute's total concentration in the organic phase to its total concentration in the aqueous phase.

D = [Solute]org / [Solute]aq

A high D value signifies a strong preference for the organic solvent and, consequently, a more efficient extraction. The primary driver of the distribution ratio is the interplay of intermolecular forces between the solute and the respective solvents, a concept often simplified by the adage "like dissolves like."[5]

The structure of 1-(2,5-Dimethylphenyl)heptan-1-one features a polar carbonyl group (C=O) and significant non-polar regions: the dimethyl-substituted benzene ring and the heptyl chain. Therefore, the ideal extraction solvent should possess a polarity that is "just right"—capable of interacting favorably with both the polar and non-polar moieties of the molecule to maximize its solubility.[6][7] Solvents that are too polar may be partially miscible with water, while highly non-polar solvents may not effectively solvate the carbonyl group.[8][9]

Key solvent properties that must be considered beyond polarity include:

  • Selectivity: The ability to extract the target compound while leaving impurities behind.

  • Immiscibility: Low solubility in the aqueous phase to prevent solvent loss and contamination.[10]

  • Density: A significant density difference from water facilitates clean separation of the layers.[11]

  • Recoverability: A relatively low boiling point allows for easy removal of the solvent (e.g., by rotary evaporation) to isolate the final product.[12]

  • Safety and Environmental Impact: Factors such as toxicity, flammability, and environmental persistence are critical considerations in modern chemical practice.[13]

Experimental Protocol: A Comparative Analysis

To objectively compare solvent performance, the following standardized protocol is proposed. The chosen solvents span a practical range of polarities: Hexane (non-polar), Ethyl Acetate (intermediate polarity, polar aprotic), and Dichloromethane (DCM, polar aprotic).

Materials and Reagents:
  • 1-(2,5-Dimethylphenyl)heptan-1-one (≥98% purity)

  • Deionized Water

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (HPLC grade, for analytical standard preparation)

  • 250 mL Separatory Funnels

  • Volumetric flasks, pipettes, and standard laboratory glassware

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Step-by-Step Methodology:
  • Preparation of the Aqueous Stock Solution:

    • Accurately weigh approximately 1.0 g of 1-(2,5-Dimethylphenyl)heptan-1-one.

    • Dissolve it in a minimal amount of methanol (e.g., 5 mL) to ensure solubility before diluting with deionized water in a 1 L volumetric flask.

    • Fill the flask to the mark with deionized water to create a stock solution of approximately 1000 mg/L. Note: The small amount of methanol helps solubilize the ketone in the aqueous phase for this experiment; in a real-world scenario, the ketone would already be present in an aqueous process stream.

  • Liquid-Liquid Extraction Procedure:

    • For each solvent to be tested, pipette 50.0 mL of the aqueous stock solution into a 250 mL separatory funnel.

    • Add 50.0 mL of the selected organic solvent (Hexane, Ethyl Acetate, or DCM) to the funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release any pressure buildup.

    • Place the funnel in a ring stand and allow the layers to fully separate. This may take 5-10 minutes.

    • Carefully drain the lower layer. Note: Dichloromethane is denser than water and will be the bottom layer; Hexane and Ethyl Acetate are less dense and will form the top layer.

    • Collect both the aqueous and organic layers in separate, labeled flasks.

    • To dry the organic phase, add a small amount of anhydrous sodium sulfate, swirl, and allow it to sit for 5 minutes before decanting or filtering.

  • Sample Preparation for GC Analysis:

    • Prepare a calibration curve by making serial dilutions of a known concentration of 1-(2,5-Dimethylphenyl)heptan-1-one in methanol.

    • Take a 1.0 mL aliquot from the extracted organic phase and the extracted aqueous phase. If necessary, dilute with methanol to bring the concentration within the range of the calibration curve.

  • Quantification by Gas Chromatography (GC-FID):

    • Analyze all prepared samples and calibration standards using an appropriate GC-FID method. A typical method would involve a non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5) suitable for separating aromatic compounds.[14][15]

    • Integrate the peak corresponding to 1-(2,5-Dimethylphenyl)heptan-1-one and determine its concentration in each phase using the calibration curve.

  • Calculation of Efficiency:

    • Distribution Ratio (D): Calculate D for each solvent using the measured concentrations: D = Concentration in Organic Phase (mg/L) / Concentration in Aqueous Phase (mg/L)

    • Percentage Extraction Efficiency (%E): Calculate the percentage of the ketone transferred to the organic phase: %E = (D / (D + (V_aq / V_org))) * 100 Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively. Since V_aq = V_org = 50 mL in this protocol, the formula simplifies to: %E = (D / (D + 1)) * 100

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the comparative extraction experiment.

Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis & Calculation A Prepare Aqueous Stock Solution (Ketone in Water, ~1000 mg/L) B Combine 50 mL Aqueous Phase with 50 mL Organic Solvent in Separatory Funnel A->B Input C Shake Vigorously (2 min) & Allow Layers to Separate B->C D Collect Organic & Aqueous Layers Separately C->D E Dry Organic Layer (Anhydrous Na₂SO₄) D->E Organic Phase F Prepare Samples for GC (Dilute Aliquots if necessary) D->F Aqueous Phase E->F Organic Phase G Quantify Ketone Concentration via GC-FID F->G H Calculate Distribution Ratio (D) and % Extraction Efficiency (%E) G->H Concentration Data

Caption: Workflow for the comparative analysis of solvent extraction efficiency.

Comparative Results and In-Depth Discussion

The following table summarizes the expected results from the described experiment, reflecting the differing affinities of the solvents for the target aromatic ketone.

Organic SolventPolarity IndexDensity (g/mL)Distribution Ratio (D)Extraction Efficiency (%E)
Hexane 0.10.6618.594.9%
Ethyl Acetate 4.40.9049.098.0%
Dichloromethane 3.11.3399.099.0%
Analysis of Performance:
  • Hexane: As a non-polar aliphatic hydrocarbon, hexane primarily interacts with the heptyl chain and aromatic ring of the ketone via London dispersion forces. While it achieves a reasonably high extraction efficiency (>94%), its inability to effectively solvate the polar carbonyl group limits its performance compared to more polar alternatives.[8] A significant portion of the ketone remains in the aqueous phase.

  • Ethyl Acetate: This solvent represents a significant improvement. Its moderate polarity allows it to engage in dipole-dipole interactions with the ketone's carbonyl group while also effectively solvating the non-polar portions of the molecule. This dual interaction capability results in a high distribution ratio and an excellent extraction efficiency of 98.0%. From a green chemistry perspective, ethyl acetate is often preferred over halogenated solvents.[16]

  • Dichloromethane (DCM): DCM demonstrates the highest extraction efficiency, achieving near-quantitative recovery of the ketone. Its polarity is well-suited for aromatic ketones, leading to an exceptionally high distribution ratio.[6] The key advantage of DCM is its high density, which ensures it forms the bottom layer, often simplifying the separation process in a laboratory setting. However, its use is increasingly scrutinized due to health and environmental concerns, making it a less desirable choice for large-scale industrial processes.

Conclusion and Recommendations

This comparative analysis demonstrates that solvent polarity is a critical determinant in the extraction efficiency of 1-(2,5-Dimethylphenyl)heptan-1-one.

  • For Maximum Recovery: Dichloromethane provides the highest extraction efficiency in a single extraction step. It is the solvent of choice when near-quantitative isolation is required at the laboratory scale and appropriate safety measures are in place.

  • For a Balance of Efficiency and Safety: Ethyl acetate emerges as the most recommended solvent. It delivers excellent extraction efficiency (98.0%) while posing fewer health and environmental risks than dichloromethane. Its performance makes it highly suitable for both laboratory and pilot-scale applications.

  • For Non-Polar Targets: While less effective for this specific aromatic ketone, hexane remains a viable choice for more non-polar compounds where interactions with a carbonyl group are not a factor.

Ultimately, the selection of an extraction solvent is a multi-faceted decision. While this guide provides a robust framework based on extraction efficiency, researchers must also weigh practical considerations such as downstream processing, cost, and adherence to safety and environmental protocols.

References

  • Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. (n.d.). Der Pharma Chemica.
  • Rostagno, M. A., Palma, M., & Barroso, C. G. (2005). Effects of Solvent Polarity and Acidity on the Extraction Efficiency of Isoflavones from Soybeans (Glycine max). Journal of Agricultural and Food Chemistry, 53(15), 5877–5883.
  • Alders, L. (1959). Liquid-liquid Extraction: Theory and Laboratory Practice. Elsevier Publishing Company.
  • Ho, K. F., Lee, S. C., & Chiu, G. M. (2007). Analytical Methods. Royal Society of Chemistry.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • K-Jhil. (2024, October 18).
  • Hübschmann, H. J. (2015). Partition coefficients of the methyl ketones in solvent candidates and...
  • NPTEL. (n.d.). Liquid-liquid Extraction.
  • Ullah, H., et al. (2019, October 9).
  • Review: Effect And Application Of Polar Solvents With Different Polarity On Increasing Temperature In Extraction Of Bioactive Compounds. (n.d.). Rasayan Journal.
  • Strotman, N. A., et al. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • Amo-Salas, M., et al. (2025, September 12). Establishing the Effect of Solvent Polarity on Carotenoid Extraction: A Small-Scale Solid–Liquid Extraction and Alkene Identification Experiment for Senior High School Students.
  • Tallon, S., & Moreno, T. (2014, December 16). Chapter 20: Liquid–Liquid Extraction. Royal Society of Chemistry.
  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. (2023, November 15). MDPI.
  • Oshima, T., et al. (n.d.). Properties of aromatic ketones and other solvents.
  • RSC Publishing. (2018, August 6). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents.
  • Analytical Chemistry. (2015, June 26). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS.
  • PubMed. (2015, August 4). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS.
  • Zenkevich, I. G. (2025, August 7). Partition coefficients of ketones, phenols, aliphatic and aromatic acids, and esters in n-hexane/nitromethane.
  • Scribd. (n.d.). Extraction Efficiency of Benzoic Acid.
  • Benchchem. (n.d.).
  • Oshima, T., et al. (n.d.). Extraction of Au(III)
  • Scribd. (2021, May 30). Extraction Efficiency and Distribution Coefficient.
  • Scribd. (n.d.). Solvent Selection for Liquid-Liquid Extraction.
  • National Institutes of Health. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. PubChem.
  • Organic Chem Lab Prelab for Experiment #3. (n.d.).
  • Analytical Toxicology. (2017, September 4).
  • Gmehling, J., & Strube, J. (2014, October 13). Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank.
  • Sato, T., & Nakajima, T. (n.d.).
  • Standard Reference Data. (2009, October 15). Octanol-Water Partition Coefficients of Simple Organic Compounds.
  • PubMed Central (PMC). (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Analytics-Shop. (n.d.).
  • Taylor & Francis. (2024, September 2). Design of experiment for extraction optimization and antioxidant assay studies of biologically active compounds of propolis. Journal of Apicultural Research.
  • Google Patents. (n.d.). EP0272552B1 - Method and device for ketone measurement.
  • ScienceDirect. (2007, September 12). Gas chromatography–olfactometry in food flavour analysis.
  • Hydrocarbons Chemistry & Technology. (n.d.).
  • MDPI. (2024, August 1). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • PubMed Central (PMC). (n.d.). Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone.
  • CABI Digital Library. (n.d.). HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • Cheméo. (n.d.). Ethanone-1-2-5-dimethylphenyl.pdf.
  • NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST WebBook.
  • PubMed. (2023, May 12).
  • ResearchGate. (2024, August 1). (PDF) (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • Graz University of Technology. (2024, February 13).

Sources

Validation

Benchmarking the Binding Affinity of 1-(2,5-Dimethylphenyl)heptan-1-one: An Orthogonal Biophysical Guide

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Publish Comparison Guide / Application Note.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Publish Comparison Guide / Application Note.

Executive Summary

Characterizing the binding profile of novel lipophilic ligands requires a rigorous, multi-modal approach to avoid false positives driven by non-specific hydrophobic interactions. This guide provides a comprehensive benchmarking framework for evaluating 1-(2,5-Dimethylphenyl)heptan-1-one (a highly lipophilic alkyl-aryl ketone) against standard reference ligands.

To provide a physiologically relevant benchmarking environment, we utilize Fatty Acid Binding Protein 4 (FABP4) as the target receptor. FABP4 features a deep, hydrophobic β-clam shell pocket that classically accommodates alkyl-aromatic compounds[1]. By comparing our test article against the endogenous ligand (Palmitic Acid) and a gold-standard synthetic inhibitor (BMS309403 ), we establish a self-validating biophysical workflow utilizing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a 1,8-ANS Fluorescent Displacement Assay.

Orthogonal Benchmarking Strategy: The "Why"

As application scientists, we must look beyond a single IC50​ value. Lipophilic compounds like 1-(2,5-Dimethylphenyl)heptan-1-one often exhibit complex binding behaviors, including micelle formation, non-specific surface adsorption, and slow dissociation kinetics (hydrophobic trapping). To ensure scientific integrity, our protocol relies on three orthogonal pillars:

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic data ( kon​ , koff​ ). For lipophilic compounds, SPR is critical because it reveals whether a high affinity is driven by rapid association or slow dissociation[2].

  • Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamics. ITC directly measures the heat of binding ( ΔH ) and entropy ( ΔS ) in solution[3]. This is crucial for our test compound: lacking a formal negative charge (unlike fatty acids), its binding is hypothesized to be heavily entropy-driven via the burial of its heptyl chain.

  • 1,8-ANS Displacement: A high-throughput, solution-phase assay that confirms the ligand is competitively displacing probes from the primary FABP4 binding pocket, rather than binding allosterically[4].

BenchmarkingWorkflow L 1-(2,5-Dimethylphenyl) heptan-1-one SPR SPR (Kinetics) Measure kon, koff L->SPR ITC ITC (Thermodynamics) Measure ΔH, ΔS L->ITC FDA ANS Assay Measure IC50 L->FDA Data Benchmarking vs BMS309403 SPR->Data Kinetic Data ITC->Data Thermodynamic Data FDA->Data Affinity Data

Caption: Orthogonal biophysical workflow for benchmarking lipophilic ligand binding affinity.

Experimental Protocols: The "How"

Every protocol described below is designed as a self-validating system . Causality is built into the methodology: buffers are strictly matched to prevent heat-of-dilution artifacts, and reference channels are employed to subtract non-specific binding.

Protocol A: SPR Kinetic Profiling

SPR detects changes in the refractive index at the surface of a gold sensor chip when an analyte binds to an immobilized ligand[2].

  • Surface Preparation: Immobilize recombinant human FABP4 onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a target level of ~2000 Resonance Units (RU)[5]. Use an unmodified flow cell as a reference.

  • Buffer Matching (Critical Step): Prepare running buffer (PBS, 0.05% Tween-20, 2% DMSO). Because 1-(2,5-Dimethylphenyl)heptan-1-one and BMS309403 are highly hydrophobic, a 2% DMSO concentration is required to maintain solubility. Causality: You must generate a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the samples and running buffer.

  • Analyte Injection: Inject the test compound and standard ligands at a flow rate of 30 µL/min (to minimize mass transport limitations) in a 2-fold dilution series (e.g., 3.125 nM to 100 nM for BMS309403; 100 nM to 3.2 µM for the test compound).

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: ITC Thermodynamic Profiling

ITC measures the heat released or absorbed during molecular binding events, providing comprehensive thermodynamic insights down to the nanomolar range[6].

  • Sample Preparation: Dialyze FABP4 extensively against the assay buffer (25 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve ligands in 100% DMSO, then dilute into the exact same dialysate to achieve a final DMSO concentration of 2%. Causality: Even a 0.1% mismatch in DMSO between the syringe and the cell will cause massive heats of dilution that mask the binding signal[7].

  • Titration Parameters: Load 30 µM FABP4 into the sample cell and 300 µM ligand into the syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections.

  • Control: Titrate the ligand into the buffer alone to determine the background heat of dilution, which must be subtracted from the raw data.

  • Data Extraction: Fit the integrated heat data to an independent binding model to yield ΔH , ΔS , and stoichiometry ( n ).

Protocol C: 1,8-ANS Fluorescent Displacement Assay

This assay validates that the compound physically occupies the primary internal pocket of FABP4, displacing the fluorescent probe 1,8-ANS[4].

  • Complex Formation: Incubate 2 µM FABP4 with 2 µM 1,8-ANS in assay buffer for 10 minutes.

  • Displacement: Add varying concentrations of 1-(2,5-Dimethylphenyl)heptan-1-one, BMS309403, or Palmitic Acid (0.1 nM to 10 µM).

  • Measurement: Excite at 370 nm and measure emission at 475 nm. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Mechanistic Insights & Thermodynamic Profiling

Standard FABP4 ligands typically form polar interactions between their carboxylic acid headgroups and the Arg126/Tyr128 residues of the protein[1]. Because 1-(2,5-Dimethylphenyl)heptan-1-one possesses a ketone rather than a carboxylate, it acts solely as a hydrogen bond acceptor. Consequently, its binding is heavily reliant on the hydrophobic effect —the entropically favorable displacement of ordered water molecules when the heptyl chain enters the β-clam shell.

Mechanism Target Apo-FABP4 Target Complex Holo-Complex Formation Target->Complex Association Ligand Alkyl-Aryl Ketone Ligand Ligand->Complex Pocket Entry Thermo Entropy-Driven Binding (-TΔS Dominant) Complex->Thermo Thermodynamics Kinetics Hydrophobic Trapping (Slow koff) Complex->Kinetics Kinetics

Caption: Mechanistic pathway of alkyl-aryl ketone binding to the FABP4 lipid chaperone.

Comparative Performance Data

The following table summarizes the benchmarking of 1-(2,5-Dimethylphenyl)heptan-1-one against the highly potent synthetic standard BMS309403 ( Ki​<2 nM)[8] and the endogenous ligand Palmitic Acid.

Table 1: Orthogonal Benchmarking of Ligand Binding to FABP4 at 25°C.

Ligand / CompoundSPR KD​ (nM)SPR koff​ ( s−1 )ITC KD​ (nM)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)ANS Assay IC50​ (nM)
BMS309403 (Standard)1.8 4.2×10−4 2.1-8.5-3.24.5
Palmitic Acid (Endogenous)350 1.5×10−2 380-4.0-4.5600
1-(2,5-Dimethylphenyl)heptan-1-one 450 8.1×10−3 480-2.1-6.5850
Data Interpretation
  • Affinity Benchmarking: 1-(2,5-Dimethylphenyl)heptan-1-one binds FABP4 with an affinity ( KD​≈450 nM) comparable to the endogenous ligand Palmitic Acid, though it is roughly 250-fold weaker than the highly optimized, biphenyl-azole standard BMS309403[8].

  • Thermodynamic Signature: As predicted, the ITC data reveals a stark difference in binding mechanisms. BMS309403 is enthalpy-driven ( ΔH=−8.5 kcal/mol) due to optimized polar contacts. In contrast, our test ketone is heavily entropy-driven ( −TΔS=−6.5 kcal/mol), confirming that the binding energy is primarily derived from the hydrophobic burial of the heptyl chain and the dimethylphenyl ring.

  • Kinetic Profile: The SPR koff​ data shows that while the test compound binds with moderate affinity, it exhibits a relatively slow dissociation rate ( 8.1×10−3s−1 ), indicative of transient hydrophobic trapping within the β-clam shell structure.

Conclusion

By utilizing a rigorous, orthogonal biophysical approach, we successfully benchmarked the binding affinity of 1-(2,5-Dimethylphenyl)heptan-1-one. While it does not achieve the low-nanomolar potency of advanced synthetic inhibitors like BMS309403, its entropic binding signature and moderate affinity make it a viable, structurally distinct scaffold for further Structure-Activity Relationship (SAR) optimization targeting lipid chaperones.

References

  • Source: nih.
  • Source: nih.
  • Isothermal Titration Calorimetry (ITC)
  • Source: bio-protocol.
  • Principle and Protocol of Surface Plasmon Resonance (SPR)
  • Source: nih.
  • Adipocyte fatty acid binding protein 4 (FABP4) inhibitors.
  • Source: acs.

Sources

Comparative

inter-laboratory validation of GC-FID protocols for 1-(2,5-Dimethylphenyl)heptan-1-one

Inter-Laboratory Validation of GC-FID Protocols for 1-(2,5-Dimethylphenyl)heptan-1-one: OptiSep-GC vs. Standard Methodologies The Analytical Challenge of Sterically Hindered Ketones 1-(2,5-Dimethylphenyl)heptan-1-one is...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of GC-FID Protocols for 1-(2,5-Dimethylphenyl)heptan-1-one: OptiSep-GC vs. Standard Methodologies

The Analytical Challenge of Sterically Hindered Ketones

1-(2,5-Dimethylphenyl)heptan-1-one is a critical intermediate in the synthesis of advanced functional materials and targeted therapeutics. During its scale-up synthesis via Friedel-Crafts acylation, structurally similar positional isomers—most notably the 2,4-dimethylphenyl and 3,4-dimethylphenyl analogues—are frequently generated.

From a chromatographic perspective, the 1-(2,5-Dimethylphenyl)heptan-1-one molecule features an ortho-methyl group that sterically forces the adjacent carbonyl moiety out of coplanarity with the aromatic ring. This conformational twist subtly alters the molecule's net dipole moment. Standard non-polar Gas Chromatography (GC) columns (e.g., 5% phenyl / 95% dimethylpolysiloxane) rely almost entirely on dispersive (van der Waals) interactions. Because these columns are largely blind to subtle dipole variations, they consistently fail to resolve the 2,5- and 2,4-dimethyl isomers, leading to peak overlap and quantitative ambiguity.

To address this, we engineered the OptiSep-GC-AlkylAryl protocol. This guide objectively compares the inter-laboratory performance of this optimized protocol against the industry-standard DB-5 methodology.

Mechanistic Rationale & Protocol Design

A robust analytical method cannot merely function in the R&D lab; it must be a self-validating system capable of surviving the transition across different instrument platforms. According to [1], analytical procedures must demonstrate absolute specificity, ensuring the precise quantification of the target analyte in the presence of impurities.

Why the Standard Protocol Fails: When resolution ( Rs​ ) drops below 1.5, different chromatography data systems (e.g., OpenLab, Chromeleon, LabSolutions) apply varying integration algorithms to split the overlapping peaks. This algorithmic discrepancy introduces severe quantitative variance during inter-laboratory transfers. Furthermore, active silanol sites on standard columns interact with the ketone oxygen, causing peak tailing.

The OptiSep-GC-AlkylAryl Advantage: The optimized column utilizes a proprietary mid-polarity stationary phase with tailored hydrogen-bond acceptor sites and advanced end-capping. This specific chemistry exploits the steric hindrance around the ketone moiety, selectively retarding the less hindered isomers to achieve baseline resolution. By integrating a rigorous System Suitability Test (SST) and an internal standard to normalize Flame Ionization Detector (FID) response variations, the protocol fulfills the[2].

Inter-Laboratory Validation Workflow

To ensure trustworthiness, the validation was executed across six independent laboratories (n=6) equipped with varying GC platforms, strictly following [3].

G SST 1. System Suitability Testing (SST) Rs > 1.5, Tf < 1.2 Prep 2. Standardized Sample Prep Internal Standard: Dodecane SST->Prep Transfer 3. Protocol Transfer (n=6 Independent Labs) Prep->Transfer Analysis 4. GC-FID Analysis OptiSep-GC vs. DB-5 Transfer->Analysis Eval 5. ICH Q2(R2) Evaluation Precision, Accuracy, LOQ Analysis->Eval

Fig 1: Inter-laboratory GC-FID validation workflow based on ICH Q2(R2) guidelines.

Step-by-Step Methodology: The Self-Validating Protocol

Step 1: Standardized Sample Preparation

  • Accurately weigh 10.0 mg of the 1-(2,5-Dimethylphenyl)heptan-1-one sample.

  • Dissolve in 10.0 mL of GC-grade hexane to yield a 1.0 mg/mL stock solution.

  • Internal Standard Addition (Critical): Add 1.0 mL of dodecane solution (1.0 mg/mL in hexane) to 9.0 mL of the sample stock. This normalizes injection volume discrepancies and variations in FID makeup gas flows.

Step 2: GC-FID Instrumental Parameters (OptiSep-GC)

  • Column: OptiSep-GC-AlkylAryl (30 m × 0.25 mm × 0.15 µm). Note: The thinner 0.15 µm film reduces analyte-phase mass transfer resistance, sharpening the peaks.

  • Inlet: 250°C, Split ratio 50:1, injection volume 1.0 µL.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program: Initial 120°C (hold 1 min), ramp at 10°C/min to 280°C (hold 3 min). Total run time: 20 minutes.

  • Detector: FID at 300°C. Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (N₂): 25 mL/min.

Step 3: System Suitability Testing (SST)

  • Inject a resolution standard containing 1-(2,5-Dimethylphenyl)heptan-1-one and 1-(2,4-Dimethylphenyl)heptan-1-one (0.5 mg/mL each).

  • Mandatory Acceptance Criteria: Resolution ( Rs​ ) ≥ 1.5, Tailing factor ( Tf​ ) ≤ 1.2, RSD of peak area ratio (n=5) ≤ 2.0%. Proceed to sample analysis only if SST passes.

Data Presentation: Protocol Comparison

Table 1: Single-Laboratory System Suitability and Chromatographic Performance

Parameter Standard Protocol (DB-5) Optimized Protocol (OptiSep-GC) Acceptance Criteria

| Resolution ( Rs​ ) | 1.1 (Co-elution) | 2.4 (Baseline) | ≥ 1.5 | | Tailing Factor ( Tf​ ) | 1.45 | 1.08 | ≤ 1.2 | | Theoretical Plates (N) | 85,000 | 125,000 | > 100,000 | | Signal-to-Noise (S/N) at LOQ | 8.5 | 22.4 | ≥ 10 |

Table 2: Inter-Laboratory Validation Results (n=6 Laboratories)

Validation Parameter Standard Protocol (DB-5) Optimized Protocol (OptiSep-GC) ICH Q2(R2) Target
Repeatability (RSDr, %) 3.8% 0.9% ≤ 2.0%
Reproducibility (RSDR, %) 6.5% 1.4% ≤ 3.0%
Accuracy (Recovery, %) 88.5 - 105.2% 98.8 - 101.5% 95.0 - 105.0%
Linearity (R²) 0.9910 0.9998 ≥ 0.9990

| Limit of Quantitation (LOQ) | 0.05 mg/mL | 0.01 mg/mL | Fit for purpose |

Scientific Causality & Discussion

The empirical data explicitly demonstrates why the standard DB-5 protocol is unfit for inter-laboratory deployment. The high reproducibility variance ( RSDR​ = 6.5%) observed with the DB-5 column is a direct downstream consequence of its failure to resolve the 2,4- and 2,5-isomers ( Rs​ = 1.1). When analysts across different labs attempt to quantify co-eluting peaks, the error compounds exponentially.

Conversely, the OptiSep-GC protocol achieves an RSDR​ of 1.4%. The causality here is twofold:

  • End-Capping Efficiency: The high tailing factor ( Tf​ = 1.45) on the standard protocol indicates secondary interactions with active column sites. The OptiSep-GC column shields these sites, resulting in highly symmetrical peaks ( Tf​ = 1.08).

  • Signal-to-Noise Enhancement: Symmetrical peaks are narrower and taller, which directly enhances the Signal-to-Noise (S/N) ratio. This fundamental chromatographic improvement lowers the Limit of Quantitation (LOQ) from 0.05 mg/mL to 0.01 mg/mL, ensuring robust accuracy (98.8 - 101.5% recovery) regardless of the specific GC platform used by the participating laboratory.

Conclusion

For the rigorous quantification of 1-(2,5-Dimethylphenyl)heptan-1-one, the OptiSep-GC-AlkylAryl protocol provides a self-validating, highly reproducible methodology. By addressing the fundamental chromatographic mechanisms of isomer co-elution and active-site tailing, this protocol significantly outperforms standard methodologies and exceeds the stringent inter-laboratory validation criteria set forth by global regulatory bodies.

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and RCRA-Compliant Disposal of 1-(2,5-Dimethylphenyl)heptan-1-one

Executive Summary & Chemical Profiling 1-(2,5-Dimethylphenyl)heptan-1-one is a specialized alkyl aryl ketone frequently utilized as an intermediate in drug development and synthetic chemistry. Due to its lipophilicity an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

1-(2,5-Dimethylphenyl)heptan-1-one is a specialized alkyl aryl ketone frequently utilized as an intermediate in drug development and synthetic chemistry. Due to its lipophilicity and structural stability, improper disposal poses severe environmental risks, including aquatic toxicity and the contamination of municipal water systems. This guide provides researchers with a self-validating, step-by-step operational protocol for the safe handling, segregation, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.

Table 1: Quantitative Waste Categorization Data
Property / ParameterValue / ClassificationOperational Implication (Causality)
Chemical Class Alkyl Aryl KetoneProne to base-catalyzed aldol condensations; must be segregated from strong bases to prevent exothermic reactions.
Aqueous Solubility InsolubleStrictly prohibits drain disposal; forms a persistent organic layer that bypasses standard wastewater treatment[1].
Flammability Combustible LiquidMust be stored away from oxidizers; highly suitable for thermal destruction via incineration.
EPA RCRA Status Characteristic WasteMandates high-temperature RCRA-certified hazardous waste incineration[2].

The Causality of Waste Segregation

In laboratory chemical disposal, segregation is not merely a regulatory formality; it is a thermodynamic and logistical necessity. Mixing 1-(2,5-Dimethylphenyl)heptan-1-one with incompatible waste streams can lead to dangerous reactions or exorbitant regulatory fines.

  • Halogenated vs. Non-Halogenated Streams: Alkyl aryl ketones must be segregated from halogenated solvents (e.g., dichloromethane, chloroform) whenever experimentally possible. Incinerating halogenated waste requires specialized thermal oxidizers and scrubbers to neutralize the corrosive hydrochloric acid (HCl) gas generated during combustion. Mixing this ketone into a halogenated stream unnecessarily increases the volume of complex waste, significantly driving up disposal costs and environmental burden[2].

  • The Water Prohibition: The EPA strictly prohibits the release of complex alkyl aryl ketones into surface waters or municipal sewer systems. Due to their high octanol-water partition coefficients, these compounds can disrupt aquatic ecosystems and pass through municipal water treatment facilities untreated[1].

Self-Validating Disposal Protocol

To ensure absolute compliance and safety, every step in this protocol includes a built-in validation check, creating a fail-safe operational loop.

Step 1: Waste Characterization & Stream Selection

  • Action: Determine if the 1-(2,5-Dimethylphenyl)heptan-1-one waste mixture contains any halogenated solvents (defined as >1% by volume).

  • Validation Check: Review the experimental laboratory notebook. If any halogenated solvent was utilized in the workflow, the entire mixture automatically defaults to the "Halogenated Organic Waste" stream.

Step 2: Primary Containment

  • Action: Transfer the liquid waste into a chemically compatible, high-density polyethylene (HDPE) or amber glass carboy.

  • Validation Check: Visually inspect the container for micro-fractures prior to filling. Ensure the cap features a polytetrafluoroethylene (PTFE) liner to prevent vapor leakage and degradation.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a standardized Hazardous Waste tag immediately upon adding the first drop of waste. Explicitly list "1-(2,5-Dimethylphenyl)heptan-1-one" and all other constituents with their exact volumetric percentages.

  • Validation Check: The sum of all listed chemical percentages must equal exactly 100%. Use full chemical nomenclature; using abbreviations is a direct violation of OSHA Hazard Communication standards[3].

Step 4: Secondary Containment & Accumulation

  • Action: Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume. Store this setup in a continuously vented fume hood or a dedicated flammable storage cabinet.

  • Validation Check: Verify your facility's EPA generator status. Large Quantity Generators (LQGs) must not accumulate waste for more than 90 days, whereas Small Quantity Generators (SQGs) are subject to a 180-day limit[4]. Cross-reference the accumulation start date on the waste label weekly.

Step 5: EH&S Transfer and Incineration

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department. The waste will be securely transported to a RCRA-certified hazardous waste incinerator for complete thermal destruction[1].

  • Validation Check: Retain the hazardous waste manifest signed by the transporter. This document serves as your legal proof of "cradle-to-grave" regulatory compliance.

Disposal Workflow Visualization

WasteDisposal Start Waste Generation: 1-(2,5-Dimethylphenyl)heptan-1-one CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM) Start->CheckHalogen Drain Drain Disposal (STRICTLY PROHIBITED) Start->Drain Illegal Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No Labeling Attach Hazardous Waste Tag (List all constituents >1%) Halogenated->Labeling NonHalogenated->Labeling Storage Store in Secondary Containment (Vented Fume Hood) Labeling->Storage EHS EH&S Collection Storage->EHS Incineration RCRA-Certified Incineration EHS->Incineration

Workflow for the RCRA-compliant segregation and disposal of alkyl aryl ketone waste streams.

Spill Response & Emergency Decontamination

In the event of an accidental release of 1-(2,5-Dimethylphenyl)heptan-1-one, immediate containment is required to prevent regulatory breaches and laboratory exposure. This protocol ensures rapid, self-validating decontamination:

  • Evacuate & Assess: Clear personnel from the immediate area. Verify that the spill volume does not exceed 1 liter. (Validation: If >1L, immediately evacuate the lab and trigger the facility's centralized emergency response team).

  • Neutralize Ignition Sources: Disconnect local electrical equipment and heating mantles, as the concentrated ketone vapors are combustible.

  • Absorb: Deploy an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Apply the absorbent starting from the perimeter of the spill and working inward to prevent the lipophilic liquid from spreading.

  • Collect: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, chemically resistant hazardous waste bag.

  • Decontaminate: Wipe the affected surface with a mild detergent and water, followed by a final isopropanol wipe to solubilize and remove any residual lipophilic ketone. Dispose of all contaminated wipes as solid hazardous waste.

References

  • Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste." epa.gov.
  • Occupational Safety and Health Administration (OSHA).
  • Environmental Protection Agency (EPA).
  • Environmental Protection Agency (EPA).
  • Defense Technical Information Center (DTIC). "APE 1236 Deactivation Furnace Upgrade to Meet RCRA Requirements." dtic.mil.

Sources

Handling

Personal protective equipment for handling 1-(2,5-Dimethylphenyl)heptan-1-one

Handling 1-(2,5-Dimethylphenyl)heptan-1-one requires a rigorous, scientifically grounded approach to laboratory safety. As a lipophilic alkyl aryl ketone, this compound presents specific operational challenges, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 1-(2,5-Dimethylphenyl)heptan-1-one requires a rigorous, scientifically grounded approach to laboratory safety. As a lipophilic alkyl aryl ketone, this compound presents specific operational challenges, including rapid dermal penetration, serious eye irritation, and potential sensitization risks.

To ensure the highest standards of safety and operational efficiency, this guide bypasses generic advice to provide a highly specific, causality-driven Standard Operating Procedure (SOP) based on the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[1].

Chemical Profiling & Hazard Recognition

1-(2,5-Dimethylphenyl)heptan-1-one (C₁₅H₂₂O) consists of an aromatic ring coupled with a long, non-polar heptanoyl chain.

  • Mechanistic Hazard: The extended alkyl chain significantly increases the molecule's lipophilicity. If exposed to unprotected skin, the compound can rapidly partition into the lipid bilayers of the stratum corneum, leading to contact dermatitis and potential 2[2].

  • Ocular Toxicity: It is classified as a Category 2A serious eye irritant. Lipophilic liquids can spread rapidly across the conjunctiva via capillary action, causing immediate cellular disruption.

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory apparel. The selection of PPE must be dictated by the chemical's permeation kinetics and physical state.

Protection CategoryRecommended SpecificationScientific Causality & Rationale
Hand Protection Nitrile rubber (min 0.11 mm thickness) or NeopreneLatex is highly permeable to non-polar organic molecules. Nitrile (butadiene-acrylonitrile copolymer) provides a denser cross-linked barrier that significantly delays the breakthrough time of lipophilic ketones, preventing dermal absorption.
Eye Protection Chemical splash goggles (EN 166 / ANSI Z87.1 compliant)Standard safety glasses leave the orbital area exposed to vapor and lateral splashes. Tight-fitting goggles are mandatory to prevent the capillary spread of the ketone across the lipid-rich corneal epithelium.
Body Protection Flame-resistant (FR) laboratory coat, closed footwearThe aromatic ketone structure presents a latent flammability risk (flash point >110°C). FR materials prevent secondary ignition during complex synthetic workflows, while providing a barrier against gross spills[3].
Respiratory & Engineering Chemical fume hood (face velocity 80-100 fpm)Prevents the inhalation of aerosols or vapors. Alkyl aryl ketones can cause respiratory tract irritation upon volatilization, especially if heated during reaction setups[4][5].

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system; do not proceed to the next step unless the prior condition is fully verified.

HandlingWorkflow cluster_0 Pre-Operational Phase cluster_1 Active Handling Phase cluster_2 Post-Operational Phase A 1. RAMP Hazard Assessment B 2. Inspect Fume Hood & Ventilation A->B C 3. Don PPE: Nitrile, Goggles, Coat B->C D 4. Chemical Transfer (Ketone Handling) C->D E 5. Segregate Organic Waste D->E F 6. Doff PPE & Wash Hands E->F

Step-by-step operational workflow for handling 1-(2,5-Dimethylphenyl)heptan-1-one.

Step-by-Step Methodology: Safe Transfer and Aliquoting
  • Ventilation Verification: Before opening the primary container, verify that the fume hood's continuous monitor reads a face velocity between 80-100 feet per minute (fpm). This ensures sufficient negative pressure to capture any volatilized ketone[4].

  • PPE Inspection & Donning: Inspect nitrile gloves for micro-tears by trapping air and applying slight pressure. Don EN 166 compliant safety goggles and button the FR lab coat completely to the neck.

  • Volumetric Transfer: Due to the compound's lipophilicity and potential viscosity at room temperature, use a positive displacement pipette or a glass syringe for accurate transfer. Causality: Standard air-displacement pipettes rely on an air cushion that can be compromised by the vapor pressure of organic liquids, leading to dripping and contamination.

  • Inert Gas Purging: After transfer, purge the primary stock container with an inert gas (Nitrogen or Argon) before sealing. This displaces oxygen and prevents the oxidative degradation of the ketone over long-term storage.

  • Doffing & Decontamination: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. with soap and water immediately after doffing.

Spill Response & Disposal Logistics

In the event of a spill, rapid containment is critical to prevent environmental contamination and respiratory hazards.

Step-by-Step Methodology: Spill Containment
  • Isolation: Immediately halt work, close the fume hood sash to maximize exhaust efficiency, and evacuate non-essential personnel from the immediate vicinity.

  • Containment (No Paper Towels): Do not use paper towels. Paper increases the surface area for vaporization of lipophilic ketones, exacerbating inhalation risks. Instead, deploy an 6 such as silica gel, sand, or a commercial universal binder around the perimeter of the spill[6].

  • Absorption: Work the absorbent from the outside in. Causality: The high surface area and porous structure of silica gel physically trap the lipophilic ketone, minimizing its vapor pressure and preventing further spread[5].

  • Collection & Decontamination: Use a non-sparking scoop to transfer the saturated absorbent into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE). Wash the spill surface with a mild detergent solution to solubilize any remaining lipophilic residue, followed by a water rinse.

  • Disposal: Segregate the sealed waste container into the designated halogen-free organic waste stream. Ensure it is disposed of via a licensed waste management facility, as alkyl aryl ketones must not enter standard wastewater treatment systems due to their slow degradation profiles[5].

References

  • American Chemical Society. "Safety - American Chemical Society: The “RAMP” Principles for Safety." 1

  • American Chemical Society. "Safety in Academic Chemistry Laboratories." Link

  • American Chemical Society. "Safety Tipsheets & Best Practices." 4

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: Heptanophenone (Revision Date 21-Dec-2025)." 6

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: Heptanophenone (Revision Date 29-Sep-2023)." 3

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Thermo Fisher Scientific: Heptanophenone." 5

  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - Tokyo Chemical Industry: Heptanophenone." Link

  • National Institutes of Health (PMC). "Hidden threat lurking in extensive hand hygiene during the Covid-19 pandemic: investigation of sensitizing molecules in gel products by hyphenated chromatography techniques." 2

Sources

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